molecular formula C5H14SSi B094172 2-(Trimethylsilyl)ethanethiol CAS No. 18143-30-1

2-(Trimethylsilyl)ethanethiol

Cat. No.: B094172
CAS No.: 18143-30-1
M. Wt: 134.32 g/mol
InChI Key: BCOLNMGFOWHFNI-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethanethiol, also known as this compound, is a useful research compound. Its molecular formula is C5H14SSi and its molecular weight is 134.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-trimethylsilylethanethiol
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InChI

InChI=1S/C5H14SSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BCOLNMGFOWHFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10171139
Record name 2-(Trimethylsilyl)ethanethiol
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Molecular Weight

134.32 g/mol
Source PubChem
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CAS No.

18143-30-1
Record name 2-(Trimethylsilyl)ethanethiol
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Record name 2-(Trimethylsilyl)ethanethiol
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Record name 2-(Trimethylsilyl)ethanethiol
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Record name 2-(Trimethylsilyl)ethanethiol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Trimethylsilyl)ethanethiol: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trimethylsilyl)ethanethiol (TMSET) is a bifunctional organosilicon compound that has emerged as a versatile and powerful tool in modern organic synthesis, materials science, and drug development. Its unique structure, featuring a nucleophilic thiol group and a strategically positioned trimethylsilyl moiety, allows it to serve as a "traceless" thiolating agent and a precursor to the fluoride-labile 2-(trimethylsilyl)ethyl (TMSE) protecting group. This guide provides an in-depth analysis of TMSET's core chemical properties, explores the mechanistic principles governing its reactivity, details its key applications, and presents actionable experimental protocols for its use.

Introduction

In the intricate world of multi-step synthesis, particularly in pharmaceutical development, the ability to introduce, mask, and selectively unmask functional groups is paramount. Thiols are critical functional groups involved in a myriad of biological processes and synthetic transformations. This compound, also known by the synonym (2-Mercaptoethyl)trimethylsilane, offers an elegant solution for the controlled introduction of a thiol group or for the protection of other functionalities. The defining feature of TMSET-derived structures is the 2-(trimethylsilyl)ethyl group, which can be cleaved under exceptionally mild, non-acidic, and non-basic conditions using a fluoride source.[1][2] This fluoride-mediated cleavage proceeds via a unique β-elimination mechanism, liberating the desired functional group and generating volatile byproducts, simplifying purification and preserving sensitive molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. TMSET is a liquid at room temperature with a characteristic thiol odor.[3] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₄SSi[3][4]
Molecular Weight 134.32 g/mol [4][5]
CAS Number 18143-30-1[3][5]
Appearance Liquid[3][6]
Density 0.839 g/mL at 25 °C[3][5]
Boiling Point 144-146 °C[3][5]
Refractive Index (n20/D) 1.454[3][6]
Flash Point 49 °C (120.2 °F) - closed cup[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by a prominent singlet around 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group. Two multiplets are expected for the ethylene bridge protons.

  • IR Spectroscopy: A key diagnostic peak is the S-H stretching vibration, which typically appears in the region of 2550-2600 cm⁻¹.[7]

Core Reactivity and Mechanistic Principles

The utility of TMSET is rooted in two key features: the inherent reactivity of the thiol group and the unique cleavage mechanism enabled by the β-silicon atom.

Thiol Group Reactivity

The sulfhydryl (-SH) group of TMSET behaves as a typical alkanethiol. It is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion, (CH₃)₃SiCH₂CH₂S⁻. This thiolate is a potent nucleophile, readily participating in:

  • S-Alkylation: Reaction with alkyl halides or other electrophiles to form 2-(trimethylsilyl)ethyl (TMSE) thioethers.

  • Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

  • Thiol-Ene/Thiol-Yne "Click" Chemistry: Radical or base-catalyzed addition across double or triple bonds, providing a highly efficient method for covalent linkage.[8]

The β-Silicon Effect and Fluoride-Mediated Cleavage

The defining characteristic of the 2-(trimethylsilyl)ethyl group is its lability towards fluoride ions.[9] This reactivity is a consequence of the β-silicon effect , where the silicon atom stabilizes a developing positive charge on the β-carbon through hyperconjugation.[10][11] The cleavage mechanism is an E2-like elimination initiated by the attack of a fluoride ion on the silicon atom, which is highly fluorophilic.

The process unfolds as follows:

  • Fluoride Attack: A fluoride source, most commonly tetrabutylammonium fluoride (TBAF), attacks the silicon atom.[1][9]

  • Formation of a Pentacoordinate Intermediate: A transient, negatively charged pentacoordinate silicon species is formed.

  • β-Elimination: This intermediate rapidly collapses. The C-S (or C-O/C-N) bond cleaves, and the C-C bond forms a double bond, resulting in the expulsion of ethene gas.

  • Product Formation: The final products are the deprotected species (thiol, alcohol, amine, or carboxylic acid), gaseous ethene, and a stable trimethylsilyl fluoride salt.[2]

This mechanism is exceptionally clean, as the volatile and inert byproducts are easily removed from the reaction mixture.

Caption: Mechanism of fluoride-mediated cleavage of a TMSE-protected thiol.

Key Applications in Research and Development

TMSE as a Protecting Group

The 2-(trimethylsilyl)ethyl group is a robust protecting group for a variety of functionalities, including carboxylic acids (TMSE esters), alcohols (TMSE ethers), and thiols (TMSE thioethers).[1][12][13] Its stability to a wide range of non-fluoride reagents makes it orthogonal to many other common protecting groups, such as Boc, Cbz, and benzyl ethers.[13] This orthogonality is crucial in complex syntheses, allowing for selective deprotection at a late stage.[14]

"Traceless" Thiolation

TMSET can be used as a masked thiol. A substrate can be alkylated with TMSET to install the TMSE-thioether. The sulfur-containing moiety can then participate in subsequent reactions before being unmasked in the final step by fluoride-mediated cleavage to reveal the free thiol. This approach is particularly valuable in nucleoside and peptide chemistry.[15]

Bioconjugation and Surface Chemistry

The thiol group is widely used for conjugating molecules to proteins or for creating self-assembled monolayers (SAMs) on gold surfaces. TMSET provides a convenient way to introduce a protected thiol into a molecule. After the molecule is assembled or positioned, the thiol can be deprotected in situ to enable covalent attachment or surface binding.[8]

Experimental Protocols and Methodologies

The following protocols are illustrative of common procedures involving TMSET and its derivatives.

Protocol 1: Thiolation of an Alkyl Bromide using TMSET

This protocol describes the formation of a 2-(trimethylsilyl)ethyl thioether from an electrophilic alkyl bromide.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of a TMSE-thioether.

Step-by-Step Methodology:

  • Thiolate Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.1 eq.) in anhydrous DMF. Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the thiol to form the reactive sodium thiolate. DMF is a polar aprotic solvent that effectively solvates the cation.

  • Alkylation: In a separate flask, dissolve the alkyl bromide (1.0 eq.) in anhydrous DMF. Slowly add the pre-formed thiolate solution to the alkyl bromide solution at 0 °C via cannula.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure TMSE thioether.

Protocol 2: Deprotection of a TMSE Thioether

This protocol describes the fluoride-mediated cleavage of a TMSE thioether to reveal the free thiol.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the TMSE-protected thioether (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Causality: THF is the most common solvent as it is generally inert and effectively dissolves both the substrate and the TBAF reagent.

  • Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 - 3.0 eq.) to the stirred solution at room temperature.[16]

    • Causality: TBAF is the fluoride source. An excess is used to ensure the reaction goes to completion. The reaction is typically fast.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract with ethyl acetate or another suitable organic solvent.

    • Causality: The aqueous wash helps to remove the TBAF salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude thiol can be used directly or purified further if necessary.

Safety and Handling

This compound is a flammable liquid and an irritant.[3][4]

  • Hazards: Flammable liquid and vapor (H226). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Possesses a strong, unpleasant odor (stench).[17]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[18] Keep away from heat, sparks, and open flames.[17][19] Ground all equipment to prevent static discharge.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids (2-8°C).[3][6]

Conclusion

This compound is a uniquely versatile reagent whose value is derived from the predictable reactivity of its thiol group and the mild, specific cleavage of the 2-(trimethylsilyl)ethyl moiety. Its application as a "traceless" thiol source and as a robust, orthogonally-cleavable protecting group has cemented its role in the synthesis of complex molecules, from peptides and nucleosides to functionalized materials. For the drug development professional and the research scientist, a comprehensive understanding of the principles and protocols detailed in this guide is key to leveraging the full synthetic potential of this powerful chemical tool.

References

2-(Trimethylsilyl)ethanethiol CAS number 18143-30-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Trimethylsilyl)ethanethiol

Introduction: Unveiling a Versatile Sulfur Reagent

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, the demand for versatile and precisely-acting reagents is paramount. This compound, also known by its CAS Number 18143-30-1 and the synonym (2-Mercaptoethyl)trimethylsilane, has emerged as a significant tool for the discerning chemist.[1][2] This bifunctional molecule, featuring a nucleophilic thiol group at one end and a sterically demanding, chemically unique trimethylsilyl group at the other, offers a sophisticated solution for a range of synthetic challenges.

This guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to explain the causality behind its reactivity and applications. We will delve into its synthesis, safe handling, and its pivotal role as a thiol-protecting group, a sulfur source in nucleoside chemistry, and a reagent for intricate molecular construction. The protocols and mechanisms described herein are designed to provide researchers, scientists, and drug development professionals with the authoritative grounding needed to confidently integrate this reagent into their workflows.

Core Physicochemical & Structural Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 18143-30-1[1]
Molecular Formula C₅H₁₄SSi[2][3]
Molecular Weight 134.32 g/mol [1]
Appearance Colorless to light yellow liquid[4]
Density 0.839 g/mL at 25 °C[1][4]
Boiling Point 144-146 °C[4]
Refractive Index n20/D 1.454[1][4]
Flash Point 49 °C (120.2 °F) - closed cup[1]
pKa 10.80 ± 0.10 (Predicted)[4]
Solubility Soluble in methanol, CH₂Cl₂, THF, and most organic solvents.[4]
SMILES String C--INVALID-LINK--(C)CCS[1]
InChI Key BCOLNMGFOWHFNI-UHFFFAOYSA-N[1]

Synthesis and Purification: A Practical Laboratory Protocol

While commercially available, the cost of this compound can necessitate laboratory-scale synthesis for extensive use.[4] The most established route involves a two-step process beginning with the radical-initiated addition of thiolacetic acid to vinyltrimethylsilane.[4][5]

Step 1: Radical Addition of Thiolacetic Acid to Vinyltrimethylsilane

This thiol-ene reaction proceeds via a radical mechanism to yield the key intermediate, S-[2-(trimethylsilyl)ethyl] ethanethioate. It is crucial to note that this reaction typically produces a mixture of regioisomers, with the desired 2-substituted product being major (often in a 9:1 ratio) over the 1-substituted isomer.[4][5] Careful fractional distillation of the thiolacetate intermediate is recommended to ensure the purity of the final product.[4]

Step 2: Hydrolysis to this compound

The purified thiolacetate is then converted to the target thiol. This is effectively achieved through hydrolysis or reduction. While methods like saponification with KOH can be used, conversion with reagents such as lithium aluminum hydride (LAH) or methanolic potassium carbonate is generally more efficient.[4]

SynthesisWorkflow VTMS Vinyltrimethylsilane Initiator Radical Initiator (Thermal/Photochemical) Thiolacetic Thiolacetic Acid Intermediate S-[2-(trimethylsilyl)ethyl] ethanethioate Initiator->Intermediate Step 1: Thiol-Ene Reaction HydrolysisAgent Hydrolysis/Reduction (e.g., LAH, K₂CO₃/MeOH) FinalProduct This compound HydrolysisAgent->FinalProduct Step 2: Hydrolysis

Caption: Synthesis workflow for this compound.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • Vinyltrimethylsilane

  • Thiolacetic acid

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous diethyl ether

  • Lithium aluminum hydride (LAH)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Thiol-Ene Addition: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine vinyltrimethylsilane (1.0 eq) and a slight excess of thiolacetic acid (1.1 eq). Add a catalytic amount of AIBN (approx. 1-2 mol%).

  • Heat the mixture at 60-70 °C for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, allow the mixture to cool to room temperature. Remove any excess volatile reactants under reduced pressure.

  • Purify the resulting crude S-[2-(trimethylsilyl)ethyl] ethanethioate by vacuum distillation to separate it from the 1-substituted regioisomer.

  • Reduction to Thiol: Prepare a suspension of LAH (1.5 eq) in anhydrous diethyl ether in a separate flask, cooled in an ice bath.

  • Slowly add a solution of the purified thiolacetate in anhydrous diethyl ether to the LAH suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by fractional distillation under vacuum.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is a hazardous chemical that requires careful handling.[3]

  • GHS Hazard Classification: The compound is classified as a Flammable liquid (Category 3), Skin irritant (Category 2), Serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][3][6]

  • Hazard Statements (H-Codes): H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

  • Precautionary Statements (P-Codes): Key precautions include P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, typically between 2-8°C, away from ignition sources.[1][4]

  • Odor: Like most thiols, this compound has a strong, unpleasant stench.[7] All handling should be performed in a fume hood to contain the odor.

Core Applications in Research and Development

The unique structure of this compound underpins its utility in several key areas of chemical synthesis.

The 2-(Trimethylsilyl)ethyl (TMSE) Group: A Robust Thiol Protecting Group

The protection of thiols is a common requirement in multi-step synthesis to prevent unwanted side reactions of the highly nucleophilic thiol group.[8] The 2-(trimethylsilyl)ethyl moiety serves as an excellent protecting group for thiols, forming a stable thioether.

Causality of its Effectiveness: The stability of the S-TMSE group is a key advantage. It is resistant to a variety of conditions, including trifluoroacetic acid, which is often used to cleave other protecting groups like acetals.[9] Its true value, however, lies in the specific and mild conditions required for its removal.

Deprotection Mechanism: The deprotection is not a simple cleavage. It is a fluoride-induced elimination reaction, mechanistically related to the Peterson olefination. A fluoride source (e.g., tetrabutylammonium fluoride - TBAF) attacks the silicon atom, generating a transient pentacoordinate silicate. This triggers an anti-elimination of the sulfur anion, releasing the free thiol, ethene, and a stable fluorotrimethylsilane byproduct. This specific trigger ensures high chemoselectivity, as the protecting group remains intact in the presence of many other reagents but is cleanly removed by fluoride ions.

ProtectionDeprotection Thiol R-SH (Thiol) ProtectedThiol R-S-CH₂CH₂-TMS (Protected Thiol) Thiol->ProtectedThiol Protection (Sₙ2) AlkylatingAgent X-CH₂CH₂-TMS (e.g., TMSE-Br) DeprotectedThiol R-S⁻ (Thiolate) ProtectedThiol->DeprotectedThiol Deprotection (Fluoride-induced Elimination) Fluoride Fluoride Source (e.g., TBAF) Byproducts Ethene + F-TMS DeprotectedThiol->Byproducts generates FinalThiol R-SH (Thiol) DeprotectedThiol->FinalThiol Workup (H⁺)

References

2-(Trimethylsilyl)ethanethiol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-(trimethylsilyl)ethanethiol, a versatile reagent widely utilized by researchers, scientists, and drug development professionals. The guide will delve into the compound's core physicochemical properties, its molecular structure, and its diverse applications, with a focus on providing actionable insights and robust experimental protocols.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its successful application in a laboratory setting. This compound is a colorless liquid with a distinct odor.[1] Key quantitative data are summarized in the table below for ease of reference.

PropertyValue
Molecular Formula C5H14SSi[2][3]
Molecular Weight 134.32 g/mol [2][3][4][5]
Linear Formula (CH3)3SiCH2CH2SH[4][5]
CAS Number 18143-30-1[3][4][5]
Density 0.839 g/mL at 25 °C[4]
Boiling Point 144-146 °C[4]
Refractive Index n20/D 1.454[4]

Molecular Structure and Mechanistic Insights

The unique utility of this compound stems from its molecular architecture. The presence of a terminal thiol (-SH) group provides a reactive site for various chemical transformations, most notably the formation of self-assembled monolayers (SAMs) on noble metal surfaces and its use as a protective group in organic synthesis. The trimethylsilyl ((CH3)3Si-) group, in turn, offers a steric and electronic influence that can be strategically exploited.

Caption: Molecular structure of this compound.

Key Applications in Research and Development

The dual functionality of this compound makes it a valuable tool in several scientific domains.

Self-Assembled Monolayers (SAMs)

One of the primary applications of this compound is in the formation of highly ordered SAMs on gold, silver, and other noble metal surfaces. The strong affinity of the sulfur atom for these metals drives the spontaneous organization of the molecules into a dense monolayer. This technology is foundational for the development of:

  • Biosensors: Immobilization of biomolecules (e.g., antibodies, enzymes) on the SAM-functionalized surface allows for the detection of specific analytes.

  • Drug Delivery Systems: Surfaces can be modified to control the adhesion and release of therapeutic agents.

  • Biocompatible Coatings: SAMs can be used to passivate surfaces and prevent non-specific protein adsorption, a critical aspect in the design of medical implants.

Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile reagent. It can be employed as a source of the thiol moiety in various reactions. Furthermore, its derivatives are explored as protecting groups for other functionalities within a molecule, allowing for selective transformations at other sites.

Experimental Protocol: Formation of a Self-Assembled Monolayer on a Gold Surface

This protocol provides a step-by-step methodology for the creation of a this compound SAM on a gold substrate, a common procedure in surface chemistry and biosensor fabrication.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound

  • High-purity ethanol

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a certified fume hood.

  • Deionized water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning (Critical Step):

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove any organic residues.

    • Thoroughly rinse the substrate with copious amounts of deionized water.

    • Dry the substrate under a gentle stream of nitrogen gas. A clean, hydrophilic surface is essential for high-quality SAM formation.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in ethanol.

    • Immediately immerse the cleaned and dried gold substrate into the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Post-Assembly Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound molecules.

    • Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

  • Characterization (Recommended):

    • The quality of the resulting SAM can be assessed using surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing clean Clean Gold Substrate (Piranha Etch) rinse_water Rinse with DI Water clean->rinse_water dry_1 Dry with N2 rinse_water->dry_1 prepare_solution Prepare 1 mM Thiol Solution in Ethanol immerse Immerse Substrate (18-24 hours) dry_1->immerse prepare_solution->immerse rinse_ethanol Rinse with Ethanol immerse->rinse_ethanol dry_2 Dry with N2 rinse_ethanol->dry_2 characterize Characterize SAM (e.g., Contact Angle, XPS) dry_2->characterize

Caption: Experimental workflow for the fabrication of a this compound SAM.

References

The Synthesis and Purification of 2-(Trimethylsilyl)ethanethiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 2-(Trimethylsilyl)ethanethiol in Modern Chemistry

This compound, also known as (2-mercaptoethyl)trimethylsilane, is a pivotal reagent in organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a nucleophilic thiol group and a sterically demanding, yet chemically stable, trimethylsilyl moiety, allows for its application as a protected sulfide dianion equivalent.[1] This attribute is particularly useful in the intricate synthesis of complex molecules, such as thionucleosides, where precise introduction of a sulfur atom is required.[1][2] The trimethylsilyl group offers a level of stability and compatibility with various reaction conditions that makes this compound a valuable tool for researchers. This guide provides an in-depth exploration of the synthesis and purification of this compound, offering a robust, field-proven protocol for its preparation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula (CH₃)₃SiCH₂CH₂SH
Molecular Weight 134.32 g/mol
CAS Number 18143-30-1
Appearance Colorless liquid
Boiling Point 144-146 °C (lit.)[1][3]
52-54 °C at 25 Torr[4]
62-63 °C at 43 mmHg[3]
Density 0.839 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.454 (lit.)[1]

Synthesis Methodology: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the radical-initiated addition of thioacetic acid to vinyltrimethylsilane, which forms the intermediate S-[2-(trimethylsilyl)ethyl] thioacetate. The subsequent step involves the hydrolysis of this thioacetate to yield the final thiol product.

Step 1: Synthesis of S-[2-(Trimethylsilyl)ethyl] thioacetate

The initial reaction is a free-radical addition, a reliable method for forming carbon-sulfur bonds. The use of a radical initiator, such as azobisisobutyronitrile (AIBN), facilitates the addition of thioacetic acid across the double bond of vinyltrimethylsilane. While thermal initiation is effective, photochemical methods may offer improved regioselectivity, favoring the desired 2-substituted product over the 1-substituted isomer.[1]

Synthesis_Step1 Vinyltrimethylsilane Vinyltrimethylsilane Reaction_Vessel Reaction Mixture (Gentle Reflux, 60-63°C) Vinyltrimethylsilane->Reaction_Vessel Thioacetic_acid Thioacetic Acid Thioacetic_acid->Reaction_Vessel AIBN AIBN (Initiator) AIBN->Reaction_Vessel Thioacetate_Intermediate S-[2-(Trimethylsilyl)ethyl] thioacetate Reaction_Vessel->Thioacetate_Intermediate Radical Addition Synthesis_Step2 Thioacetate_Intermediate S-[2-(Trimethylsilyl)ethyl] thioacetate Hydrolysis Hydrolysis Thioacetate_Intermediate->Hydrolysis KOH_MeOH KOH in Methanol KOH_MeOH->Hydrolysis Workup Aqueous Workup (Citric Acid) Hydrolysis->Workup Saponification Final_Product This compound Workup->Final_Product Isolation Purification_Workflow Crude_Product Crude this compound Vacuum_Distillation Vacuum Distillation Apparatus Crude_Product->Vacuum_Distillation Condenser Condenser (Cooling Water) Vacuum_Distillation->Condenser Vaporization Heating Heating Mantle (Controlled Temperature) Heating->Vacuum_Distillation Vacuum Vacuum Pump (Controlled Pressure) Vacuum->Vacuum_Distillation Collection Collection Flask (Pure Product) Condenser->Collection Condensation

References

A Spectroscopic Guide to 2-(Trimethylsilyl)ethanethiol: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Trimethylsilyl)ethanethiol, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to offer a complete structural characterization. Our approach emphasizes not just the data, but the underlying scientific principles and experimental considerations that lead to confident structural elucidation.

Introduction: The Role of this compound in Modern Chemistry

This compound, with the linear formula (CH₃)₃SiCH₂CH₂SH, is a key building block in organic synthesis and materials science.[1] Its utility stems from the presence of two highly reactive functional groups: a thiol (-SH) and a trimethylsilyl (TMS) group. The thiol group provides a nucleophilic sulfur atom, crucial for forming sulfur-containing compounds and for self-assembly on metal surfaces. The TMS group, on the other hand, is a versatile protecting group and can influence the molecule's reactivity and physical properties.[2] Applications are diverse, ranging from its use as an initiator in polymerization reactions to a sulfur source in the synthesis of thionucleosides.[2]

A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and for predicting its behavior in various chemical environments. This guide provides a detailed examination of its NMR, IR, and mass spectrometric profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~0.1Singlet9H(CH ₃)₃Si-
b~0.9Triplet2H-Si-CH ₂-CH₂-SH
c~2.6Quartet2H-Si-CH₂-CH ₂-SH
d~1.3Triplet1H-SH

Note: The chemical shifts are estimations based on the analysis of the analogous compound 2-(trimethylsilyl)ethanol and general principles of NMR spectroscopy. The thiol proton (d) may be broad and its coupling may not always be resolved.

  • Signal a ((CH₃)₃Si-): The nine equivalent protons of the trimethylsilyl group are expected to appear as a sharp singlet at a very upfield position (around 0.1 ppm). This is a characteristic chemical shift for TMS groups, which are shielded by the electropositive silicon atom.

  • Signal b (-Si-CH₂-): The two protons on the carbon adjacent to the silicon atom are expected to appear as a triplet around 0.9 ppm. The triplet multiplicity arises from the coupling with the two neighboring protons on the adjacent methylene group (signal c).

  • Signal c (-CH₂-SH): The two protons on the carbon adjacent to the thiol group are expected to appear as a quartet around 2.6 ppm. The quartet is a result of coupling to the two protons of the neighboring methylene group (signal b) and potentially the single thiol proton (signal d).

  • Signal d (-SH): The thiol proton typically appears as a triplet around 1.3 ppm due to coupling with the adjacent methylene group (signal c). However, the thiol proton signal can be broad and its coupling is often not observed, especially in the presence of trace amounts of water or other exchangeable protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three signals, corresponding to the three chemically non-equivalent carbon atoms.

Signal Chemical Shift (δ, ppm) Assignment
1~ -2.0(C H₃)₃Si-
2~ 15.0-Si-C H₂-CH₂-SH
3~ 28.0-Si-CH₂-C H₂-SH

Note: The chemical shifts are estimations based on the analysis of the analogous compound 2-(trimethylsilyl)ethanol and general principles of ¹³C NMR spectroscopy.

  • Signal 1 ((CH₃)₃Si-): The three equivalent methyl carbons of the TMS group are expected to have a chemical shift in the upfield region, typically around -2.0 ppm.

  • Signal 2 (-Si-CH₂-): The carbon atom directly attached to the silicon is shielded and is expected to appear at approximately 15.0 ppm.

  • Signal 3 (-CH₂-SH): The carbon atom bonded to the sulfur atom is deshielded compared to the other methylene carbon and is expected to resonate further downfield, around 28.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, S-H, and Si-C bonds.

Frequency Range (cm⁻¹) Vibration Intensity Assignment
2950-2850C-H stretchStrongAliphatic C-H
2600-2550S-H stretchWeakThiol S-H
1465-1450C-H bendMediumCH₂ scissoring
1250-1240Si-CH₃ symmetric bendStrongTrimethylsilyl group
860-830Si-C stretchStrongTrimethylsilyl group
  • C-H Stretching (2950-2850 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • S-H Stretching (2600-2550 cm⁻¹): A weak but sharp absorption in this region is a definitive indicator of the thiol (S-H) functional group. The weakness of this band is characteristic of S-H stretches.

  • Si-CH₃ Bending (1250-1240 cm⁻¹): A strong and sharp peak in this region is a hallmark of the symmetric bending vibration of the methyl groups attached to the silicon atom, confirming the presence of the TMS group.

  • Si-C Stretching (860-830 cm⁻¹): Another strong absorption characteristic of the trimethylsilyl group is found in this region, corresponding to the Si-C stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to lose an electron, forming a radical cation (M⁺•), and to fragment.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

MS_Fragmentation M [(CH3)3SiCH2CH2SH]+• (Molecular Ion, m/z 134) F1 [(CH3)3SiCH2CH2S]+ (m/z 133) M->F1 - H• F2 [(CH3)3Si]+ (m/z 73) M->F2 β-cleavage F3 [CH2CH2SH]+• (m/z 61) M->F3 α-cleavage F4 [Si(CH3)2H]+ (m/z 59) F2->F4 - CH4

References

Nucleophilic and electrophilic nature of 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Dual Reactivity of 2-(Trimethylsilyl)ethanethiol: A Senior Application Scientist's Perspective

Introduction: Unveiling the Versatility of a Unique Thiol

In the landscape of modern synthetic chemistry, reagents that offer predictable, high-yielding transformations under mild conditions are invaluable. This compound, often abbreviated as TMSET, stands out as a uniquely versatile building block. Its structure, featuring a terminal thiol group (-SH) and a stable trimethylsilyl (TMS) moiety separated by an ethyl bridge, imbues it with a dualistic reactivity profile.[1][2] This guide provides an in-depth exploration of TMSET's nucleophilic and electrophilic nature, offering field-proven insights for its strategic application in complex molecule synthesis, particularly within the pharmaceutical and materials science sectors.

The core utility of this compound lies in its function as a "masked" thiol. The thiol group can act as a potent nucleophile, while the entire 2-(trimethylsilyl)ethyl group can be cleanly removed under specific, mild conditions.[3] This allows for the introduction of a sulfur functionality that remains stable through various synthetic steps and can be unmasked at a strategic point. Furthermore, TMSET can be converted into derivatives that act as electrophilic sulfur sources, enabling the formation of thioethers with a wide range of nucleophilic substrates.[3][4][5]

This document will dissect the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative literature, providing researchers and drug development professionals with a comprehensive playbook for leveraging this powerful reagent.

PropertyValue
Molecular Formula C₅H₁₄SSi[2]
Molecular Weight 134.32 g/mol [1][2]
CAS Number 18143-30-1[1]
Appearance Colorless to light yellow liquid[1][6]
Boiling Point 144-146 °C (lit.)[1]
Density 0.839 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.454 (lit.)[1]
pKa of S-H Approximately 10-11[7]

Part 1: The Nucleophilic Character of this compound

The primary and most intuitive mode of reactivity for TMSET stems from the nucleophilicity of its thiol group. The sulfur atom possesses lone pairs of electrons, and the relatively weak, acidic S-H bond (pKa ≈ 10-11) is readily deprotonated by a suitable base to generate the corresponding thiolate anion.[7] This thiolate is a soft, highly potent nucleophile that excels in a variety of bond-forming reactions.

G TMSET Me₃Si-CH₂-CH₂-SH Thiolate Me₃Si-CH₂-CH₂-S⁻ TMSET->Thiolate + B⁻ Base B⁻ TMSET:e->Base:w Acid BH

Caption: Deprotonation of TMSET to form the nucleophilic thiolate.

Key Nucleophilic Reactions

The generated thiolate anion readily participates in several cornerstone synthetic transformations:

  • S-Alkylation (Sₙ2 Reaction): The thiolate efficiently displaces leaving groups from primary and secondary alkyl halides to form 2-(trimethylsilyl)ethyl thioethers.[4] This is a classic Sₙ2 reaction, valued for its reliability.

  • Michael Addition (Conjugate Addition): TMSET is an exceptional Michael donor.[8][9] In the presence of a base, it undergoes 1,4-conjugate addition to α,β-unsaturated systems like enones, enals, and nitroalkenes.[4][8] This reaction is highly regioselective, with the nucleophile attacking the β-carbon, and is fundamental for constructing carbon-sulfur bonds in complex frameworks.[8][10]

  • Epoxide Ring-Opening: The thiolate attacks the less sterically hindered carbon of an epoxide, leading to the formation of β-hydroxy thioethers.[4] This reaction proceeds under mild conditions and provides a route to valuable bifunctional molecules.

The Strategic Role of the Trimethylsilyl Group: A Latent Thiol

In all these nucleophilic reactions, the product is a 2-(trimethylsilyl)ethyl thioether . This thioether is remarkably stable to a wide range of reaction conditions, including many acidic and basic environments where other thiol protecting groups might fail.[7] The true synthetic power of TMSET is realized in the subsequent deprotection step, which unmasks the free thiol.

This deprotection is most effectively triggered by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride initiates an E2-type elimination reaction. The fluoride attacks the silicon atom, leading to the elimination of the free thiolate, ethene gas, and volatile fluorotrimethylsilane. The reaction is clean, irreversible, and proceeds under very mild conditions, ensuring the integrity of sensitive functional groups elsewhere in the molecule.

Caption: Fluoride-mediated deprotection of a 2-(trimethylsilyl)ethyl thioether.

Experimental Protocol: Michael Addition of TMSET to an Enone

This protocol illustrates a self-validating system for the conjugate addition of TMSET, a cornerstone of its nucleophilic application.

  • System Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add the α,β-unsaturated ketone (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Inert Atmosphere: Purge the system with dry nitrogen for 10 minutes. Cool the solution to 0 °C using an ice-water bath.

    • Causality: An inert atmosphere prevents potential oxidation of the thiol/thiolate. Low temperature controls the exothermicity of the reaction.

  • Reagent Addition: Add this compound (1.1 equiv) via syringe.

  • Base-Catalyzed Thiolate Formation: Slowly add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv).

    • Causality: DBU is a strong, non-nucleophilic base ideal for deprotonating the thiol without competing in the Michael addition. A catalytic amount is sufficient as the base is regenerated.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Trustworthiness: The NH₄Cl quench neutralizes the base and protonates any remaining thiolate, ensuring a clean extraction.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-adduct.

Part 2: Electrophilic Mercaptanylation via TMSET Derivatives

While TMSET is inherently nucleophilic, its synthetic utility can be expanded by converting it into an electrophilic mercaptanylating agent .[3][4] This strategy is crucial when the substrate is a nucleophile (e.g., an enolate, organometallic reagent) that is incompatible with the basic conditions required for thiolate formation.

The core principle involves pre-reacting TMSET with an activating agent to create a derivative where the sulfur atom is attached to a good leaving group. A prime example is the formation of a thiosulfonate, such as S-[2-(trimethylsilyl)ethyl] benzenethiosulfonate.[4]

G cluster_workflow Formation of Electrophilic Reagent TMSET Me₃Si-CH₂-CH₂-SH Product Me₃Si-CH₂-CH₂-S-SO₂-Ph TMSET->Product + PhSO₂Cl, Pyridine Reagent Ph-SO₂-Cl Base Pyridine HCl Pyridine·HCl

Caption: Synthesis of an electrophilic thiosulfonate from TMSET.

This thiosulfonate reagent can then react with a wide range of nucleophiles. The nucleophile attacks the TMSET-bearing sulfur atom, displacing the stable benzenesulfinate anion and forming the same 2-(trimethylsilyl)ethyl thioether product obtained via the nucleophilic route.[4] This convergence demonstrates the remarkable flexibility of the TMSET system.

Experimental Protocol: Electrophilic Mercaptanylation of a Ketone Enolate

This protocol outlines the two-stage process of generating the electrophilic agent and its subsequent reaction.

Stage 1: Synthesis of S-[2-(trimethylsilyl)ethyl] benzenethiosulfonate

  • System Preparation: In a flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (CH₂Cl₂) at 0 °C.

  • Reagent Addition: Add a solution of benzenesulfonyl chloride (1.1 equiv) in CH₂Cl₂ dropwise over 30 minutes.

  • Reaction and Work-up: Stir the mixture for 2-3 hours at room temperature. Wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude thiosulfonate, which can often be used without further purification.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct. The aqueous washes remove the pyridinium salt and any excess acid.

Stage 2: Reaction with a Lithium Enolate

  • Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve the ketone (1.0 equiv) in anhydrous THF at -78 °C. Add lithium diisopropylamide (LDA) (1.05 equiv) dropwise and stir for 45 minutes to generate the lithium enolate.

    • Expertise: LDA is a strong, sterically hindered base that ensures rapid and complete deprotonation to form the kinetic enolate without self-condensation. The -78 °C temperature is critical for stability.

  • Electrophilic Attack: Add a solution of the S-[2-(trimethylsilyl)ethyl] benzenethiosulfonate (1.2 equiv) from Stage 1 in THF to the enolate solution at -78 °C.

  • Reaction and Quench: Allow the reaction to warm slowly to room temperature over several hours. Quench with saturated aqueous NH₄Cl.

  • Work-up and Purification: Perform a standard extractive work-up with ethyl acetate and purify by flash chromatography to obtain the α-thioether product. This product can then be deprotected using fluoride as described previously.

Part 3: Applications in Drug Development and Advanced Synthesis

The dual reactivity of TMSET makes it a powerful tool in contexts requiring the precise installation of a thiol functionality.

  • Bioconjugation Handle: In drug development, TMSET is used to introduce a protected thiol onto a small molecule, peptide, or other biomolecule. After deprotection, the resulting free thiol serves as a versatile "handle" for conjugation to antibodies (forming antibody-drug conjugates, ADCs), polymers (like PEG), or surfaces.[11]

  • Thionucleoside Synthesis: TMSET has been successfully employed in the synthesis of thionucleosides, which are analogs of natural nucleosides with significant potential as antiviral and anticancer agents.[1][11][12]

  • Disulfide Bond Formation: The unmasked thiol can be readily oxidized to form disulfide bonds, a critical linkage in many peptides and proteins.

Conclusion

This compound is more than a simple thiol. It is a sophisticated synthetic tool that provides access to a protected thiol group through both nucleophilic and electrophilic pathways. Its key strength lies in the stability of the intermediate thioether and the exceptionally mild, clean, and high-yielding fluoride-mediated deprotection. For the research scientist or drug development professional, mastering the application of TMSET opens a reliable and versatile route to installing one of chemistry's most important functional groups, enabling the construction of complex and sensitive molecules with precision and control.

References

A Comprehensive Technical Guide to the Safe Handling of 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 2-(Trimethylsilyl)ethanethiol. As a compound frequently utilized in organic synthesis and drug development, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist of precautions to offer a scientifically grounded rationale for each procedural recommendation, fostering a culture of safety through comprehension.

Compound Profile and Applications

This compound, with the linear formula (CH3)3SiCH2CH2SH, is a versatile organosilicon thiol compound.[1] Its unique chemical structure makes it a valuable reagent in various applications, including as an initiator in ring-opening polymerization and as a sulfur source in the synthesis of thionucleosides.[1]

Property Value
CAS Number 18143-30-1[1]
Molecular Formula C5H14SSi[2]
Molecular Weight 134.32 g/mol [2]
Appearance Liquid[3]
Density 0.839 g/mL at 25 °C[3]
Boiling Point 144-146 °C[3]
Flash Point 49 °C (120.2 °F) - closed cup[1]
Odor Strong, unpleasant stench[4][5]
Storage Temperature 2-8°C[3]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical and requires careful handling. The primary hazards are associated with its flammability, irritant properties, and potent odor.

GHS Hazard Classification
  • Flammable liquids: Category 3

  • Skin corrosion/irritation: Category 2[2][6]

  • Serious eye damage/eye irritation: Category 2A[2][6]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3[2][6]

The Globally Harmonized System (GHS) pictograms for this chemical are the flame and the exclamation mark.[7]

Physical and Chemical Hazards

Flammability: With a flash point of 49°C, this compound is a flammable liquid.[1] Its vapors can form explosive mixtures with air, and may travel to a source of ignition and flash back.[8] Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.

Reactivity: This compound is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include hydrogen sulfide and carbon oxides.

Health Hazards and Toxicological Information

While specific toxicological data for this compound is limited, the primary health concerns are irritation to the skin, eyes, and respiratory system.[2][6]

  • Inhalation: May cause respiratory irritation.[2][6] Exposure to high concentrations of thiols, in general, can lead to headaches, nausea, and dizziness.[9][10]

  • Skin Contact: Causes skin irritation.[2][6] Prolonged or repeated contact should be avoided.

  • Eye Contact: Causes serious eye irritation.[2][6]

  • Ingestion: While data is not available, ingestion should be avoided.

The Olfactory Factor: Thiols are notorious for their potent and offensive odors, detectable by the human nose at extremely low concentrations.[4] This odor, while not necessarily indicating a toxic level of exposure, can cause nausea and headaches in some individuals and can lead to widespread disruption if released from the laboratory.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Hierarchy of Controls

The hierarchy of controls is a fundamental concept in occupational safety. For handling this compound, this can be visualized as follows:

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination/Substitution Engineering Engineering Controls (e.g., Fume Hood, Bleach Traps) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: Hierarchy of controls for managing risks associated with this compound.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control vapors and the potent odor.[11][12]

  • Ventilation: Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical and ventilating equipment.[8]

  • Bleach Traps and Baths: To neutralize the thiol odor, exhaust from reactions and rotary evaporators should be passed through a bleach trap.[11] A bleach bath should also be prepared for decontaminating glassware and equipment.[5][11]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.

  • Skin Protection:

    • Gloves: Wear protective gloves (neoprene or nitrile rubber are suitable).[13]

    • Protective Clothing: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn. For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be necessary.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the stability of the chemical.

Handling
  • Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[14] Use only non-sparking tools.[13]

  • Inert Atmosphere: For certain applications, handling under an inert atmosphere may be necessary to prevent oxidation.[15]

  • Odor Management:

    • Inform colleagues in the vicinity when you will be working with thiols.[4]

    • Keep containers tightly closed when not in use.

    • Work with the smallest quantities necessary.[12]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[3]

  • Container: Keep the container tightly closed and properly labeled.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures
  • General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet to the doctor.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • Inhalation: Move the person to fresh air.[17] If breathing has stopped, give artificial respiration.[14]

  • Ingestion: Do not induce vomiting.[14] Clean the mouth with water and seek immediate medical attention.[14]

Spill and Leak Procedures

The response to a spill will depend on its size and location.

Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area Notify EHS LargeSpill->Evacuate Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Collect and Place in Sealed Container for Disposal Contain->Cleanup Decontaminate Decontaminate Area with Bleach Solution Cleanup->Decontaminate

Caption: Workflow for responding to a this compound spill.

Small Spills:

  • Remove all sources of ignition.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, silica gel, or universal binder).

  • Collect the material and place it in a suitable, closed container for disposal.

  • Clean the area with a bleach solution to neutralize the odor.[5]

Large Spills:

  • Evacuate personnel from the area.

  • Remove all ignition sources.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[8] Water mist may be used to cool closed containers.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Proper disposal is essential to protect the environment.

  • Waste Disposal: Disposal should be in accordance with all applicable regional, national, and local laws and regulations. This material and its container must be disposed of as hazardous waste.[18]

  • Contaminated Packaging: Do not reuse the container.

  • Decontamination: All glassware and equipment that has come into contact with this compound should be soaked in a bleach bath overnight to oxidize the thiol before standard cleaning procedures.[11]

Conclusion

This compound is a valuable chemical reagent, but its safe use demands a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the information in this guide into your laboratory's standard operating procedures, you can mitigate the risks associated with this compound and maintain a safe research environment.

References

Alternate names for 2-(Trimethylsilyl)ethanethiol like (2-Mercaptoethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Trimethylsilyl)ethanethiol: Synthesis, Properties, and Applications

Introduction

This compound is a bifunctional organosilicon compound of significant utility in organic synthesis, materials science, and drug development. Its molecular architecture, featuring a reactive thiol (-SH) group and a chemically stable trimethylsilyl (TMS) group, makes it a versatile reagent. The thiol moiety serves as a potent nucleophile or as an anchor for covalent attachment to noble metal surfaces, while the non-polar TMS group influences solubility and steric properties. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications for researchers and development professionals.

Due to its specific structure, this compound is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searching and material procurement.

Common Synonyms and Identifiers:

  • IUPAC Name: 2-trimethylsilylethanethiol[1]

  • Common Synonyms: (2-Mercaptoethyl)trimethylsilane[2], trimethylsilylethyl mercaptan[1], trimethyl(2-sulfanylethyl)silane[1]

  • Abbreviation: BEST[2]

  • Systematic Names: Ethanethiol, 2-(trimethylsilyl)-[1]; Silane, (2-mercaptoethyl)trimethyl-[1]

  • CAS Number: 18143-30-1[1][2]

Part 1: Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is fundamental to its successful application and safe handling in a laboratory setting.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₄SSi[1]
Molecular Weight 134.32 g/mol [1][2]
Appearance Colorless clear liquid[3]
Boiling Point 144-146 °C (lit.)[4]
Density 0.839 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D) 1.454 (lit.)[2][4]
Flash Point 49 °C (120.2 °F) - closed cup
Solubility Soluble in methanol, dichloromethane, THF, and most organic solvents.[3][4]
Safety, Handling, and Storage

This compound is a flammable liquid and an irritant with a characteristic unpleasant stench.[5] Adherence to strict safety protocols is mandatory.

  • Hazard Classifications: Flammable liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[6].

  • Personal Protective Equipment (PPE): Use in a well-ventilated chemical fume hood is required.[5] Wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat.[3]

  • Handling: Keep away from heat, sparks, and open flames.[5][7] Use non-sparking tools and take precautionary measures against static discharge.[5][7] The compound is incompatible with strong oxidizing agents, reducing agents, alkali metals, and bases.[3][5]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5] The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

Part 2: Synthesis and Purification

While commercially available, the high cost of this compound can necessitate its synthesis for large-scale laboratory use.[4] The most common route involves a two-step process initiated by the radical addition of thioacetic acid to vinyltrimethylsilane.[4]

Synthetic Workflow

The synthesis proceeds via a thiol-ene reaction to form a thioacetate intermediate, which is subsequently hydrolyzed to yield the final thiol product. This method is generally efficient, though it can produce a mixture of regioisomers.[4]

G A Vinyltrimethylsilane + Thioacetic Acid B S-(2-(trimethylsilyl)ethyl) ethanethioate (Thioacetate Intermediate) A->B C Thioacetate Intermediate D This compound (Final Product) C->D Acidic Methanol (e.g., HCl in MeOH)

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Lab-Scale Synthesis

This protocol describes a representative procedure for the synthesis and purification of this compound.

Step 1: Radical Addition of Thioacetic Acid to Vinyltrimethylsilane

  • Rationale: This step utilizes a free-radical mechanism to form the carbon-sulfur bond. Photochemical or thermal initiation is often preferred to control the reaction rate and improve the regioselectivity, favoring the desired 2-substituted product over the 1-substituted isomer.[4]

  • Procedure:

    • In a quartz reaction vessel equipped with a magnetic stirrer and reflux condenser, combine vinyltrimethylsilane (1.0 eq) and thioacetic acid (1.1 eq).

    • Optional: Add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

    • Irradiate the mixture with a UV lamp or heat gently (e.g., 60-80°C) for several hours until analysis (e.g., by GC or TLC) indicates consumption of the starting material.

    • Allow the reaction mixture to cool to room temperature.

Step 2: Purification of the Thioacetate Intermediate

  • Rationale: It is critical to purify the intermediate S-(2-(trimethylsilyl)ethyl) ethanethioate before hydrolysis.[4] Any unreacted starting materials or regioisomers can complicate the final purification of the thiol, which is more susceptible to oxidation. Careful fractional distillation is the method of choice.

  • Procedure:

    • Assemble a fractional distillation apparatus.

    • Carefully distill the crude reaction mixture under reduced pressure.

    • Collect the fraction corresponding to the pure thioacetate intermediate.

Step 3: Hydrolysis of the Thioacetate

  • Rationale: Acid-catalyzed hydrolysis in an alcoholic solvent efficiently cleaves the acetyl group, liberating the free thiol. Performing this reaction under an inert atmosphere minimizes oxidative side-reactions, such as the formation of disulfides.

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), dissolve the purified thioacetate intermediate in methanol.

    • Add a solution of hydrochloric acid in methanol (e.g., 0.1 M) and stir the mixture at room temperature for 12-16 hours.[8]

    • Neutralize the reaction carefully with a mild base, such as a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the final product by vacuum distillation for high-purity applications.

Part 3: Core Applications in Research and Development

The dual functionality of this compound enables its use in distinct yet complementary fields: as a building block in complex organic synthesis and as a surface modification agent in materials science.

A Sulfur-Transfer Reagent in Organic Synthesis

A key application in the drug development pipeline is the use of this compound as a source of sulfur for the synthesis of thionucleosides.[9][10] These modified nucleosides are investigated for their potential as antiviral and cytostatic agents.[9]

G cluster_0 General Reaction Scheme A Nucleoside with Leaving Group (Nu-LG) C Thioether Intermediate (Nu-S-CH₂CH₂-TMS) A->C B This compound (TMS-CH₂CH₂-SH) B->C D Deprotection/ Further Reaction C->D E Thionucleoside (Nu-SH or Nu-S-S-Me) D->E

Caption: Pathway for thionucleoside synthesis.

Protocol: General Procedure for Thionucleoside Preparation

  • Nucleophilic Substitution: A suitably protected nucleoside with a good leaving group (e.g., a tosylate or triflate) at the desired position is reacted with this compound in the presence of a non-nucleophilic base (e.g., DBU) in an aprotic solvent like DMF. This Sₙ2 reaction installs the 2-(trimethylsilyl)ethyl thioether group.[9]

  • Deprotection/Modification: The resulting thioether can then be cleaved or modified. For instance, treatment with specific reagents can lead to the formation of the free thiol or a methyl disulfide, both of which are common targets in medicinal chemistry research.[9]

Surface Modification and Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for noble metal surfaces, most notably gold, silver, and copper. This interaction is the basis for forming highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs).[11] this compound is an excellent candidate for forming such layers.

Workflow: SAM Formation on a Gold Surface

G cluster_0 Process Flow A Step 1 Substrate Preparation Clean Gold Surface (Piranha etch, O₂ plasma) B Step 2 Monolayer Assembly Immerse in dilute solution of This compound in Ethanol A->B C Step 3 Rinsing & Drying Rinse with pure solvent to remove physisorbed molecules B->C D Result Functionalized Surface Ordered monolayer of TMS-thiol covalently bound to gold C->D

Caption: Experimental workflow for SAM formation.

Protocol: Preparation of a this compound SAM on Gold

  • Substrate Preparation:

    • Rationale: The formation of a well-ordered monolayer is critically dependent on the cleanliness of the substrate.[11] Any organic contaminants will lead to defects in the final film.

    • Procedure: Clean a gold-coated substrate (e.g., silicon wafer or glass slide) using a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care).

  • Monolayer Assembly:

    • Rationale: The SAM forms spontaneously upon immersion.[11] A dilute solution (typically ~1 mM in ethanol) is used to control the rate of assembly, allowing molecules to arrange into a well-packed, low-energy state over time. Assembly times can range from minutes to 24 hours.[11]

    • Procedure: Prepare a 1 mM solution of this compound in absolute ethanol. Immerse the clean gold substrate in the solution for 12-18 hours at room temperature.

  • Rinsing and Drying:

    • Rationale: Rinsing is essential to remove any non-covalently bound (physisorbed) molecules from the surface, leaving only the chemisorbed monolayer.

    • Procedure: Remove the substrate from the thiol solution, rinse thoroughly with fresh ethanol, and dry gently under a stream of dry nitrogen.

These resulting surfaces, terminated with inert TMS groups, are valuable in fundamental studies of biointerfacial phenomena, such as preventing non-specific protein adsorption and patterning cell adhesion.

Conclusion

This compound, also widely known as (2-Mercaptoethyl)trimethylsilane, is a reagent of considerable value. Its straightforward synthesis and orthogonal reactivity make it a powerful tool for both synthetic chemists developing novel therapeutics and materials scientists engineering precisely controlled surfaces. A comprehensive understanding of its properties, handling requirements, and reaction methodologies, as detailed in this guide, is essential for leveraging its full potential in advanced research and development applications.

References

A Comprehensive Technical Guide to the Physical Properties of 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key physical properties of 2-(Trimethylsilyl)ethanethiol, a versatile organosilicon sulfur compound. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into the methodologies for their determination.

Introduction to this compound

This compound, also known by its synonym (2-Mercaptoethyl)trimethylsilane, is a unique bifunctional molecule incorporating both a reactive thiol (-SH) group and a stable trimethylsilyl (TMS) group.[1] This structure makes it a valuable reagent in various synthetic applications. The thiol group offers a reactive site for nucleophilic substitution, addition reactions, and the formation of self-assembled monolayers on metal surfaces. The TMS group, on the other hand, provides steric bulk and influences the compound's volatility and solubility. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in complex synthetic protocols.

Core Physical Properties

The fundamental physical characteristics of this compound are critical for its practical application in a laboratory setting. These properties dictate storage conditions, purification methods like distillation, and calculations for reaction stoichiometry.

Data Summary

The empirical data for the boiling point and density of this compound are summarized in the table below. These values are widely cited in chemical literature and supplier technical data sheets.[1][2]

Physical PropertyValueConditionsSource
Boiling Point 144-146 °CAtmospheric Pressure[1][2]
62-63 °C43 mmHg[1][3]
Density 0.839 g/mL25 °C[1][4]
Refractive Index n20/D 1.45420 °C[1][2]
Analysis and Implications
  • Boiling Point : The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For this compound, the boiling point is provided at both atmospheric pressure and under reduced pressure (vacuum).[1][2] The significant reduction in boiling point under vacuum (62-63 °C at 43 mmHg versus 144-146 °C) is a crucial consideration for purification.[1][3] Distillation at atmospheric pressure may lead to thermal decomposition of the thiol functionality. Therefore, vacuum distillation is the preferred method for purifying this compound, as it allows for volatilization at a lower, less destructive temperature.

  • Density : With a density of 0.839 g/mL at 25 °C, this compound is less dense than water.[1][4] This property is essential for calculating molar quantities from a measured volume and for predicting its behavior in biphasic systems. For instance, in an aqueous workup, it will form the upper organic layer.

Experimental Determination of Physical Properties

To ensure scientific integrity, the methods for determining these properties must be robust and reproducible. Below are standard, self-validating protocols for measuring the boiling point and density of liquid reagents like this compound.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of a liquid sample's boiling point and density.

G cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination start Acquire Sample of This compound check_purity Assess Purity (e.g., GC-MS) start->check_purity setup_distill Set up Distillation Apparatus (with vacuum if necessary) check_purity->setup_distill weigh_pycnometer Weigh Empty Pycnometer check_purity->weigh_pycnometer heat Heat Sample Gently setup_distill->heat observe_bp Record Temperature at Stable Reflux heat->observe_bp end_bp end_bp observe_bp->end_bp Final Boiling Point fill_pycnometer Fill Pycnometer with Sample at a Known Temperature (25°C) weigh_pycnometer->fill_pycnometer weigh_filled Weigh Filled Pycnometer fill_pycnometer->weigh_filled calculate_density Calculate Density (mass/volume) weigh_filled->calculate_density end_density end_density calculate_density->end_density Final Density

Caption: Workflow for determining boiling point and density.

Protocol for Boiling Point Measurement (Vacuum Distillation)

This protocol describes the determination of the boiling point under reduced pressure, which is the recommended method for this compound.

  • Apparatus Setup : Assemble a standard vacuum distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Charging : Charge the round-bottom flask with this compound and a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application : Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 43 mmHg), monitoring with a manometer.

  • Heating : Begin heating the flask gently using a heating mantle.

  • Equilibrium and Measurement : Observe the vapor rising and condensing. The boiling point is the temperature at which the thermometer bulb is fully immersed in vapor and a steady temperature is recorded as the liquid actively boils and condenses into the receiving flask. This temperature should remain constant.

  • Data Recording : Record the stable temperature and the corresponding pressure.

Causality Insight: Using a vacuum lowers the external pressure, allowing the compound to boil at a temperature where its vapor pressure is lower. This prevents the high temperatures that could cause the thiol group to oxidize or undergo other side reactions.

Protocol for Density Measurement
  • Instrument Preparation : Use a calibrated pycnometer (a flask with a specific, known volume). Clean and dry the pycnometer thoroughly.

  • Initial Weighing : Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass (m1).

  • Sample Filling : Fill the pycnometer with this compound. Place the pycnometer in a temperature-controlled water bath set to 25.0 °C and allow it to equilibrate. Ensure the liquid level is precisely at the calibration mark.

  • Final Weighing : Remove the pycnometer from the bath, dry the exterior, and weigh it again. Record this mass (m2).

  • Calculation : The mass of the liquid is (m2 - m1). The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V where V is the calibrated volume of the pycnometer.

Trustworthiness by Design: This protocol is self-validating because it relies on gravimetric analysis and a precisely calibrated volume. The use of a temperature-controlled bath ensures the measurement is performed under the specified conditions, as density is temperature-dependent.

Conclusion

The physical properties of this compound, specifically its boiling point of 144-146 °C (or 62-63 °C at 43 mmHg) and density of 0.839 g/mL at 25 °C, are foundational data for its safe and effective use in research and development.[1][2][3][4] The pronounced difference between its atmospheric and vacuum boiling points underscores the necessity of vacuum distillation for purification to maintain its chemical integrity. The protocols outlined herein represent standard, reliable methods for verifying these properties, ensuring data accuracy and reproducibility in a scientific setting.

References

Methodological & Application

Application Notes & Protocols: Strategic Deprotection of 2-(Trimethylsilyl)ethyl Thioethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Thiol Protection

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The thiol functional group, with its high nucleophilicity, acidity (pKa ~10-11), and susceptibility to oxidation to disulfides or higher oxidation states, presents a significant synthetic challenge.[1][2] Effective protection is not merely a suggestion but a necessity to prevent unwanted side reactions and ensure synthetic fidelity.

Among the arsenal of thiol protecting groups, thioethers are prevalent due to their enhanced stability compared to thioesters or thiocarbonates.[1] The 2-(trimethylsilyl)ethyl (TMSE) group stands out as a robust and versatile option. Forming a stable TMSE thioether, it offers excellent resilience to a wide range of reaction conditions, including many acidic and basic environments where other protecting groups might fail.[3][4][5] Its true strategic value, however, lies in the unique and mild conditions required for its removal, which is orchestrated by the specific reactivity of the silicon atom. This guide provides a deep dive into the mechanism, protocols, and strategic considerations for the deprotection of TMSE thioethers.

The Deprotection Mechanism: A Fluoride-Induced β-Elimination Cascade

The cleavage of a 2-(trimethylsilyl)ethyl thioether is a classic example of a β-elimination reaction, a process that is exceptionally clean and efficient. Unlike many other protecting groups that require harsh acidic or basic hydrolysis, the TMSE group is typically removed under neutral conditions using a fluoride source.

The Role of Fluoride

The driving force for the deprotection is the exceptionally high bond energy of the silicon-fluorine (Si-F) bond, which is approximately 142 kcal/mol.[6] Fluoride ions, commonly delivered by tetrabutylammonium fluoride (TBAF), exhibit a profound affinity for silicon. The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom of the TMSE group.[7][8] This attack forms a transient, hypervalent pentacoordinate silicon intermediate.

The formation of this intermediate triggers an irreversible electronic cascade. The silicon center, now electron-rich, facilitates the cleavage of the carbon-silicon bond. This, in turn, leads to the elimination of the sulfur-containing moiety as a thiolate anion, with the concomitant release of ethylene gas and the formation of a stable, neutral fluorotrimethylsilane (TMSF) molecule.[9] The byproducts—a volatile gas and a neutral silane—are easily removed, simplifying reaction workup and product purification.

Caption: Mechanism of fluoride-induced β-elimination for TMSE thioether deprotection.

Stability and Orthogonality

A key advantage of the TMSE thioether is its stability profile. It is resistant to trifluoroacetic acid (TFA) under conditions typically used to cleave acetals or Boc groups, and it withstands standard acylation and transesterification reactions.[4] This chemical resilience allows for its use in complex synthetic sequences where other functional groups must be manipulated while the thiol remains protected. The unique fluoride-based deprotection condition renders it orthogonal to a vast number of other protecting groups, a feature highly prized in modern organic synthesis.

Deprotection Protocols

The following protocols provide detailed, step-by-step methodologies for the efficient removal of the TMSE protecting group.

Protocol 1: Standard Deprotection Using Tetrabutylammonium Fluoride (TBAF)

This is the most common and highly reliable method for cleaving TMSE thioethers. It is mild, generally high-yielding, and proceeds under neutral conditions at room temperature.

A. Materials and Reagents

  • TMSE-protected thiol substrate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[10]

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

B. Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the TMSE-protected thiol (1.0 eq.) in anhydrous THF to a concentration of approximately 0.1–0.5 M.

  • Reagent Addition: To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.1–1.5 eq.) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrate's steric hindrance and electronic properties.[11]

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. This step neutralizes the reaction mixture and helps to remove fluoride salts during the workup.[10]

  • Aqueous Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and THF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude thiol by flash column chromatography on silica gel, if necessary.

Workflow_TBAF Experimental Workflow for TBAF Deprotection start Dissolve Substrate in Anhydrous THF add_tbaf Add TBAF Solution (1.1-1.5 eq) start->add_tbaf monitor Stir at RT & Monitor by TLC/LC-MS add_tbaf->monitor quench Quench with Sat. aq. NaHCO₃ monitor->quench workup Aqueous Workup (EtOAc/Water) quench->workup extract Extract Aqueous Layer workup->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry, Filter, & Concentrate wash->dry purify Purify via Chromatography dry->purify

Caption: Standard laboratory workflow for the deprotection of TMSE thioethers using TBAF.

C. Causality and Expert Insights

  • Anhydrous Conditions: The use of anhydrous THF is critical. While TBAF solutions contain some water, minimizing additional water prevents potential side reactions and ensures the fluoride ion acts as a nucleophile towards silicon rather than as a base.

  • Substrate Dependency: Sterically hindered TMSE thioethers may require longer reaction times or slightly elevated temperatures (e.g., 40-50 °C). However, heating should be applied judiciously to avoid potential side reactions.

  • Fluoride-Sensitive Groups: This protocol is not suitable for substrates containing other silicon-based protecting groups (e.g., TBDMS, TIPS) or other fluoride-labile functionalities, as they will likely be cleaved as well.[9][12]

Protocol 2: Two-Step Deprotection via a Disulfide Intermediate

In rare cases where fluoride is incompatible with the substrate, a two-step alternative can be employed. This method avoids fluoride entirely but is more complex and less commonly used. It proceeds by activating the thioether and converting it to a disulfide, which is then reduced to the free thiol.[4]

A. Step 1: Conversion to Disulfide

  • Treat the TMSE thioether (1.0 eq.) with (methylthio)dimethylsulfonium tetrafluoroborate (1.1 eq.) and dimethyl disulfide (5.0 eq.) in a suitable solvent like dichloromethane.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, perform a standard aqueous workup and purify the resulting disulfide intermediate.

B. Step 2: Reduction to Thiol

  • Dissolve the isolated disulfide in a mixture of methanol and water (e.g., 9:1 v/v).

  • Add tributylphosphine (PBu₃) (1.1-1.5 eq.) and stir at room temperature.

  • Monitor the reduction to the free thiol by TLC.

  • Perform an aqueous workup and purify the final product.

C. Causality and Expert Insights

  • This method's primary advantage is its orthogonality to fluoride-mediated deprotections.

  • It is a niche procedure, justified only when all fluoride-based methods have been exhausted or are known to be incompatible with the molecular framework. The requirement for specialized reagents and an additional synthetic step makes it less practical for routine use.

Comparative Analysis of Deprotection Methods

Parameter Method 1: Fluoride-Mediated (TBAF) Method 2: Two-Step (via Disulfide)
Reagents Tetrabutylammonium Fluoride (TBAF) in THF1. (Me₂S-SMe)⁺BF₄⁻, MeSSMe2. PBu₃, MeOH/H₂O
Conditions Mild, neutral, typically room temperatureTwo distinct steps, generally mild conditions
Advantages - Single, high-yielding step- Volatile & neutral byproducts- Simple workup- Widely applicable- Orthogonal to fluoride-based methods- Useful for highly specialized substrates
Limitations - Incompatible with other silyl ethers- Incompatible with fluoride-sensitive groups- Two separate synthetic operations- Requires specialized, less common reagents- More complex workup and purification
Primary Use Case The standard, go-to method for nearly all TMSE thioether deprotections.For complex molecules where the use of fluoride is strictly prohibited.

Conclusion

The 2-(trimethylsilyl)ethyl thioether is a highly effective and stable protecting group for thiols, offering robust protection during various synthetic transformations. Its removal is most effectively achieved through a fluoride-induced β-elimination, a mechanism that provides a mild, clean, and efficient pathway to the desired free thiol. The standard TBAF protocol is a reliable and broadly applicable method that should be the first choice for researchers. By understanding the underlying mechanism and the practical considerations outlined in these protocols, scientists and drug development professionals can strategically employ the TMSE group to navigate the complexities of modern organic synthesis with greater precision and success.

References

Application Notes and Protocols: 2-(Trimethylsilyl)ethanethiol in Nucleoside and Nucleotide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Thiol-Modification of Nucleic Acids

In the landscape of nucleoside and nucleotide chemistry, the strategic introduction of thiol groups has paved the way for a myriad of applications, from the development of antiviral and anticancer therapeutics to the construction of complex nucleic acid-based nanomaterials. 2-(Trimethylsilyl)ethanethiol has emerged as a valuable reagent in this field, primarily serving as a stable, protected precursor to a free thiol group. Its utility lies in the robust nature of the 2-(trimethylsilyl)ethyl (TSE) thioether linkage, which is stable to a wide range of synthetic conditions, yet can be cleaved chemoselectively under mild, fluoride-mediated conditions. This allows for the precise unmasking of the reactive thiol functionality at the desired stage of a synthetic sequence.

This guide provides a comprehensive overview of the applications of this compound in nucleoside and nucleotide chemistry, complete with detailed protocols, mechanistic insights, and comparative data to empower researchers, scientists, and drug development professionals in this dynamic field.

Part 1: Synthesis of 2'-(Trimethylsilyl)ethylthio-Modified Nucleosides

The introduction of a thiol group at the 2'-position of the ribose sugar is a common modification that can impart unique biological properties to nucleosides and oligonucleotides. This compound provides a convenient route to stable 2'-thio-modified nucleoside precursors.

Causality Behind the Synthetic Strategy

The synthesis of 2'-deoxy-2'-(2''-(trimethylsilyl)ethylthio)thymidine, as detailed in the following protocol, proceeds through a nucleophilic attack of the thiol on an activated sugar intermediate. The choice of a 2,2'-anhydrothymidine starting material is strategic as it provides a strained three-membered ring that is susceptible to ring-opening by a nucleophile, in this case, the deprotonated this compound. This reaction proceeds with inversion of configuration at the 2'-position, leading to the desired stereochemistry.

Protocol 1: Synthesis of 2'-Deoxy-2'-(2''-(trimethylsilyl)ethylthio)thymidine [1]

This protocol is adapted from the work of Ben-Azza et al. and describes the synthesis of a key intermediate for the preparation of 2'-substituted thionucleosides.

Materials:

  • 2,2'-Anhydro-1-(β-D-arabinofuranosyl)thymine

  • This compound

  • Dry N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2,2'-anhydro-1-(β-D-arabinofuranosyl)thymine (1 equivalent) in dry DMF.

  • Addition of Thiol: Add this compound (1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture at 120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and evaporate the DMF under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in dichloromethane to afford 2'-deoxy-2'-(2''-(trimethylsilyl)ethylthio)thymidine as a white solid.

Quantitative Data for Synthesis of Thio-Modified Nucleosides

Starting NucleosideProductReagents and ConditionsYield (%)Reference
2,2'-Anhydrothymidine2'-Deoxy-2'-(2''-(trimethylsilyl)ethylthio)thymidineThis compound, DMF, 120 °C88[1]

Part 2: Deprotection to Unveil the Thiol Functionality

The key advantage of the 2-(trimethylsilyl)ethyl protecting group is its facile and clean removal using fluoride ions. This deprotection strategy is highly chemoselective, leaving other common protecting groups in nucleoside and oligonucleotide chemistry intact.

Mechanism of Fluoride-Mediated Deprotection

The deprotection proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl group. This forms a transient, pentacoordinate silicon intermediate. The high affinity of silicon for fluorine drives this process, leading to the fragmentation of the intermediate. The reaction results in the formation of the free thiol, along with volatile byproducts, ethylene and trimethylsilyl fluoride, which are easily removed.

Deprotection_Mechanism Reactant R-S-CH2-CH2-Si(CH3)3 Intermediate [R-S-CH2-CH2-Si(CH3)3(F)]⁻ (Pentacoordinate Intermediate) Reactant->Intermediate Nucleophilic Attack Fluoride F⁻ Products R-SH + CH2=CH2 + F-Si(CH3)3 Intermediate->Products Fragmentation

Caption: Mechanism of fluoride-mediated deprotection of a 2-(trimethylsilyl)ethyl thioether.

Protocol 2: Fluoride-Mediated Deprotection of 2'-(Trimethylsilyl)ethylthio-Nucleosides

This protocol provides a general procedure for the deprotection of the TSE group to generate the free thiol on a nucleoside.

Materials:

  • 2'-(Trimethylsilyl)ethylthio-modified nucleoside

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the 2'-(trimethylsilyl)ethylthio-modified nucleoside (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Addition of TBAF: Cool the solution to 0 °C and add the TBAF solution (1.1 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel, add DCM, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the free 2'-thionucleoside.

Part 3: Synthesis of Phosphoramidite Building Blocks

To incorporate the thiol-modified nucleoside into an oligonucleotide using an automated synthesizer, it must first be converted into a phosphoramidite building block. This involves the phosphitylation of the 3'-hydroxyl group.

Causality in Phosphoramidite Synthesis

The phosphitylation reaction requires an anhydrous environment and an inert atmosphere to prevent the hydrolysis of the highly reactive phosphitylating agent and the product phosphoramidite. A weak acid catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole, is used to activate the phosphitylating agent. The choice of the phosphitylating reagent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is critical as the 2-cyanoethyl group serves as a base-labile protecting group for the phosphate during oligonucleotide synthesis.

Protocol 3: Synthesis of a 2'-Thio-Modified Nucleoside Phosphoramidite

This protocol outlines the general procedure for the 3'-O-phosphitylation of a 5'-O-DMT, 2'-TSE-thio-protected nucleoside.

Materials:

  • 5'-O-DMT, 2'-TSE-thio-protected nucleoside

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Triethylamine

Procedure:

  • Preparation: Thoroughly dry the 5'-O-DMT, 2'-TSE-thio-protected nucleoside under high vacuum.

  • Reaction Setup: In a flame-dried flask under argon, dissolve the dried nucleoside (1 equivalent) in anhydrous DCM. Add DIPEA (2.5 equivalents).

  • Phosphitylation: Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel deactivated with triethylamine. The product is typically eluted with a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine.

  • Isolation and Storage: Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to obtain a white foam. Store the phosphoramidite under argon at -20 °C.

Phosphoramidite_Synthesis_Workflow Start 5'-DMT, 2'-TSE-thio Nucleoside Reaction Phosphitylation (2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, DCM) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 3'-Phosphoramidite Purification->Product Post_Synthetic_Modification_Workflow Oligo_Synthesis Solid-Phase Oligonucleotide Synthesis with TSE-Thiol Monomer On_Support_Deprotection On-Support Deprotection (TBAF/ACN) Oligo_Synthesis->On_Support_Deprotection On_Support_Conjugation On-Support Conjugation with Maleimide-X On_Support_Deprotection->On_Support_Conjugation Cleavage_Deprotection Cleavage from Support and Final Deprotection (AMA) On_Support_Conjugation->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification Final_Product Thiol-Conjugated Oligonucleotide Purification->Final_Product

References

Mastering Surface Functionalization: A Guide to Self-Assembled Monolayers of 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Controlled Interfaces

In the intricate world of surface science and biomaterial development, the ability to precisely engineer the interface between a material and its environment is paramount. Self-assembled monolayers (SAMs) have emerged as a cornerstone technology for achieving this control, offering a straightforward yet powerful method for tailoring surface properties at the molecular level. This guide focuses on a particularly versatile molecule for SAM formation: 2-(trimethylsilyl)ethanethiol (TMSET).

TMSET presents a unique advantage in the realm of surface functionalization. Its thiol group provides a robust anchor to noble metal surfaces, most notably gold, forming a densely packed and stable monolayer.[1] Crucially, the thiol is protected by a trimethylsilyl (TMS) group, rendering it inert during the self-assembly process. This protective strategy prevents the formation of disulfide bonds and allows for a pristine, reactive thiol surface to be revealed on-demand through a simple deprotection step. This "protect-assemble-deprotect" strategy opens up a world of possibilities for the sequential and controlled immobilization of biomolecules, nanoparticles, and other functionalities, a critical requirement in drug development and biosensor fabrication.

This document provides a comprehensive guide to the application of TMSET SAMs, detailing both solution-phase and vapor-phase deposition protocols, in-situ deprotection methods, and essential characterization techniques.

I. The TMSET Advantage: Why Choose a Protected Thiol?

The decision to use a protected thiol like TMSET is a strategic one, rooted in the desire for a higher fidelity and more versatile surface modification. The TMS protecting group offers several key benefits:

  • Prevention of Disulfide Formation: Unprotected thiols in solution are susceptible to oxidation, leading to the formation of disulfides. These disulfides can co-adsorb onto the surface, introducing defects and heterogeneity into the SAM. The TMS group shields the reactive thiol, ensuring that the monolayer is formed exclusively from the desired monomeric species.

  • Enhanced Stability and Handling: The protected form of the thiol is generally more stable for storage and handling, reducing the likelihood of degradation over time.

  • Controlled "Click" Chemistry: The true power of TMSET lies in the ability to deprotect the thiol in situ, revealing a fresh, highly reactive surface ready for covalent attachment of other molecules. This allows for a "click-like" chemistry approach to surface functionalization, where the desired ligand can be introduced in a subsequent, controlled step.

II. Formation of TMSET Self-Assembled Monolayers

The formation of a high-quality TMSET SAM is the foundation for any subsequent surface modification. The two primary methods for deposition are from a liquid solution and from the vapor phase.

A. Solution-Phase Deposition: A Robust and Accessible Method

Solution-phase deposition is the most common and accessible method for forming thiol-based SAMs. The process involves immersing a clean gold substrate into a dilute solution of TMSET in a suitable solvent.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound (TMSET)

  • Anhydrous ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with extreme care and appropriate personal protective equipment in a fume hood.)

  • Deionized (DI) water (18 MΩ·cm)

  • Glass vials with Teflon-lined caps

  • Tweezers

  • Nitrogen or Argon gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes. This step is crucial for removing organic contaminants and ensuring a pristine gold surface.

    • Thoroughly rinse the substrates with copious amounts of DI water, followed by a final rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen or argon gas. The substrates should be used immediately for SAM formation.

  • Preparation of TMSET Solution:

    • Prepare a 1 to 10 mM solution of TMSET in anhydrous ethanol in a clean glass vial. A common starting concentration is 5 mM.

    • Ensure the vial is clean and dry to prevent contamination.

  • Self-Assembly:

    • Using clean tweezers, immerse the freshly cleaned gold substrate into the TMSET solution.

    • Seal the vial to minimize exposure to air and moisture. For the highest quality films, the headspace of the vial can be purged with nitrogen or argon before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature. While the initial monolayer formation is rapid, longer incubation times promote the formation of a more ordered and densely packed SAM.[2]

  • Rinsing and Drying:

    • After the incubation period, carefully remove the substrate from the TMSET solution with tweezers.

    • Rinse the substrate thoroughly with fresh, anhydrous ethanol to remove any non-chemisorbed molecules.

    • Dry the SAM-coated substrate under a gentle stream of nitrogen or argon gas.

  • Storage:

    • Store the prepared TMSET SAMs in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until ready for deprotection and further use.

B. Vapor-Phase Deposition: For Uniformity and Complex Geometries

Vapor-phase deposition offers a solvent-free method for SAM formation, which can be advantageous for preventing solvent-induced surface contamination and for coating complex, three-dimensional structures.[3] This method relies on the volatilization of the TMSET precursor, which then adsorbs and self-assembles on the substrate surface.

Materials:

  • Clean gold substrates

  • This compound (TMSET)

  • Vacuum deposition chamber or a sealed vessel with heating capabilities

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean the gold substrates as described in the solution-phase protocol.

    • Place the cleaned substrates inside the deposition chamber.

  • Precursor Introduction:

    • Place a small, open container with a few microliters of TMSET in the deposition chamber, ensuring it is not in direct contact with the substrates.

  • Deposition:

    • Evacuate the chamber to a low base pressure.

    • Gently heat the chamber or the TMSET precursor to increase its vapor pressure. The optimal temperature will depend on the chamber geometry and desired deposition rate but is typically kept moderate to avoid thermal decomposition. A temperature of around 50-70°C can be a good starting point.

    • Allow the deposition to proceed for several hours (e.g., 2-12 hours). The deposition time will need to be optimized based on the specific setup and desired monolayer quality.

  • Post-Deposition:

    • Allow the chamber to cool to room temperature.

    • Vent the chamber with an inert gas (nitrogen or argon).

    • Remove the coated substrates.

    • It is often beneficial to rinse the substrates with a suitable solvent (e.g., ethanol) to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen or argon.

III. In-Situ Deprotection: Unveiling the Reactive Thiol

The key to unlocking the full potential of TMSET SAMs is the efficient and clean removal of the TMS protecting group to expose the terminal thiol. This can be achieved in situ, meaning the deprotection is performed directly on the surface-bound monolayer.

Mechanism of Deprotection

The silicon-sulfur bond in the TMSET molecule is susceptible to cleavage by fluoride ions or under acidic conditions. The fluoride-based deprotection is particularly mild and efficient.

Materials:

  • TMSET-coated gold substrate

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Tweezers

  • Nitrogen or argon gas source

Procedure:

  • Preparation of Deprotection Solution:

    • Prepare a dilute solution of TBAF in a suitable anhydrous solvent like THF or ethanol. A concentration range of 10-100 mM is a good starting point.

  • Deprotection Reaction:

    • Immerse the TMSET-coated substrate in the TBAF solution.

    • The reaction is typically rapid, often completing within 5-30 minutes at room temperature. The exact time should be optimized for the specific application.

  • Rinsing and Drying:

    • After the desired reaction time, remove the substrate from the deprotection solution.

    • Rinse the substrate thoroughly with the anhydrous solvent used for the deprotection (THF or ethanol) to remove the TBAF and the cleaved trimethylsilyl fluoride byproduct.

    • Dry the substrate under a gentle stream of nitrogen or argon.

  • Immediate Use:

    • The freshly deprotected thiol surface is highly reactive and should be used immediately for the subsequent functionalization step to prevent re-oxidation or contamination.

IV. Characterization of TMSET and Deprotected SAMs

Thorough characterization is essential to validate the formation of a high-quality SAM and to confirm the successful deprotection of the TMS group. A combination of techniques is often employed to gain a comprehensive understanding of the monolayer's properties.

A. Contact Angle Goniometry: A Measure of Surface Wettability

Contact angle goniometry is a simple yet powerful technique for assessing the hydrophobicity or hydrophilicity of a surface, which is directly related to the chemical nature of the SAM's terminal group.

  • Expected Results:

    • TMSET SAM (TMS-terminated): The surface will be relatively hydrophobic due to the methyl groups of the TMS moiety. Expect a water contact angle in the range of 70-90°.

    • Deprotected SAM (Thiol-terminated): Upon successful deprotection, the surface will become more hydrophilic due to the exposed thiol groups. Expect a decrease in the water contact angle, typically to a range of 40-60°.

B. Ellipsometry: Measuring Monolayer Thickness

Ellipsometry is a non-destructive optical technique that can accurately measure the thickness of thin films on a reflective substrate.

  • Expected Results:

    • For a short-chain thiol like TMSET, the expected thickness of the monolayer is in the range of 0.5 to 1.5 nanometers.[4] The exact value will depend on the packing density and tilt angle of the molecules on the surface.

C. X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the atoms at the surface. It is particularly useful for confirming the presence of the SAM and for monitoring the deprotection process.

  • Expected Spectral Features:

    • TMSET SAM:

      • S 2p: A peak around 162-163 eV, characteristic of sulfur bonded to silicon.

      • Si 2p: A peak corresponding to the silicon in the TMS group, typically around 102-103 eV.[5]

      • C 1s: Peaks corresponding to the carbon atoms in the ethyl chain and the methyl groups of the TMS moiety.

    • Deprotected SAM:

      • S 2p: A shift in the S 2p peak to a binding energy characteristic of a thiolate bond to gold (around 162 eV).

      • Si 2p: A significant decrease or complete disappearance of the Si 2p signal, confirming the removal of the TMS group.

V. Data Summary and Workflow Visualization

To facilitate experimental design and interpretation, the following table summarizes the key parameters and expected outcomes for TMSET SAMs.

Parameter Solution-Phase Deposition Vapor-Phase Deposition In-Situ Deprotection
Precursor This compoundThis compoundTMSET SAM on surface
Substrate GoldGoldGold
Solvent/Environment Anhydrous EthanolVacuumAnhydrous THF or Ethanol
Concentration/Pressure 1 - 10 mMLow Pressure (Heated)10 - 100 mM TBAF
Time 18 - 24 hours2 - 12 hours5 - 30 minutes
Temperature Room Temperature50 - 70 °CRoom Temperature
Expected Thickness 0.5 - 1.5 nm0.5 - 1.5 nmN/A
Expected Water Contact Angle 70 - 90°70 - 90°40 - 60°
Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

TMSET_SAM_Formation cluster_prep Substrate Preparation cluster_solution Solution-Phase Deposition cluster_vapor Vapor-Phase Deposition gold_sub Gold Substrate piranha Piranha Clean gold_sub->piranha rinse_dry Rinse & Dry piranha->rinse_dry immerse Immerse Substrate (18-24h) rinse_dry->immerse place_sub Place Substrate in Chamber rinse_dry->place_sub tmset_sol Prepare TMSET Solution (1-10 mM) tmset_sol->immerse rinse_dry2 Rinse & Dry immerse->rinse_dry2 final_sam TMSET SAM rinse_dry2->final_sam TMSET SAM add_tmset Add TMSET Precursor place_sub->add_tmset evac_heat Evacuate & Heat (2-12h) add_tmset->evac_heat rinse_dry3 Rinse & Dry evac_heat->rinse_dry3 rinse_dry3->final_sam TMSET SAM

Caption: Workflow for the formation of TMSET SAMs via solution-phase and vapor-phase deposition.

TMSET_Deprotection_Functionalization cluster_deprotection In-Situ Deprotection cluster_functionalization Subsequent Functionalization start TMSET SAM on Gold immerse_deprotect Immerse SAM (5-30 min) start->immerse_deprotect tbaf_sol Prepare TBAF Solution (10-100 mM) tbaf_sol->immerse_deprotect rinse_dry_deprotect Rinse & Dry immerse_deprotect->rinse_dry_deprotect deprotected_sam Deprotected Thiol SAM rinse_dry_deprotect->deprotected_sam add_ligand Introduce Ligand (e.g., Maleimide-biomolecule) deprotected_sam->add_ligand functionalized_sam Functionalized SAM add_ligand->functionalized_sam

Caption: Workflow for the in-situ deprotection of TMSET SAMs and subsequent surface functionalization.

VI. Troubleshooting and Expert Insights

  • Incomplete Monolayer Formation: This is often due to a contaminated gold surface. Ensure the piranha cleaning is performed with freshly prepared solution and that the substrates are used immediately. Contaminated solvents or TMSET precursor can also be a cause.

  • Poor Deprotection Efficiency: Incomplete removal of the TMS group can result from deactivated TBAF solution (it is hygroscopic) or insufficient reaction time. Use fresh, anhydrous solvents and TBAF, and consider optimizing the deprotection time.

  • Surface Oxidation: The deprotected thiol surface is susceptible to oxidation. It is critical to perform the subsequent functionalization step as soon as possible after deprotection and to handle the samples under an inert atmosphere if possible.

  • Variability in Contact Angles: Inconsistent contact angles can indicate a disordered or incomplete monolayer. Longer self-assembly times can help to improve the order and packing of the SAM.

VII. Conclusion

Self-assembled monolayers of this compound offer a robust and highly controllable platform for the functionalization of gold and other noble metal surfaces. The use of a protected thiol strategy provides a significant advantage in terms of monolayer quality and the ability to perform sequential surface chemistry. By following the detailed protocols and characterization guidelines presented in this document, researchers, scientists, and drug development professionals can confidently employ TMSET SAMs to create precisely engineered surfaces for a wide range of applications, from fundamental studies of interfacial phenomena to the development of advanced biosensors and drug delivery systems.

VIII. References

  • Caruso, F., & Möhwald, H. (1999). Protein multilayer formation on colloids through a stepwise self-assembly technique. Journal of the American Chemical Society, 121(26), 6039-6046.

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1170.

  • Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554.

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335.

  • Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-257.

  • Poirier, G. E. (1997). Characterization of organosulfur molecular monolayers on Au (111) using scanning tunneling microscopy. Chemical reviews, 97(4), 1117-1127.

  • Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a classic system. Chemical Society Reviews, 39(5), 1805-1834.

  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers. Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). Deposition of Self-Assembled Monolayers (SAMs) | SAM Coating. Retrieved from --INVALID-LINK--

  • DiVA portal. (n.d.). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to Thiol-on-Gold Self-Assembled Monolayers. Retrieved from --INVALID-LINK--

  • Lee, H. J., & Lee, T. R. (2015). Self-Assembled Monolayers Generated from Unsymmetrical Partially Fluorinated Spiroalkanedithiols. Langmuir, 31(45), 12379–12388.

  • Patel, D. I., Lippert, D., Shah, D., Seo, D., Hilfiker, J. N., & Linford, M. R. (2020). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. Vacuum & Coating Technology, 24-31.

  • Kim, D. J., Pitchimani, R., Snow, D. E., & Hope‐Weeks, L. J. (2008). A simple method for the removal of thiols on gold surfaces using an NH4OH–H2O2–H2O solution. Scanning: The Journal of Scanning Microscopies, 30(2), 118-122.

  • Le, H. N., Phan, L., & Cho, S. (2022). Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode. Materials, 15(6), 2139.

References

Application Notes and Protocols: 2-(Trimethylsilyl)ethanethiol in Thiol-Ene Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Thiol-Ene Click Chemistry

The thiol-ene reaction has emerged as a cornerstone of "click" chemistry, offering a highly efficient and robust method for the formation of carbon-sulfur bonds.[1] Its prominence in fields ranging from materials science to bioconjugation and drug development is a testament to its high yields, stereoselectivity, rapid reaction rates, and significant thermodynamic driving force.[2] This reaction, which involves the addition of a thiol (R-SH) to an alkene ('ene'), can be initiated through various mechanisms, most notably through a free-radical pathway triggered by light or heat.[1][2]

Within the diverse toolkit of thiols available to researchers, 2-(trimethylsilyl)ethanethiol stands out as a particularly valuable reagent. Its unique structure, featuring a reactive thiol group and a stable trimethylsilyl (TMS) moiety, offers distinct advantages in multistep syntheses and surface modification applications. The TMS group can act as a protecting group, allowing for selective reactions at other sites of a molecule before its removal to reveal the thiol for subsequent thiol-ene coupling. This dual functionality makes it an indispensable component for creating complex molecular architectures and functionalized materials.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in thiol-ene click reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical considerations for achieving optimal results.

Scientific Foundation: Mechanism and Advantages

The Thiol-Ene Reaction Mechanism

The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[1][2][3]

  • Initiation: Upon exposure to UV light, a photoinitiator absorbs energy and undergoes cleavage to generate free radicals.[4] These highly reactive species then abstract a hydrogen atom from the thiol (this compound), producing a thiyl radical.

  • Propagation: The newly formed thiyl radical adds across the double bond of an 'ene' substrate in an anti-Markovnikov fashion.[2][5] This addition creates a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the desired thioether product. This regenerated thiyl radical can then participate in the next reaction cycle, propagating the chain reaction.

  • Termination: The chain reaction is terminated when two radical species combine.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) PI_rad PI• (Radical) PI->PI_rad UV Light Thiyl_rad R-S• PI_rad->Thiyl_rad + R-SH - PI-H Thiol R-SH Ene Alkene (C=C) Thiyl_rad->Ene C_rad R-S-C-C• Ene->C_rad + R-S• Product Thioether (R-S-C-C-H) C_rad->Product + R-SH Thiyl_rad_regen R-S• Product->Thiyl_rad_regen - R-S• (regenerated) Termination_products Termination Products Rad1 Radical 1 Rad1->Termination_products Rad2 Radical 2 Rad2->Termination_products

Caption: Radical-mediated thiol-ene reaction mechanism.

Advantages of this compound

The use of this compound in thiol-ene reactions offers several key advantages:

  • Orthogonal Reactivity: The TMS group is stable under the conditions of many organic reactions, allowing for the modification of other functional groups within a molecule without affecting the protected thiol. This orthogonality is crucial for complex, multi-step synthetic strategies.

  • Controlled Deprotection: The TMS group can be selectively removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to unmask the thiol at the desired stage of the synthesis.[6] This temporal control is highly valuable in bioconjugation and surface functionalization.

  • Enhanced Solubility: The lipophilic nature of the TMS group can improve the solubility of intermediates in organic solvents, facilitating reaction workup and purification.

  • Versatility in Applications: The ability to introduce a thiol group in a protected form makes this compound suitable for a wide array of applications, including the synthesis of well-defined polymers, the preparation of functionalized surfaces, and the site-specific modification of biomolecules.[5][7]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in photoinitiated thiol-ene click reactions. Optimization of reaction parameters may be necessary for specific substrates and applications.

Materials and Equipment
Reagents Equipment
This compoundUV lamp (e.g., 365 nm)
Alkene ('ene') substrateRound-bottom flasks
Photoinitiator (e.g., DMPA, I2959)Magnetic stirrer and stir bars
Anhydrous solvent (e.g., THF, DCM)Syringes and needles
Tetrabutylammonium fluoride (TBAF) solutionInert atmosphere setup (Nitrogen or Argon)
Deuterated solvent for NMR analysisRotary evaporator
Silica gel for chromatographyThin-layer chromatography (TLC) plates

Safety Precautions: this compound is a flammable liquid and can cause skin and eye irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Photoinitiators can also be hazardous; consult the safety data sheet (SDS) for each specific compound.

Protocol 1: General Procedure for Photoinitiated Thiol-Ene Reaction

This protocol describes the direct reaction of this compound with an alkene.

Protocol1_Workflow start Start step1 Dissolve alkene and photoinitiator in anhydrous solvent. start->step1 step2 Degas the solution. step1->step2 step3 Add this compound under inert atmosphere. step2->step3 step4 Irradiate with UV light with stirring. step3->step4 step5 Monitor reaction progress by TLC or NMR. step4->step5 step6 Concentrate the reaction mixture in vacuo. step5->step6 step7 Purify the product by column chromatography. step6->step7 end_node End step7->end_node

Caption: Workflow for a typical photoinitiated thiol-ene reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrate (1.0 equiv) and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA; 0.05-0.1 equiv) in an anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)). The choice of photoinitiator is crucial and should have an absorption spectrum that overlaps with the emission spectrum of the light source.[4]

  • Degassing: To minimize oxygen inhibition of the radical reaction, degas the solution by bubbling with nitrogen or argon for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Thiol Addition: Add this compound (1.1-1.5 equiv) to the reaction mixture via syringe. A slight excess of the thiol is often used to ensure complete consumption of the alkene.

  • Photoinitiation: Place the reaction flask at a suitable distance from a UV lamp (e.g., 365 nm) and irradiate while stirring vigorously at room temperature. The reaction time will vary depending on the reactivity of the substrates and the intensity of the light source, but it is often complete within minutes to a few hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for nuclear magnetic resonance (NMR) analysis to observe the disappearance of the alkene signals.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired trimethylsilyl-protected thioether.

Protocol 2: Deprotection of the Trimethylsilyl Group

This protocol outlines the removal of the TMS group to yield the free thiol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified trimethylsilyl-protected thioether (1.0 equiv) in a suitable solvent such as THF.

  • Fluoride Treatment: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.1-1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the deprotection reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting free thiol can often be used without further purification, or it can be purified by column chromatography if necessary.

Applications in Drug Development and Materials Science

The versatility of this compound in thiol-ene click chemistry has led to its adoption in a variety of advanced applications:

  • Bioconjugation: The ability to perform site-specific modifications on biomolecules is critical in drug development.[7] Cysteine residues in proteins and peptides provide a reactive handle for thiol-ene reactions.[8] By using a protected thiol like this compound, other parts of a complex biomolecule or a drug conjugate can be assembled before the final thiol-ene ligation step. This strategy is employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

  • Polymer Synthesis: Thiol-ene chemistry is a powerful tool for the synthesis of well-defined polymers and dendrimers.[5] The step-growth nature of the radical reaction allows for the creation of uniform polymer networks.[2] this compound can be used to introduce protected thiol functionalities into polymer chains, which can then be deprotected and used for subsequent cross-linking or functionalization.

  • Surface Patterning and Functionalization: The thiol-ene reaction is widely used to modify surfaces for applications in biotechnology and materials science.[2] A surface can be functionalized with alkene groups, and then this compound can be used to introduce protected thiols. After deprotection, these thiol groups can be used to immobilize biomolecules, create patterned surfaces, or alter the surface properties of materials.

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Low or no reaction Oxygen inhibitionThoroughly degas the reaction mixture before and during the reaction.
Inefficient photoinitiatorEnsure the photoinitiator's absorption spectrum matches the UV lamp's emission. Consider using a different photoinitiator.[4]
Insufficient UV exposureMove the reaction closer to the UV source or use a more powerful lamp.
Side product formation Dimerization of the thiolUse a slight excess of the thiol and ensure efficient mixing.
Polymerization of the alkeneThis can occur with certain reactive alkenes. Adjust the stoichiometry or consider a different initiation method.
Incomplete deprotection Insufficient TBAFAdd a slight excess of TBAF and allow for longer reaction times.
Steric hindranceFor sterically hindered TMS groups, gentle heating may be required.

Conclusion

This compound is a highly valuable and versatile reagent for thiol-ene click reactions. Its unique ability to act as a protected thiol provides researchers with enhanced control over complex synthetic sequences. The protocols and guidelines presented in these application notes are intended to serve as a practical resource for scientists and developers in leveraging the power of this chemistry for a wide range of applications, from the creation of novel materials to the advancement of therapeutic agents. The robust and efficient nature of the thiol-ene reaction, coupled with the strategic advantages of using a protected thiol, ensures that this compound will continue to be a key tool in the ever-evolving landscape of chemical synthesis.

References

The Versatility of 2-(Trimethylsilyl)ethanethiol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Thiol Reagent

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving efficiency, selectivity, and high yields. 2-(Trimethylsilyl)ethanethiol, a seemingly simple molecule, has emerged as a versatile and valuable tool for synthetic chemists. Its unique structure, featuring a nucleophilic thiol group and a strategically placed trimethylsilyl moiety, allows for a range of applications, from the protection of sensitive functional groups to its use as a stable and less odorous equivalent of ethanethiol. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Physicochemical Properties of this compound [1][2]

PropertyValue
Synonyms (2-Mercaptoethyl)trimethylsilane, BEST
CAS Number 18143-30-1
Molecular Formula C5H14SSi
Molecular Weight 134.32 g/mol
Appearance Colorless liquid
Boiling Point 144-146 °C (lit.)
Density 0.839 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.454 (lit.)

I. A Robust Protecting Group for Thiols: The 2-(Trimethylsilyl)ethyl (TMSE) Thioether

The protection of thiols is a critical consideration in multi-step synthesis due to their high nucleophilicity and susceptibility to oxidation. The 2-(trimethylsilyl)ethyl (TMSE) group, installed via this compound, offers a reliable solution for masking the reactivity of thiols under various reaction conditions.

A. The Chemistry of Protection and Deprotection

The TMSE protecting group is introduced by forming a thioether linkage with the target thiol. A key feature that distinguishes TMSE-protected thiols from their oxygen-based silyl ether counterparts is their stability towards fluoride ions. Unlike silyl ethers, 2-(trimethylsilyl)ethyl thioethers do not undergo cleavage with common fluoride reagents like tetrabutylammonium fluoride (TBAF).[3] This orthogonality provides a significant advantage in complex syntheses where fluoride-labile protecting groups are employed elsewhere in the molecule.

The deprotection of a TMSE-protected thiol is a two-step process, a crucial aspect for synthetic planning.[3] The first step involves the activation of the thioether with a source of an electrophilic methylsulfenyl cation, such as (methylthio)dimethylsulfonium tetrafluoroborate, in the presence of dimethyl disulfide. This converts the thioether into a disulfide. The subsequent step involves the reductive cleavage of the disulfide bond using a reducing agent like tributylphosphine to yield the free thiol.

B. Experimental Protocols

Protocol 1: Protection of a Thiol with this compound (General Procedure)

This protocol describes a general method for the S-alkylation of a thiol with a suitable 2-(trimethylsilyl)ethyl halide (prepared from this compound).

Materials:

  • Thiol-containing substrate

  • 2-(Trimethylsilyl)ethyl bromide or iodide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve the thiol-containing substrate (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1-1.5 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethyl bromide or iodide (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-(trimethylsilyl)ethyl thioether.

Protocol 2: Deprotection of a 2-(Trimethylsilyl)ethyl Thioether

This two-step protocol is based on the method described for the cleavage of TMSE thioethers.[3]

Step 1: Conversion to Disulfide

  • Dissolve the 2-(trimethylsilyl)ethyl thioether (1.0 equiv) and dimethyl disulfide (2.0 equiv) in an anhydrous solvent such as dichloromethane.

  • Cool the solution to 0 °C and add (methylthio)dimethylsulfonium tetrafluoroborate (1.5 equiv).

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude disulfide, which can often be used in the next step without further purification.

Step 2: Reductive Cleavage to the Thiol

  • Dissolve the crude disulfide from the previous step in a mixture of aqueous methanol.

  • Add tributylphosphine (1.5 equiv) and stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography to obtain the free thiol.

Deprotection_Workflow TMSE_Thioether R-S-CH2CH2Si(CH3)3 (TMSE-Protected Thiol) Disulfide R-S-S-R (Disulfide Intermediate) TMSE_Thioether->Disulfide 1. (CH3)2S(SCH3)+ BF4- 2. (CH3S)2 Thiol R-SH (Free Thiol) Disulfide->Thiol P(n-Bu)3 aq. MeOH Michael_Addition Reactants α,β-Unsaturated Carbonyl + (CH3)3SiCH2CH2SH Intermediate Enolate Intermediate Reactants->Intermediate Base Product 1,4-Adduct Intermediate->Product Protonation

References

Reaction of 2-(Trimethylsilyl)ethanethiol with electrophiles like alkyl halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Deprotection of 2-(Trimethylsilyl)ethyl Thioethers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-(trimethylsilyl)ethanethiol (TMSET) as a versatile reagent in modern organic synthesis. Primarily, it details the reaction of TMSET with electrophiles, focusing on alkyl halides, to form stable 2-(trimethylsilyl)ethyl (TMSE) thioethers. These thioethers serve as valuable protected intermediates for thiol functionalities. The document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the strategic advantages of this methodology. A key focus is the subsequent deprotection of the TMSE group to regenerate the free thiol, a critical step in multi-step synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the manipulation of sulfur-containing molecules.

Introduction: The Strategic Role of this compound

Thiols are a crucial functional group in a vast array of biologically active molecules and synthetic intermediates. However, their high nucleophilicity and susceptibility to oxidation present significant challenges in complex synthetic routes.[1] The thiol group's pKa of 10-11 makes it more acidic than corresponding alcohols, leading to the ready formation of highly nucleophilic thiolate anions.[1] This reactivity necessitates the use of protecting groups to mask the thiol during other chemical transformations.

This compound has emerged as a superior solution, effectively serving as a stable, less volatile, and more manageable synthetic equivalent of hydrogen sulfide.[2] Its primary application involves reaction with electrophiles to form 2-(trimethylsilyl)ethyl (TMSE) thioethers. The TMSE group acts as a robust protecting group that is stable to a range of reaction conditions but can be cleaved selectively when desired.[3][4] This application note details the synthesis of TMSE thioethers via alkylation and the subsequent protocol for their deprotection.

S-Alkylation: Synthesis of 2-(Trimethylsilyl)ethyl Thioethers

The formation of a TMSE thioether from this compound and an alkyl halide is a classic nucleophilic substitution reaction.[5][6] For primary and secondary alkyl halides, the reaction typically proceeds via an SN2 mechanism.[7]

Mechanistic Rationale and Experimental Causality

To achieve efficient alkylation, the thiol must be converted to its conjugate base, the thiolate. Thiolate anions are significantly more nucleophilic than their neutral thiol counterparts, dramatically increasing the reaction rate.[1] This is accomplished by treating the this compound with a suitable base.

Choice of Base and Solvent:

  • Base: A non-nucleophilic strong base is ideal. Sodium hydride (NaH) is commonly used to irreversibly deprotonate the thiol, generating hydrogen gas as the only byproduct. Alternatively, strong non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.

  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred for SN2 reactions.[8] These solvents effectively solvate the cation of the base (e.g., Na+) without forming strong hydrogen bonds with the thiolate nucleophile, leaving it highly reactive.[8]

The overall transformation is depicted below:

Caption: S-Alkylation of this compound with an alkyl halide.

Protocol: Synthesis of S-Benzyl 2-(trimethylsilyl)ethyl Thioether

This protocol describes a representative procedure using benzyl bromide as the electrophile.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Benzyl bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere, add anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) to the stirring solvent.

  • Slowly add this compound (1.0 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Add benzyl bromide (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure TMSE thioether.

Self-Validation and Trustworthiness: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to the starting materials. The formation of a new, less polar spot and the consumption of the starting materials indicate a successful reaction. The stench associated with the starting thiol is a significant safety consideration; all manipulations should be performed in a well-ventilated fume hood.[1]

Deprotection: Regenerating the Thiol

The utility of the TMSE group lies in its stability and selective removal. While the analogous TMSE protecting groups for alcohols and amines are readily cleaved by fluoride ions, the TMSE thioether is notably more robust.[3] Direct cleavage with fluoride sources like tetrabutylammonium fluoride (TBAF) is often sluggish and requires forcing conditions.[3] A more reliable and widely applicable two-step procedure is therefore recommended.

Deprotection Mechanism and Rationale

The recommended deprotection strategy involves two sequential steps:

  • Activation and Disulfide Formation: The thioether is first activated with a reagent like (methylthio)dimethylsulfonium tetrafluoroborate in the presence of dimethyl disulfide. This converts the TMSE thioether into a disulfide.

  • Reductive Cleavage: The resulting disulfide is then reduced to the free thiol using a mild reducing agent such as tributylphosphine in aqueous methanol.

Caption: Recommended two-step workflow for the deprotection of TMSE thioethers.

This two-step approach avoids the often-ineffective direct fluoride-mediated cleavage and provides a reliable route to the desired thiol.

Protocol: Deprotection of S-Benzyl 2-(trimethylsilyl)ethyl Thioether

This protocol outlines the cleavage of the TMSE group to yield benzyl mercaptan.

Step 1: Disulfide Formation

Materials:

  • S-Benzyl 2-(trimethylsilyl)ethyl thioether (1.0 eq)

  • (Methylthio)dimethylsulfonium tetrafluoroborate (1.2 eq)

  • Dimethyl disulfide (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the TMSE thioether in anhydrous DCM under an inert atmosphere.

  • Add dimethyl disulfide followed by (methylthio)dimethylsulfonium tetrafluoroborate.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, quench the reaction with water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude unsymmetrical disulfide, which can often be used directly in the next step.

Step 2: Reductive Cleavage to Thiol

Materials:

  • Crude unsymmetrical disulfide from Step 1 (1.0 eq)

  • Tributylphosphine (PBu₃) (1.5 eq)

  • Methanol (MeOH)

  • Water

Procedure:

  • Dissolve the crude disulfide in a mixture of methanol and water (e.g., 9:1 v/v).

  • Add tributylphosphine dropwise to the solution.

  • Stir at room temperature for 2-4 hours, or until TLC indicates complete conversion to the thiol.

  • Concentrate the reaction mixture to remove most of the methanol.

  • Dilute with water and extract the product with an organic solvent like ethyl acetate or ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. The crude thiol should be purified by column chromatography.

Self-Validation and Trustworthiness: The final thiol product is susceptible to air oxidation back to a symmetrical disulfide (R-S-S-R). It is crucial to handle the purified product under an inert atmosphere and use degassed solvents for storage or subsequent reactions.

Data Summary

The following tables provide representative data for the described transformations. Yields are indicative and may vary based on the specific substrate and reaction scale.

Table 1: S-Alkylation of this compound
Alkyl Halide (R-X)BaseSolventTime (h)Typical Yield (%)
Benzyl bromideNaHTHF285-95%
1-IodobutaneNaHDMF480-90%
2-BromopropaneDBUCH₃CN665-75%
Ethyl bromoacetateDIEATHF380-90%
Table 2: Two-Step Deprotection of TMSE Thioethers
Substrate (TMSE-S-R)Overall Yield (%)Notes
TMSE-S-Benzyl75-85%Product is benzyl mercaptan.
TMSE-S-Butyl70-80%Product is butanethiol.
TMSE-S-CH₂CO₂Et70-80%Compatible with ester functionality.

Conclusion

This compound is a highly effective reagent for the introduction of a protected thiol group into organic molecules. The S-alkylation reaction with alkyl halides proceeds in high yield under standard conditions to form robust 2-(trimethylsilyl)ethyl thioethers. While direct fluoride-mediated cleavage of these thioethers can be challenging, a reliable two-step deprotection sequence involving disulfide formation followed by mild reduction provides a versatile and efficient method for liberating the free thiol. This methodology offers a valuable tool for synthetic chemists, enabling the strategic incorporation and manipulation of sulfur functionality in the synthesis of complex targets.

References

Use of 2-(Trimethylsilyl)ethanethiol in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-(Trimethylsilyl)ethanethiol in Advanced Peptide Synthesis

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound (TMSET) as a protecting group for cysteine in peptide synthesis. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss its application in advanced methodologies such as the synthesis of complex disulfide-bonded peptides and preparation of segments for Native Chemical Ligation (NCL).

The Cysteine Conundrum in Peptide Synthesis

Cysteine is a functionally versatile amino acid, yet its unique sulfur chemistry presents significant challenges during solid-phase peptide synthesis (SPPS). The nucleophilic thiol side chain (-SH) is highly susceptible to a variety of unwanted side reactions, including oxidation to form disulfide bridges, alkylation by carbocations generated during side-chain deprotection, and Michael addition reactions.[1] Therefore, effective protection of the cysteine thiol group is essential to ensure the desired peptide is synthesized with high yield and purity.[2]

The choice of a thiol protecting group is a critical strategic decision in the design of a synthetic peptide. An ideal protecting group must be stable throughout the iterative steps of chain elongation (e.g., stable to the basic conditions of Fmoc-group removal) while being selectively removable under conditions that do not affect other protecting groups on the peptide—a concept known as orthogonality.[3] While classical protecting groups like Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu) are widely used, they often require harsh acidic conditions or toxic heavy metals for removal, limiting their application in the synthesis of sensitive or complex peptides.[2][4][5] This necessitates the development of protecting groups with milder and more specific cleavage mechanisms.

This compound (TMSET): A Fluoride-Labile Protecting Group

The 2-(trimethylsilyl)ethyl (TMSE) group and its thiol variant, this compound (TMSET), offer a powerful solution. The S-TMSET protecting group provides robust protection for the cysteine thiol and is distinguished by its unique deprotection mechanism: selective cleavage mediated by fluoride ions.[6] This fluoride lability introduces a valuable dimension of orthogonality to modern peptide synthesis.

Chemical Properties of this compound

PropertyValueReference
Linear Formula (CH₃)₃SiCH₂CH₂SH[7]
Molecular Weight 134.32 g/mol [7]
CAS Number 18143-30-1
Density 0.839 g/mL at 25 °C[7]
Refractive Index n20/D 1.454[7]
Boiling Point 144-146 °C
Mechanism of Protection and Deprotection

The S-TMSET group is installed on the cysteine thiol via a disulfide exchange reaction or by using a pre-formed Fmoc-Cys(S-TMSET)-OH building block in SPPS. The protection is stable to the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and coupling reactions.

The key advantage of the S-TMSET group lies in its elegant deprotection mechanism. Fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), exhibit a high affinity for the silicon atom. The nucleophilic attack of the fluoride ion on the silicon atom initiates an irreversible 1,2-elimination reaction (β-elimination), releasing the free thiol, gaseous ethene, and stable trimethylsilyl fluoride. This process is highly specific and occurs under mild, neutral conditions, leaving most other acid- or base-labile protecting groups intact.

G cluster_protection Protection cluster_deprotection Deprotection Cys_SH Cys-SH Cys_S_TMSET Cys-S-CH₂CH₂Si(CH₃)₃ Cys_SH->Cys_S_TMSET Disulfide Exchange or Pre-formed Monomer TMSET_X TMSET-X (Activating Group) Cys_S_TMSET_deprotect Cys-S-CH₂CH₂Si(CH₃)₃ Products Cys-SH + CH₂=CH₂ + FSi(CH₃)₃ Cys_S_TMSET_deprotect->Products β-Elimination Fluoride F⁻ (e.g., TBAF) Fluoride->Cys_S_TMSET_deprotect

Caption: Mechanism of Cysteine Protection and Fluoride-Mediated Deprotection.

Application Protocols

The following protocols are designed to be self-validating, with explanations for each critical step. These methods assume the use of standard manual or automated solid-phase peptide synthesis techniques.

Protocol 1: Incorporation of Fmoc-Cys(S-TMSET)-OH into a Peptide Sequence

This protocol outlines the coupling of the protected cysteine residue during standard Fmoc-SPPS.

Rationale: The use of a pre-formed Fmoc-Cys(S-TMSET)-OH monomer is the most efficient method for incorporation. Standard coupling reagents are effective, and the S-TMSET group is robust under these conditions.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-Cys(S-TMSET)-OH

  • Other required Fmoc-protected amino acids

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the growing peptide chain. Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Cys(S-TMSET)-OH (3-5 equivalents relative to resin loading) with your chosen coupling reagents (e.g., HBTU/DIPEA) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-6 for all subsequent amino acids in the sequence.

Protocol 2: On-Resin Deprotection of the S-TMSET Group

This protocol details the selective removal of the S-TMSET group to expose the free cysteine thiol while the peptide remains attached to the solid support.

Rationale: Using TBAF in an anhydrous solvent allows for the specific and rapid cleavage of the S-TMSET group via β-elimination without affecting acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).

Materials:

  • Peptide-resin containing the Cys(S-TMSET) residue

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF or THF for 30 minutes. It is critical to use anhydrous solvents to prevent potential side reactions.

  • Deprotection Cocktail: Prepare a deprotection solution of 0.1-0.2 M TBAF in anhydrous DMF. For example, add 1 mL of 1 M TBAF in THF to 4 mL of anhydrous DMF.

  • Reaction: Add the TBAF solution to the resin. Agitate gently at room temperature.

  • Monitoring: Monitor the reaction progress over 1-2 hours. The deprotection is typically rapid. Progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it via LC-MS to observe the mass shift corresponding to the loss of the TMSET group (116 Da). Alternatively, an on-resin Ellman's test can confirm the presence of a free thiol.

  • Washing: Once deprotection is complete, thoroughly wash the resin with DMF (3x), followed by DCM (3x), to remove all traces of TBAF and byproducts. The resin now bears a peptide with a free cysteine thiol, ready for subsequent modification.

G Start Peptide-Resin with Cys(S-TMSET) Swell Swell Resin in Anhydrous DMF/THF Start->Swell Add_TBAF Add 0.1 M TBAF solution Swell->Add_TBAF React Agitate for 1-2 hours at Room Temperature Add_TBAF->React Monitor Monitor Reaction (Ellman's Test / LC-MS) React->Monitor Monitor->React Incomplete Wash Wash Resin (DMF, DCM) Monitor->Wash Reaction Complete End Peptide-Resin with Free Cys-SH Wash->End

Caption: Workflow for On-Resin Deprotection of the S-TMSET Group.

Protocol 3: On-Resin Disulfide Bridge Formation Post-Deprotection

This protocol describes a common subsequent step: the formation of an intramolecular disulfide bond.

Rationale: On-resin cyclization often leads to higher yields of the desired monomeric cyclic peptide by minimizing intermolecular reactions, thanks to the pseudo-dilution effect of the solid support.[8] Iodine is a common and effective oxidizing agent for this purpose.

Materials:

  • Peptide-resin with two deprotected cysteine thiols

  • Iodine (I₂)

  • Solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Preparation: Start with the washed resin from Protocol 2.

  • Oxidation Solution: Prepare a solution of iodine (5-10 equivalents per peptide) in DMF. A concentration of ~0.1 M is typical.

  • Oxidation Reaction: Add the iodine solution to the resin and agitate until the yellow/brown color of the iodine persists, indicating the consumption of free thiols is complete. This typically takes 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove excess iodine, followed by washes with DCM and MeOH.

  • Final Cleavage: The cyclized peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Advanced Application: Facilitating Native Chemical Ligation

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large proteins from smaller, unprotected peptide fragments.[9] The reaction requires a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine.[10][11]

The S-TMSET protecting group is exceptionally well-suited for NCL strategies. It allows for the synthesis of a peptide segment where an N-terminal cysteine is protected throughout SPPS. After purification of the fully protected peptide fragment, the S-TMSET group can be selectively removed in solution using TBAF, unmasking the crucial N-terminal cysteine immediately before the ligation step. This "just-in-time" deprotection strategy prevents premature oxidation or side reactions of the highly reactive N-terminal cysteine thiol.

G cluster_synthesis Peptide Segment Synthesis SPPS_A SPPS of Fragment 1 (C-terminal Thioester) Cleave_Purify_A Cleave & Purify Fragment 1 SPPS_A->Cleave_Purify_A SPPS_B SPPS of Fragment 2 (N-terminal Cys(S-TMSET)) Cleave_Purify_B Cleave & Purify Fragment 2 SPPS_B->Cleave_Purify_B NCL Native Chemical Ligation (NCL) (pH 7, Aqueous Buffer) Cleave_Purify_A->NCL Deprotect_TMSET Selective Deprotection of Cys(S-TMSET) with TBAF in solution Cleave_Purify_B->Deprotect_TMSET Fragment_2_Active Fragment 2 with Free N-terminal Cysteine Deprotect_TMSET->Fragment_2_Active Fragment_2_Active->NCL Ligated_Protein Full-Length Protein NCL->Ligated_Protein

Caption: Workflow for Preparing a Peptide Segment for NCL using TMSET.

Conclusion

The this compound protecting group represents a significant tool in the arsenal of the modern peptide chemist. Its robust stability combined with a unique, mild, and highly orthogonal fluoride-mediated deprotection mechanism provides a distinct advantage over traditional protecting groups. This enables the streamlined synthesis of complex peptides containing multiple disulfide bonds and facilitates advanced protein engineering strategies like Native Chemical Ligation. By understanding the principles and applying the validated protocols outlined in this guide, researchers can leverage the S-TMSET group to overcome longstanding challenges in peptide synthesis and accelerate the development of novel peptide-based therapeutics and research tools.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Excess 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of excess 2-(Trimethylsilyl)ethanethiol from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind these experimental choices to ensure the integrity and success of your work.

Introduction: The Challenge of this compound Removal

This compound is a valuable reagent in organic synthesis, often used for introducing a protected thiol functionality. However, its volatility, potent odor, and the reactivity of the trimethylsilyl group can present significant challenges during reaction workup. The selection of an appropriate removal strategy is critical to obtaining a pure product without compromising its integrity. This guide will walk you through various methods, highlighting their mechanisms and providing practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when removing excess this compound?

When planning the removal of unreacted this compound, two main aspects of its chemical nature must be considered:

  • The Thiol Group (-SH): Thiols are notorious for their strong, unpleasant odors. They are also susceptible to oxidation, which can lead to the formation of disulfides.[1][2]

  • The Trimethylsilyl (TMS) Group (-Si(CH₃)₃): The TMS group is a protecting group that is sensitive to both acidic and basic conditions, which can lead to its cleavage.[3][4][5] This lability dictates the choice of reagents and conditions for the workup to avoid unintended deprotection of your desired product if it also contains silyl ethers.

Q2: What are the general strategies for removing this compound?

There are three primary strategies for removing excess thiols from a reaction mixture:

  • Oxidative Quenching: This involves converting the volatile and odorous thiol into a less volatile and less odorous disulfide or a water-soluble sulfonate.

  • Extractive Workup: This method relies on the acidic nature of the thiol group, allowing for its extraction into an aqueous basic solution.

  • Chemical Scavenging: This approach uses specific reagents that react with and "scavenge" the thiol from the reaction mixture.

The choice of method depends on the stability of your product to the reaction conditions and the scale of your reaction.

Q3: How can I manage the strong odor of this compound during the workup?

The potent stench of thiols is a significant practical issue. It is crucial to work in a well-ventilated fume hood at all times. To neutralize the odor on glassware and in waste solutions, a bleach (sodium hypochlorite) solution is highly effective.[6] Setting up a bleach trap for any vacuum lines (e.g., from a rotary evaporator) can also help to capture volatile thiols and prevent their release into the laboratory environment.[6]

Troubleshooting and Detailed Protocols

This section provides a decision-making framework and detailed protocols for the most common challenges encountered when removing excess this compound.

Decision-Making Workflow

To select the most appropriate removal method, consider the following workflow:

Removal_Workflow start Reaction Mixture with Excess Thiol product_stability Is the product stable to base? start->product_stability product_oxidation Is the product stable to oxidation? product_stability->product_oxidation No extractive_workup Perform Basic Extractive Workup product_stability->extractive_workup Yes oxidative_quenching Perform Oxidative Quenching product_oxidation->oxidative_quenching Yes chromatography Purify by Chromatography product_oxidation->chromatography No end Pure Product extractive_workup->end oxidative_quenching->end chromatography->end Extractive_Workup cluster_0 Separatory Funnel cluster_1 After Shaking & Separation organic_layer Organic Layer (Product + R-SH) aqueous_layer Aqueous Layer (NaOH solution) organic_layer->aqueous_layer + NaOH (aq) organic_layer_after Organic Layer (Product) aqueous_layer_after Aqueous Layer (R-S⁻Na⁺)

References

Technical Support Center: Purification Strategies for Products of 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(trimethylsilyl)ethanethiol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges encountered when using the 2-(trimethylsilyl)ethyl (SEM) group to protect thiols. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with SEM-thioethers, both before and after deprotection?

A: Understanding the potential impurity profile is the first step toward a successful purification strategy. The impurities can be categorized based on the reaction stage:

  • During and After SEM-Thioether Formation:

    • Unreacted this compound (SEM-SH): The starting thiol is volatile (b.p. 144-146 °C) but can persist if used in excess.

    • Disulfides: Thiols are easily oxidized to disulfides, so you may have disulfide impurities of your starting material or SEM-SH.

    • Reagents and Solvents: Residual coupling reagents, bases, and solvents from the protection step.

  • After Deprotection (Cleavage of the SEM group):

    • Silyl Byproducts: Cleavage of the SEM group liberates the trimethylsilyl moiety, which forms highly common and often problematic impurities. These are typically volatile, non-polar compounds such as trimethylsilanol (TMSOH) and its dehydration dimer, hexamethyldisiloxane (HMDSO). These can sometimes be removed by evaporation under high vacuum.[1]

    • Cleavage Reagent Residues: If you use fluoride-based cleavage, such as with tetrabutylammonium fluoride (TBAF), you will have to contend with tetrabutylammonium salts. These are notoriously difficult to remove from polar products via standard aqueous workups.[1][2]

    • Incomplete Deprotection: The SEM-thioether itself may remain if the deprotection reaction does not go to completion. It is noteworthy that, unlike their oxygen counterparts, 2-(trimethylsilyl)ethyl thioethers can be resistant to cleavage by TBAF under standard conditions, often requiring harsher methods.[3]

Q2: I'm struggling with flash column chromatography. My desired product co-elutes with a greasy, non-polar substance. What's happening and how can I fix it?

A: This is a classic purification challenge, and the "greasy" substance is almost certainly a silyl byproduct like hexamethyldisiloxane (HMDSO). These impurities are very non-polar and have high mobility on silica gel.

Causality: The high mobility of HMDSO means it will travel with the solvent front in many common solvent systems (e.g., 20% ethyl acetate in hexanes). If your product is also relatively non-polar, achieving separation is difficult.[4]

Troubleshooting Strategies:

  • Solvent System Optimization:

    • Decrease Polarity: Use a significantly less polar mobile phase. Start with pure hexanes or pentane and gradually increase the polar solvent (e.g., diethyl ether or dichloromethane) in very small increments (0.5-1%). This will better resolve non-polar compounds.[5]

    • Change Solvent System: Switch to a different solvent system entirely. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/hexane or acetone/hexane system can alter the selectivity and improve separation.[5]

  • High Vacuum Evaporation: Before resorting to chromatography, place the crude product under high vacuum for several hours. HMDSO is volatile and this can remove a significant portion of it.[1]

  • Alternative Stationary Phases: If your compound is unstable on acidic silica gel, or if separation is still poor, consider using a different stationary phase.[5][6]

    • Neutral or Basic Alumina: Good for acid-sensitive compounds.

    • Reverse-Phase Chromatography (C18): In this case, the non-polar HMDSO will be strongly retained, while a more polar product will elute earlier. This is often an excellent, albeit more expensive, solution.

Q3: Deprotection with TBAF worked, but now my product is contaminated with tetrabutylammonium salts. How can I effectively remove them?

A: The removal of tetrabutylammonium (TBA) salts is a well-documented challenge, particularly for polar products where a simple aqueous extraction fails because the product partitions into the aqueous layer along with the salt.[1]

Proven Solutions:

  • Ion-Exchange Resin: This is a highly effective method. Cation-exchange resins (e.g., Dowex® 50WX8) will bind the TBA⁺ cation, allowing your neutral or anionic product to be washed through. This method avoids the need for aqueous extractions entirely.[1]

  • Solid-Phase Extraction (SPE): Use a reverse-phase SPE cartridge (e.g., C18). The desired organic product will adsorb to the stationary phase, while the highly polar TBA salts can be washed away with water. The product is then eluted with a more organic solvent like methanol or acetonitrile.

  • Precipitation: In some cases, you can precipitate the product or the salt by carefully choosing a solvent/anti-solvent system. For example, adding a very non-polar solvent like cold diethyl ether or pentane to a concentrated solution of the crude product in dichloromethane might cause the TBA salts to crash out.

Below is a decision workflow for handling post-TBAF purification.

start Crude product after TBAF deprotection product_polarity Is the desired product polar? start->product_polarity aqueous_workup Perform standard aqueous workup product_polarity->aqueous_workup No ion_exchange Use Cation-Exchange Resin (e.g., Dowex®) product_polarity->ion_exchange Yes check_purity1 Check purity (TLC, NMR) aqueous_workup->check_purity1 end_node Pure Product check_purity1->end_node Pure check_purity1->ion_exchange Impure check_purity2 Check purity (TLC, NMR) ion_exchange->check_purity2 spe Use Reverse-Phase SPE (e.g., C18) spe->end_node check_purity2->end_node Pure check_purity2->spe Impure

Caption: Decision tree for post-TBAF purification.

Q4: Can I avoid chromatography altogether? What are some alternative purification methods for these compounds?

A: Yes, chromatography is not the only option, and sometimes it's not the best one. Depending on the properties of your product and the impurities, consider these alternatives:

MethodPrincipleBest ForKey Considerations
Crystallization Difference in solubility between the product and impurities in a given solvent system at different temperatures.Solid, crystalline products with moderate to high purity.Requires finding a suitable solvent system, which can be time-consuming. Can result in yield loss.[7]
Distillation Difference in boiling points between the product and impurities.Liquid products that are thermally stable.Not suitable for non-volatile or heat-sensitive compounds.
Sublimation Direct phase transition of a solid to a gas, followed by condensation back to a solid.Volatile solid products with non-volatile impurities.Only applicable to a specific subset of compounds.[8]
Scavenger Resins Functionalized silica or polymer beads that selectively bind to and remove specific types of impurities.Removing trace to moderate amounts of specific impurities (e.g., silyl groups, excess reagents, metals).Highly specific and efficient. Can be more expensive but saves time and avoids solvent-heavy chromatography.[9][10][11]

Detailed Experimental Protocols

Protocol 1: Removal of Tetrabutylammonium Salts with Ion-Exchange Resin

This protocol is adapted from a procedure reported in Organic Syntheses for removing TBAF-related byproducts.[1]

Objective: To remove tetrabutylammonium (TBA⁺) cations from a reaction mixture following SEM-group cleavage with TBAF.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., THF, CH₂Cl₂)

  • Dowex® 50WX8 cation-exchange resin (or equivalent)

  • Calcium carbonate (CaCO₃) powder (optional, to neutralize any residual HF)

  • Methanol (for washing the resin)

  • Filter funnel with filter paper or a fritted glass funnel

Procedure:

  • Pre-treat the Resin: If the resin is not pre-washed, suspend it in methanol, allow it to settle, and decant the solvent. Repeat 2-3 times to remove any preservatives or fine particles.

  • Reaction Quench: After the deprotection reaction is complete (as monitored by TLC), add the crude reaction mixture directly to a flask containing the pre-treated Dowex® resin (use a significant excess, e.g., 5-10 g of resin per 1 mmol of TBAF used).

  • Neutralization (Optional): Add a small amount of powdered calcium carbonate (approx. 1g per 1 mmol of TBAF) to the slurry. This will neutralize any acidic species.

  • Stirring: Stir the resulting slurry vigorously at room temperature for 1-2 hours. The Dowex® resin will sequester the TBA⁺ cations.

  • Filtration: Filter the mixture through a fritted funnel or a funnel with filter paper.

  • Washing: Wash the resin thoroughly with the reaction solvent (e.g., THF or CH₂Cl₂), followed by methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting product should be free of tetrabutylammonium salts. Analyze by ¹H NMR to confirm the absence of the characteristic broad TBA⁺ signals around 3.2, 1.6, 1.4, and 1.0 ppm.

Protocol 2: Purification Using a Silyl Scavenger Resin

Objective: To remove residual silyl impurities (e.g., TMSOH, HMDSO) that are difficult to separate by standard chromatography.

Materials:

  • Crude product containing silyl impurities, dissolved in a non-polar organic solvent (e.g., hexanes, dichloromethane, toluene).

  • Silica-based scavenger resin with a functionality that interacts with silyl groups (e.g., a silica-bound amine or a specialized silyl scavenger). SiliCycle offers a range of such scavengers.[10][11]

  • Reaction vessel (round-bottom flask)

  • Filter funnel

Procedure:

  • Dissolve Crude Product: Dissolve the crude product in a minimal amount of a suitable organic solvent. The solvent should fully dissolve your product but not react with the scavenger resin.

  • Add Scavenger Resin: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of impurity).

  • Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the impurity by TLC or by analyzing small aliquots via GC-MS or NMR.

  • Filtration: Once the scavenging is complete, filter off the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Purification Workflow Visualization

The following diagram illustrates a general workflow from a protected SEM-thioether to the final purified thiol product.

cluster_0 Deprotection Stage cluster_1 Purification Stage cluster_2 Final Product start SEM-Protected Thioether deprotection Cleavage Reaction (e.g., with TBAF) start->deprotection crude Crude Product: Deprotected Thiol + Silyl Byproducts + Reagent Salts deprotection->crude choice Select Primary Purification Method crude->choice chromatography Flash Chromatography choice->chromatography Impurity profile is complex crystallization Crystallization choice->crystallization Product is a stable solid scavenging Scavenger Resin choice->scavenging Trace specific impurities remain final_product Pure Deprotected Thiol chromatography->final_product crystallization->final_product scavenging->final_product

Caption: General workflow for SEM-thioether deprotection and purification.

References

Technical Support Center: In-Situ Prevention of Premature Silyl Ether Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature hydrolysis of silyl ethers during their experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature silyl ether cleavage?

A1: The most common culprits for unintended silyl ether deprotection are exposure to acidic or basic conditions and the presence of fluoride ions.[1] The silicon-oxygen bond is inherently susceptible to hydrolysis under these conditions. The rate of this degradation is significantly influenced by factors such as the steric bulk of the silyl group, pH, temperature, and the solvent system employed.[1]

Q2: How does the structure of the silyl ether influence its stability?

A2: The stability of a silyl ether is directly proportional to the steric hindrance around the silicon atom.[2][3] Larger, bulkier silyl groups offer more protection to the silicon-oxygen bond from nucleophilic or acidic attack.[3] The general order of stability for commonly used silyl ethers is as follows:

  • Least Stable: TMS (Trimethylsilyl) - Highly labile and can be cleaved during aqueous workups or even on silica gel chromatography.[1]

  • ↓ TES (Triethylsilyl) - Offers greater stability than TMS.[2]

  • ↓ TBDMS/TBS (tert-Butyldimethylsilyl) - A widely used protecting group due to its robustness under many reaction conditions.[1]

  • ↓ TIPS (Triisopropylsilyl) - Very bulky, providing high stability.[2]

  • Most Stable: TBDPS (tert-Butyldiphenylsilyl) - Among the most stable common silyl ethers, it is resistant to a broader range of conditions.[2]

Q3: Can the choice of solvent contribute to the premature hydrolysis of my silyl ether?

A3: Absolutely. Protic solvents, particularly in the presence of acid or base catalysts, can readily facilitate the hydrolysis of silyl ethers. For example, using methanol with even trace amounts of acid can lead to the cleavage of more labile silyl ethers like TMS.[1] When working with sensitive silyl ethers, it is highly advisable to use anhydrous aprotic solvents to minimize the risk of premature deprotection.

Q4: Are there specific reagents I should be cautious about when working with silyl ethers?

A4: Beyond strong acids and bases, be mindful of reagents that can generate acidic or basic byproducts in situ. For instance, reactions that produce HCl or other acidic species can lead to unintended deprotection. It is crucial to review the compatibility of all reagents and potential byproducts with the specific silyl ether you are using in your experimental design.[1] Additionally, fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are potent reagents for silyl ether cleavage and should be avoided unless deprotection is intended.[4][5]

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My silyl ether is being cleaved during the aqueous workup.
  • Causality: The aqueous solution used for the workup is likely too acidic or basic. Even seemingly neutral water can become acidic upon exposure to atmospheric CO2. Prolonged contact with the aqueous phase can also lead to hydrolysis, especially for more labile silyl ethers.

  • Solutions:

    • Neutralize: Before extraction, carefully neutralize the reaction mixture to a pH of approximately 7.[1]

    • Use Buffers: Employ a buffered aqueous solution for washing, such as saturated sodium bicarbonate (to neutralize acids) or ammonium chloride (to neutralize bases).[1]

    • Minimize Contact Time: Perform extractions efficiently to reduce the time the organic layer is in contact with the aqueous phase.[1]

    • Consider Non-Aqueous Workup: For extremely labile silyl ethers like TMS, a non-aqueous workup may be necessary.[1]

    • Switch to a More Robust Group: If premature cleavage during workup is a persistent issue, consider switching to a more stable protecting group like TBDMS or TIPS for subsequent experiments.[1]

Issue 2: My silyl ether is degrading during silica gel chromatography.
  • Causality: Standard silica gel is inherently acidic and can catalyze the hydrolysis of sensitive silyl ethers.[1] Furthermore, using polar or protic solvents in the eluent can exacerbate this issue.

  • Solutions:

    • Neutralize the Silica Gel: Prepare a slurry of the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent before packing the column. Alternatively, commercially available pre-treated neutral silica gel can be used.[1]

    • Optimize the Eluent: Use a less polar eluent system whenever possible. If a protic solvent like methanol is required, adding a small amount of a base like triethylamine to the eluent can help suppress degradation.[1]

    • Expedite Elution: Optimize your chromatography conditions to allow for faster elution of your compound, thereby minimizing its contact time with the stationary phase. This can be achieved by adjusting the eluent polarity or using a shorter column.[1]

Issue 3: My silyl ether is not surviving a specific reaction step.
  • Causality: The reaction conditions are likely too harsh for the chosen silyl ether. This could be due to the presence of strong acids, bases, or incompatible reagents that were not initially considered.

  • Solutions:

    • Milder Conditions: If possible, modify the reaction to proceed under milder conditions. This could involve using a different catalyst, lowering the reaction temperature, or reducing the reaction time.[1]

    • Reagent Compatibility Check: Thoroughly review all reagents and potential byproducts for their compatibility with your silyl ether. If an incompatibility is identified, consider an alternative synthetic route or a more robust protecting group.[1]

    • In-situ Quenching: Add a non-nucleophilic base (e.g., 2,6-lutidine) or an acid scavenger to the reaction mixture to neutralize any acidic or basic species that may be generated in situ.[1]

Data Presentation: Stability of Common Silyl Ethers

The following table provides a comparative overview of the relative stability of common silyl ethers under acidic and basic conditions. The values represent the relative rates of hydrolysis compared to the Trimethylsilyl (TMS) group.

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS11
TES6410-100
TBDMS20,000~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000

Data compiled from various sources.[3][6][7]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to the protection and deprotection of silyl ethers.

Protocol 1: Protection of a Primary Alcohol with TBDMSCl

Objective: To protect a primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • Primary alcohol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether

Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1.0 M TBAF solution in THF (1.1 eq) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Mechanism of Acid-Catalyzed Silyl Ether Hydrolysis

G Acid-Catalyzed Silyl Ether Hydrolysis SilylEther R-O-SiR'3 ProtonatedEther R-O(H+)-SiR'3 SilylEther->ProtonatedEther H+ Intermediate [R-O(H)-SiR'3(Nu)]+ ProtonatedEther->Intermediate + Nu- Products R-OH + Nu-SiR'3 Intermediate->Products -H+

Caption: Protonation of the ether oxygen initiates hydrolysis.

Troubleshooting Workflow for Silyl Ether Instability

G Troubleshooting Silyl Ether Instability Start Premature Hydrolysis Observed Workup During Workup? Start->Workup Chromatography During Chromatography? Workup->Chromatography No Sol_Workup Neutralize pH Use Buffers Minimize Contact Time Workup->Sol_Workup Yes Reaction During Reaction? Chromatography->Reaction No Sol_Chromatography Neutralize Silica Optimize Eluent Expedite Elution Chromatography->Sol_Chromatography Yes Sol_Reaction Use Milder Conditions Check Reagent Compatibility Add Scavenger Reaction->Sol_Reaction Yes End Problem Resolved Sol_Workup->End Sol_Chromatography->End Sol_Reaction->End

Caption: A decision tree for diagnosing silyl ether instability.

References

Storage and stability issues of 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(Trimethylsilyl)ethanethiol. As a Senior Application Scientist, I have compiled this guide to address the common storage and stability challenges encountered when working with this versatile reagent. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

I. Core Concepts: Understanding the Instability of this compound

This compound is a bifunctional molecule with a reactive thiol group and a labile trimethylsilyl (TMS) ether. Its utility in various applications, including as a source of sulfur in nucleoside chemistry and as an initiator in ring-opening polymerizations, is often hampered by its limited stability.[1] The two primary degradation pathways are:

  • Oxidation of the Thiol: The thiol group (-SH) is susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of the corresponding disulfide, bis(2-(trimethylsilyl)ethyl) disulfide. This dimerization results in a loss of the reactive thiol functionality.

  • Hydrolysis of the Silyl Ether: The trimethylsilyl (TMS) group is a protecting group for the thiol, but it is prone to hydrolysis in the presence of moisture or under acidic or basic conditions.[2] Cleavage of the Si-C bond yields 2-mercaptoethanol and trimethylsilanol.

Understanding these degradation routes is the first step in preventing them and troubleshooting issues that may arise during your experiments.

II. Troubleshooting Guide: Diagnosing and Solving Common Problems

This section is designed to help you identify and resolve specific issues you may encounter with this compound.

Problem 1: My reaction is not proceeding as expected, or I am getting low yields.

Possible Cause A: Your this compound has degraded due to oxidation.

  • How to Diagnose:

    • Visual Inspection: While not always definitive, a noticeable increase in the viscosity of the liquid or the formation of a white precipitate can indicate the presence of the disulfide byproduct.[3]

    • NMR Spectroscopy: The most reliable method is to take a ¹H NMR spectrum of your sample. The presence of new signals, particularly a downfield shift of the methylene protons adjacent to the sulfur, suggests disulfide formation.

    • GC-MS Analysis: Gas chromatography-mass spectrometry can be used to identify the presence of the higher molecular weight disulfide.

  • Solution:

    • Use a fresh bottle: If you suspect degradation, the simplest solution is to use a new, unopened bottle of the reagent.

    • Purification: If a new bottle is not available, you may be able to reduce the disulfide back to the thiol. A common laboratory procedure involves the use of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Prevention: For future experiments, ensure you are using an inert atmosphere (argon or nitrogen) when handling the reagent and deoxygenated solvents for your reactions.[2][4]

Possible Cause B: Your this compound has hydrolyzed.

  • How to Diagnose:

    • NMR Spectroscopy: Look for the appearance of signals corresponding to 2-mercaptoethanol and trimethylsilanol.

    • GC-MS Analysis: The presence of a peak corresponding to 2-mercaptoethanol can indicate hydrolysis.

  • Solution:

    • Ensure anhydrous conditions: Use dry solvents and glassware to minimize moisture exposure.

    • Control pH: Avoid acidic or basic conditions during your reaction and workup, as these can catalyze the hydrolysis of the TMS group.[2] If a wash is necessary, use a neutral solution like brine.

III. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a refrigerator at 2-8°C under an inert atmosphere, such as argon or nitrogen.[1] It should be kept in a tightly sealed container to prevent exposure to moisture and oxygen.[4]

Q2: What type of container should I use for long-term storage?

A2: Borosilicate glass bottles with a PTFE-lined cap are highly recommended.[5][6][7] PTFE is exceptionally resistant to a wide range of chemicals, including organosulfur compounds.[8][9][10][11][12]

Q3: Can I store this compound in a solution?

A3: Storing this reagent in solution is not recommended for long periods. If you must prepare a stock solution, use a deoxygenated solvent and store it under an inert atmosphere at 2-8°C for the shortest possible time.[2] It is always best to prepare solutions fresh for each experiment.[2]

Q4: How should I handle the reagent to minimize degradation?

A4: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4] Use dry, deoxygenated solvents and clean glassware. Before opening, allow the container to warm to room temperature to prevent condensation of moisture from the air onto the cold liquid.[2]

Stability and Degradation

Q5: What are the visual signs of degradation?

A5: While analytical methods are more definitive, a noticeable increase in viscosity or the appearance of a white precipitate can be indicative of oxidation to the disulfide.[3] A change in color is not a reliable indicator of purity.

Q6: How can I analytically confirm the purity of my this compound?

A6: The best methods for assessing purity are ¹H NMR spectroscopy and GC-MS. For ¹H NMR, the presence of signals other than those corresponding to the product is an indication of impurities. In GC-MS, the appearance of peaks with different retention times and mass-to-charge ratios will indicate the presence of degradation products or other contaminants.

Q7: What are the expected NMR chemical shifts for the primary degradation product, bis(2-(trimethylsilyl)ethyl) disulfide?

  • -CH₂-S-S-CH₂- : ~2.8-3.0 ppm (triplet)

  • -Si-CH₂- : ~0.9-1.1 ppm (triplet)

  • -Si(CH₃)₃ : ~0.1 ppm (singlet)

The ¹³C NMR chemical shifts would also show a downfield shift for the carbon attached to the sulfur in the disulfide.

Purification and Disposal

Q8: My this compound contains the disulfide impurity. Can I purify it?

A8: Yes, it is often possible to reduce the disulfide back to the thiol. A common laboratory procedure involves dissolving the impure material in a suitable solvent (e.g., ethanol or THF) and treating it with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at room temperature. The reaction progress can be monitored by TLC or GC-MS. After the reaction is complete, the purified thiol can be isolated by extraction and distillation.

Q9: How should I dispose of old or decomposed this compound?

A9: Decomposed this compound should be treated as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container.[13] Due to its organosulfur nature, it should not be disposed of down the drain.[14] Follow your institution's specific guidelines for the disposal of chemical waste, which may involve incineration or other specialized treatments.[4][15] For spills, it is recommended to absorb the material with an inert absorbent and then decontaminate the area with a bleach solution.[3]

IV. Visualization of Degradation Pathways

To further clarify the stability issues, the following diagrams illustrate the primary degradation pathways of this compound.

Degradation Pathways TMSET This compound Disulfide bis(2-(trimethylsilyl)ethyl) disulfide TMSET->Disulfide Oxidation (O2) Mercaptoethanol 2-Mercaptoethanol TMSET->Mercaptoethanol Hydrolysis (H2O, H+/OH-) Silanol Trimethylsilanol

Degradation of this compound

V. Summary of Key Recommendations

For optimal stability and performance of this compound, please adhere to the following recommendations:

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigeration)Slows down the rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the thiol to a disulfide.[4]
Container Tightly sealed borosilicate glass with PTFE-lined capProtects from moisture and air; ensures material compatibility.[4][5][6][7]
Handling Use inert atmosphere techniques (glovebox, Schlenk line)Minimizes exposure to oxygen and moisture.[4]
Solvents Use dry, deoxygenated solventsPrevents hydrolysis and oxidation.[2]

By following these guidelines and utilizing the troubleshooting information provided, you can significantly improve the reliability and success of your experiments involving this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Trimethylsilyl)ethanethiol Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing the use of 2-(Trimethylsilyl)ethanethiol (TMSET) as a protective group for thiols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the coupling and deprotection reactions involving TMSET. Here, we address common challenges and provide detailed troubleshooting protocols to ensure the success of your experiments.

Introduction to this compound (TMSET) as a Protecting Group

This compound is a valuable reagent for the protection of thiol functionalities in multi-step organic synthesis. The resulting 2-(trimethylsilyl)ethyl (TMSE) thioether offers a unique stability profile, being robust under various conditions yet cleavable under specific, mild protocols. This allows for the selective unmasking of the thiol group at the desired synthetic stage.

A common misconception arises from the general instability of silyl thioethers due to the weak Si-S bond.[1] However, the presence of the ethyl linker in the TMSE group confers significant stability, making it a reliable protective group.[1]

Frequently Asked Questions (FAQs)

General Questions

Q1: Why should I choose TMSET over other thiol protecting groups?

A1: The primary advantage of the TMSE protecting group is its orthogonal stability. TMSE thioethers are stable to conditions commonly used to cleave acetals, such as trifluoroacetic acid (TFA), and are also compatible with standard acylation and transesterification reactions.[1] This allows for selective deprotection of other functional groups in your molecule without affecting the protected thiol. Furthermore, it offers both fluoride-based and fluoride-free deprotection options, providing flexibility for substrates with varying sensitivities.

Q2: What are the main challenges I might face when using TMSET?

A2: The two main challenges are ensuring complete reaction during the coupling (protection) step and avoiding unwanted side reactions. Thiols are susceptible to oxidation to disulfides, and the deprotonation of TMSET requires strictly anhydrous conditions.[2] During deprotection, incomplete cleavage or degradation of a sensitive substrate can occur if the conditions are not optimized.

Coupling (Protection) Questions

Q3: My coupling reaction to form the TMSE thioether is sluggish or incomplete. What could be the cause?

A3: Incomplete S-alkylation with TMSET is often due to one of the following:

  • Insufficiently strong base: The pKa of a thiol is around 10-11, requiring a sufficiently strong base to generate the thiolate anion quantitatively.[1]

  • Presence of moisture: Water will quench the base and the thiolate anion, hindering the reaction.

  • Poor nucleophilicity of the thiolate: While generally good nucleophiles, steric hindrance around the thiol or the electrophile can slow down the reaction.

  • Poor leaving group on the electrophile: The reaction proceeds via an SN2 mechanism, so a good leaving group (e.g., I, Br, OTs) on your substrate is crucial.

Q4: What is the best base to use for deprotonating TMSET?

A4: A strong, non-nucleophilic base is ideal to avoid side reactions. Sodium hydride (NaH) is a common and effective choice for deprotonating thiols to form the corresponding thiolate for S-alkylation.[2][3] It generates hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.

Q5: What are the optimal solvents for the coupling reaction?

A5: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are recommended. These solvents effectively solvate the thiolate anion without interfering with the reaction.

Deprotection Questions

Q6: What are the standard methods for deprotecting a TMSE thioether?

A6: There are two primary strategies for cleaving a TMSE thioether:

  • Fluoride-Mediated Deprotection: This is the most common method and involves treating the TMSE thioether with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4][5]

  • Fluoride-Free Two-Step Deprotection: This method is suitable for fluoride-sensitive substrates and involves a two-step sequence: conversion to a disulfide followed by reduction.[1]

Q7: My fluoride-mediated deprotection is not working. Why?

A7: Unlike their oxygen analogues (TMSE ethers), TMSE thioethers are significantly more stable and may not cleave with TBAF under standard conditions.[1] Forcing conditions (e.g., higher temperatures, longer reaction times) might be necessary. However, this increases the risk of side reactions, especially with base-sensitive substrates, as commercial TBAF solutions are basic.[5]

Q8: Can I use acidic conditions to remove the TMSE group?

A8: No, the TMSE thioether is stable to acidic conditions, such as trifluoroacetic acid (TFA).[1] This stability is a key feature that allows for the selective deprotection of other acid-labile groups (e.g., Boc) in the presence of a TMSE-protected thiol.

Troubleshooting Guides

Troubleshooting the Coupling Reaction
Problem Potential Cause Recommended Solution
Low to no product formation 1. Ineffective deprotonation of TMSET. 2. Presence of moisture. 3. Poor leaving group on the substrate.1. Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure at least 1.1 equivalents are used. 2. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. If possible, convert the leaving group to a more reactive one (e.g., from -Cl to -I via a Finkelstein reaction).
Formation of disulfide byproduct Oxidation of the TMSET thiolate.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Reaction is slow Steric hindrance at the reaction center.Increase the reaction temperature or use a more polar solvent like DMF to accelerate the SN2 reaction.
Troubleshooting the Deprotection Reaction
Problem Potential Cause Recommended Solution
Incomplete deprotection with TBAF TMSE thioether is resistant to cleavage.Increase the reaction temperature (e.g., to 80 °C) and/or reaction time.[4] Use a higher excess of TBAF (e.g., 3 equivalents).
Substrate degradation during TBAF deprotection The substrate is sensitive to the basicity of the TBAF reagent.Buffer the TBAF solution with a mild acid like acetic acid.[5] Alternatively, use the fluoride-free deprotection method.
Low yield in the fluoride-free two-step deprotection 1. Incomplete disulfide formation. 2. Incomplete reduction of the disulfide.1. Ensure the use of fresh (methylthio)dimethylsulfonium tetrafluoroborate and an excess of dimethyl disulfide.[1] 2. Use a sufficient excess of the reducing agent (e.g., tributylphosphine) and ensure the reaction goes to completion by TLC analysis.[1]

Experimental Protocols

Protocol 1: General Procedure for TMSET Protection of an Alkyl Halide

This protocol describes a general method for the S-alkylation of an alkyl halide with this compound.

Materials:

  • This compound (TMSET)

  • Alkyl halide (e.g., R-Br)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add NaH (1.2 equivalents, 60% dispersion).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under high vacuum to remove residual hexanes.

  • Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a solution of TMSET (1.1 equivalents) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the alkyl halide (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Fluoride-Free Deprotection of a TMSE Thioether

This two-step protocol is adapted from the literature and is ideal for substrates sensitive to fluoride or basic conditions.[1]

Step 1: Conversion to Disulfide

  • Dissolve the TMSE thioether (1.0 equivalent) in a solution of dimethyl disulfide (5.0 equivalents).

  • Add (methylthio)dimethylsulfonium tetrafluoroborate (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the resulting disulfide by flash column chromatography.

Step 2: Reduction to Thiol

  • Dissolve the purified disulfide in a 9:1 mixture of methanol and water.

  • Add tributylphosphine (1.5 equivalents) and stir at room temperature for 1 hour.

  • Monitor the reaction by TLC until the disulfide is consumed.

  • Concentrate the reaction mixture and purify the crude thiol by flash column chromatography.

Visualized Workflows

TMSET Coupling and Deprotection Strategies

G cluster_coupling Coupling (Protection) cluster_deprotection Deprotection start R-X + HS-TMSE deprotonation Deprotonation with Base (e.g., NaH in DMF) start->deprotonation 1. thiolate R-X + [-S-TMSE] deprotonation->thiolate 2. sn2 SN2 Reaction thiolate->sn2 3. product R-S-TMSE (Protected Thiol) sn2->product 4. protected R-S-TMSE fluoride Fluoride-Mediated (e.g., TBAF, THF) protected->fluoride Option A fluoride_free Fluoride-Free protected->fluoride_free Option B thiol R-SH (Free Thiol) fluoride->thiol disulfide 1. (MeS)2S+Me2 BF4- 2. PBu3, MeOH/H2O fluoride_free->disulfide disulfide->thiol

References

Side reactions of 2-(Trimethylsilyl)ethanethiol and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trimethylsilyl)ethanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer field-proven strategies for avoidance. The content is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Thiol Group Reactivity & Side Reactions

Question 1: I'm observing an unexpected impurity with double the mass of my desired product in my mass spectrometry analysis. What is the likely cause and how can I prevent it?

Answer: This is a classic sign of oxidative disulfide bond formation. The thiol (-SH) group of this compound, or any molecule into which you've incorporated this thiol, is susceptible to oxidation, which links two molecules together via a disulfide bridge (R-S-S-R). This dimerization is one of the most common side reactions involving thiols.[1][2]

The underlying cause is the reactivity of the thiol group, especially in the presence of oxidants. Several factors accelerate this process:

  • Presence of Oxygen: Dissolved atmospheric oxygen in your reaction solvents is a primary culprit.[2]

  • Solution pH: The deprotonated thiol, or thiolate anion (R-S⁻), is significantly more reactive and susceptible to oxidation than its protonated form (R-SH). Thiolate concentration increases at neutral to alkaline pH (pH > 7.5).[2]

  • Metal Ion Catalysis: Trace amounts of divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts for thiol oxidation.[2]

Caption: General mechanism of thiol oxidation to a disulfide.

Troubleshooting Protocol: Preventing Thiol Oxidation

This protocol provides a multi-pronged approach to maintain a reducing environment and protect your thiol group.

Strategy Action Causality & Expert Notes
1. Deoxygenate Solvents Before use, thoroughly degas all aqueous buffers and organic solvents by sparging with an inert gas (argon or nitrogen) for 20-30 minutes. Alternatively, use several cycles of vacuum and sonication.[1]This physically removes dissolved oxygen, a key oxidizing agent. This is a critical first step for any sensitive thiol reaction.
2. Maintain Inert Atmosphere Conduct all reactions and manipulations under a positive pressure of argon or nitrogen. Use Schlenk line techniques or a glovebox for maximum protection.[3]This prevents atmospheric oxygen from re-dissolving into your reaction mixture during the experiment.
3. Control pH If your reaction chemistry allows, maintain a slightly acidic pH (6.0-7.0).This keeps the thiol group in its less reactive protonated state (R-SH), significantly slowing the rate of oxidation.[1]
4. Add a Chelating Agent Add Ethylenediaminetetraacetic acid (EDTA) to your aqueous buffers at a final concentration of 1-5 mM.EDTA sequesters catalytic metal ions (Cu²⁺, Fe³⁺) that may be present as trace impurities in your reagents or glassware, preventing them from participating in the redox cycle of oxidation.[1]
5. Use a Reducing Agent Co-add a reducing agent to the reaction mixture.This provides an active defense mechanism. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended as it is potent, odorless, stable, and effective over a wide pH range. Unlike dithiothreitol (DTT) or β-mercaptoethanol (BME), TCEP is not a thiol itself and will not compete in subsequent thiol-specific conjugation reactions (e.g., thiol-maleimide).[2]
Category 2: Protecting Group Chemistry & Deprotection Side Reactions

While this compound is used as a thiolating agent, the 2-(trimethylsilyl)ethyl (TMSE or SEM) moiety is also a widely used protecting group for carboxylic acids and alcohols. Side reactions often occur during the deprotection step.

Question 2: I am using a 2-(trimethylsilyl)ethyl (TMSE) ester as a protecting group and am seeing side-products or incomplete deprotection when using tetrabutylammonium fluoride (TBAF). How can I optimize this?

Answer: Fluoride-induced deprotection is the most common method for cleaving TMSE esters, but it is not without its challenges. The reaction proceeds via a fluoride attack on the silicon atom, triggering an E2-like elimination that releases ethylene gas, the free carboxylate, and trimethylsilyl fluoride.

Deprotection_Mechanism start R-CO-O-CH₂-CH₂-Si(CH₃)₃ TMSE Ester intermediate [R-CO-O-CH₂-CH₂-Si(F)(CH₃)₃]⁻ Pentacoordinate Silicon Intermediate start:f0->intermediate:p Fluoride Attack fluoride F⁻ products R-COO⁻ Carboxylate intermediate->products Elimination ethylene H₂C=CH₂ Ethylene intermediate->ethylene silane F-Si(CH₃)₃ Fluorotrimethylsilane intermediate->silane

Caption: Mechanism of fluoride-mediated TMSE ester deprotection.

Side reactions can arise from several sources:

  • Prolonged Reaction Times: Extended exposure to TBAF, especially in solvents like THF, can lead to undesired side reactions with other functional groups in the molecule.[4]

  • Basicity of TBAF: Commercial TBAF solutions contain water and can be basic, potentially causing epimerization or hydrolysis of other sensitive esters.

  • High Nucleophilicity: The newly formed carboxylate is a potent nucleophile and can participate in unwanted intramolecular reactions (e.g., lactonization) if a suitable electrophile is present elsewhere in the molecule.

Troubleshooting Protocol: Optimizing TMSE Deprotection

Problem Recommended Solution Expertise & Rationale
Slow or Incomplete Reaction Switch solvent from pure THF to a more polar aprotic solvent like DMF, or use a mixture. Ensure your TBAF reagent is not expired.The reaction rate can be solvent-dependent. For some substrates, deprotection is faster in pure THF, while for others, different solvents may be required.[5] Always use a fresh, reliable source of fluoride.
Formation of Side Products 1. Monitor Closely: Follow the reaction progress meticulously by TLC or LC-MS and quench it as soon as the starting material is consumed. 2. Use Anhydrous TBAF: Use anhydrous TBAF or add molecular sieves to the reaction to minimize base-catalyzed side reactions. 3. Alternative Fluoride Sources: Consider milder or different fluoride reagents such as HF-Pyridine or tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F).[6]Minimizing reaction time is the most effective way to reduce side product formation.[4] The choice of fluoride source can dramatically alter selectivity and reaction mildness.[6][7]
Intramolecular Reactions If the deprotected carboxylate is unstable, consider an in situ trapping experiment. After deprotection, add an electrophile to the reaction mixture to form a more stable ester or other derivative.This strategy intercepts the reactive intermediate before it can degrade or react intramolecularly, a common tactic in complex syntheses.

Question 3: How does the stability of the TMSE group compare to other common protecting groups? Can I achieve selective deprotection?

Answer: Yes, selective deprotection is a primary advantage of the TMSE group. Its stability profile makes it orthogonal to many other widely used protecting groups.

The TMSE group is cleaved under specific conditions (fluoride ions or strong acid) that often leave other groups intact. Conversely, it is stable to the conditions used to remove many other groups.

Protecting Group Orthogonality & Selectivity Table

Protecting Group Common Cleavage Reagent Stability of TMSE Group? Expert Notes
Fmoc (amine)Piperidine (Base)Stable [4]Excellent orthogonality. TMSE is completely stable to the basic conditions used for Fmoc removal in peptide synthesis.[8]
Boc (amine)Trifluoroacetic Acid (TFA)Can be Cleaved [4]Caution required. While TMSE can be cleaved by TFA, conditions can sometimes be found to selectively remove Boc groups in the presence of TMSE esters, but this requires careful optimization.[4]
Cbz (Z) (amine)H₂ / Pd-C (Hydrogenolysis)Stable [4]Excellent orthogonality. The TMSE group is inert to catalytic hydrogenolysis.
t-Butyl (tBu) esters Trifluoroacetic Acid (TFA)Can be Cleaved Similar to Boc, conditions are not fully orthogonal. Strong acid will likely cleave both groups.
TBDMS / TIPS (Silyl Ethers) Fluoride (TBAF), AcidCan be Cleaved Conditions overlap significantly. Selective deprotection is generally not feasible with TBAF, as it will cleave most silyl protecting groups.[6] Selective cleavage may be possible with specific reagents but requires careful screening.[7]
Benzyl (Bn) ethers H₂ / Pd-C (Hydrogenolysis)Stable Excellent orthogonality.
Troubleshooting Workflow: A Logic-Based Guide

If you are experiencing low yields or unexpected products when using this compound, follow this diagnostic workflow.

Troubleshooting_Workflow start Low Yield or Unexpected Products check_oxidation Is an R-S-S-R dimer or oligomer observed? start->check_oxidation implement_antiox Implement Anti-Oxidation Protocol: - Degas Solvents - Inert Atmosphere - Add TCEP/EDTA check_oxidation->implement_antiox Yes check_sm Verify Purity of Starting Material and Reagents check_oxidation->check_sm No implement_antiox->check_sm purify_sm Purify this compound (e.g., by distillation) and other reagents. check_sm->purify_sm No check_deprotection Is this a deprotection step for a TMSE-protected group? check_sm->check_deprotection Yes purify_sm->check_deprotection optimize_deprotection Optimize Deprotection Protocol: - Monitor reaction closely - Titrate reagent - Screen solvents/fluoride sources check_deprotection->optimize_deprotection Yes optimize_conditions Optimize General Reaction Conditions: - Temperature - Concentration - Reaction Time check_deprotection->optimize_conditions No end Problem Resolved optimize_deprotection->end optimize_conditions->end

Caption: Diagnostic workflow for troubleshooting reactions.

References

Technical Support Center: Optimizing Reactions with 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trimethylsilyl)ethanethiol (TMSET). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and efficiency of reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and innovate confidently.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and core applications of this compound.

Q1: What is this compound and what are its primary applications?

A: this compound, often abbreviated as TMSET or BEST, is an organosilicon compound with the linear formula (CH₃)₃SiCH₂CH₂SH.[1] Its utility stems from two key functional components:

  • A terminal thiol group (-SH) which is a highly reactive nucleophile used for forming thioethers, participating in 'click' chemistry, and functionalizing surfaces.[2][3]

  • A trimethylsilyl (TMS) group which makes the thiol group amenable to specific deprotection strategies, effectively allowing the entire molecule to function as a protected thiol.[4]

Its primary applications include acting as a thiol source in thioether synthesis, as a chain transfer agent in polymerizations, and as an initiator in certain ring-opening polymerizations.[2][5]

Q2: How should I properly store and handle this compound?

A: Proper storage and handling are critical for maintaining the reagent's purity and ensuring safety.

  • Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes both hydrolysis of the silyl group and, more importantly, oxidation of the thiol.

  • Handling: Due to its volatility, strong stench, and flammability (flash point ~49°C), it must be handled in a well-ventilated fume hood.[1][6] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Thiols are susceptible to air oxidation, which leads to the formation of disulfides. Therefore, reactions should be set up under an inert atmosphere, and solvents should be deoxygenated prior to use.[7]

Q3: What are the key physicochemical properties of this reagent?

A: Understanding the physical properties is essential for experimental design, particularly for purification steps like distillation.

PropertyValueSource
Molecular Formula C₅H₁₄SSi[2]
Molecular Weight 134.32 g/mol [2]
CAS Number 18143-30-1[1]
Appearance Colorless liquid[2]
Density 0.839 g/mL at 25 °C[1]
Boiling Point 144-146 °C (lit.)[1]
Refractive Index n20/D 1.454 (lit.)[1]

Q4: Can the 2-(trimethylsilyl)ethyl group be used as a thiol protecting group?

A: Yes, absolutely. The 2-(trimethylsilyl)ethyl (TSE) group is an excellent protecting group for thiols. The C-S bond is stable to a wide range of reaction conditions, but it can be selectively cleaved under specific conditions, most notably with fluoride ions.[4][7] This cleavage is considered an "orthogonal" deprotection strategy because the required reagents (e.g., TBAF) do not typically affect other common protecting groups like Fmoc, Boc, or many benzyl ethers, making it highly valuable in complex multi-step syntheses.[8]

Troubleshooting Guide: Improving Reaction Yields

This section provides solutions to common problems encountered during reactions with this compound.

Q5: My thiol-ene 'click' reaction is giving a low yield. What are the likely causes and how can I fix it?

A: The thiol-ene reaction is a powerful, high-efficiency radical-mediated process, but its success hinges on careful control of the radical chain reaction.[3] Low yields are almost always traced back to issues with radical initiation or propagation.

Potential Causes & Solutions:

  • Oxygen Inhibition: Oxygen is a potent radical scavenger and will terminate the radical chain reaction.

    • Solution: Ensure all solvents are rigorously degassed before use (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]

  • Inefficient Radical Initiation: The initiator may be depleted, or the initiation conditions may be suboptimal.

    • Solution: If using a photoinitiator (like DMPA), ensure your UV lamp is emitting at the correct wavelength and has sufficient intensity. For thermal initiators (like AIBN), ensure the reaction temperature is appropriate for its half-life. Consider adding the initiator in portions if the reaction is prolonged.[10]

  • Incorrect Stoichiometry: While often run with a 1:1 stoichiometry of thiol to ene, an excess of one component can sometimes be beneficial, but a significant deviation can hinder the reaction.

    • Solution: Re-verify the molar equivalents of your reactants. For valuable substrates, using a slight excess (1.1-1.2 eq.) of this compound can sometimes drive the reaction to completion.

  • Substrate Reactivity: Sterically hindered alkenes or electron-deficient alkenes can react more slowly.

    • Solution: Increase the reaction time, temperature (for thermal initiation), or initiator concentration. A different initiator might also be more effective.

Thiol_Ene_Troubleshooting Start Low Yield in Thiol-Ene Reaction Check_O2 Check for Oxygen Inhibition Start->Check_O2 Check_Initiator Evaluate Radical Initiator Start->Check_Initiator Check_Stoich Verify Stoichiometry Start->Check_Stoich Sol_Degas Degas Solvents Thoroughly Maintain Inert Atmosphere Check_O2->Sol_Degas Sol_Initiator Confirm Initiator Activity Optimize Temperature/UV Source Add Initiator in Portions Check_Initiator->Sol_Initiator Sol_Stoich Re-calculate Molar Equivalents Consider Slight Excess of Thiol Check_Stoich->Sol_Stoich

Caption: Troubleshooting workflow for low thiol-ene reaction yields.

Q6: I am forming a significant amount of disulfide byproduct. How do I prevent this?

A: Disulfide formation ((CH₃)₃SiCH₂CH₂S-SCH₂CH₂Si(CH₃)₃) is a classic sign of thiol oxidation.[11] The thiol group (-SH) is easily oxidized, especially in the presence of base or trace metals and air.

Potential Causes & Solutions:

  • Air Exposure: The primary cause is exposure of the thiol or the corresponding thiolate to oxygen.

    • Solution: As mentioned above, use degassed solvents and maintain a strict inert atmosphere throughout the entire process, including workup. When generating a thiolate with a base, do so under argon or nitrogen and add the electrophile immediately.

  • Basic Conditions: Thiolates are more susceptible to oxidation than neutral thiols. If your reaction requires a base, this risk increases.

    • Solution: Use the minimum amount of base required. Ensure the reaction is truly anaerobic. If possible, choose reaction conditions that do not require a strong base.

  • Contaminated Reagents: Trace metal contaminants in solvents or other reagents can catalyze oxidation.

    • Solution: Use high-purity, freshly opened solvents and reagents whenever possible.

Q7: I am using the 2-(trimethylsilyl)ethyl group to protect a thiol, but the deprotection is incomplete. How can I improve the cleavage yield?

A: The cleavage of the TSE group is typically robust but can be hindered by steric effects or suboptimal reaction conditions. The most common method for deprotection is using a fluoride source like tetrabutylammonium fluoride (TBAF).[12][13]

Potential Causes & Solutions:

  • Insufficient Fluoride Reagent: The reaction is stoichiometric; one equivalent of fluoride is consumed per TSE group. Impurities that consume fluoride (e.g., other silyl ethers) will require excess reagent.

    • Solution: Increase the equivalents of TBAF, typically starting with 1.5-2.0 equivalents. If other silyl protecting groups are present, more may be needed.[14]

  • Low Reaction Temperature or Short Reaction Time: The cleavage kinetics can be slow, especially for sterically hindered substrates.

    • Solution: Allow the reaction to run longer, monitoring by TLC or LC-MS. Gently warming the reaction (e.g., to 40-50 °C) can often accelerate the cleavage, but should be done cautiously to avoid side reactions.

  • Solvent Choice: The choice of solvent can impact the solubility of the substrate and the reactivity of the fluoride ion.

    • Solution: THF is the most common and effective solvent.[8] If solubility is an issue, consider using a co-solvent like DMF, but be aware that this can sometimes complicate workup.

  • Water Content in TBAF: TBAF is often sold as a solution in THF, which contains some water. Anhydrous conditions can sometimes be more effective.

    • Solution: While the hydrated form is usually sufficient, using anhydrous TBAF (available commercially or prepared by drying the hydrated form) may improve yields in stubborn cases.

Deprotection_Mechanism cluster_0 Fluoride-Mediated Deprotection Reactants R-S-CH₂CH₂-Si(CH₃)₃ + F⁻ TransitionState [R-S-CH₂CH₂-Si(CH₃)₃(F)]⁻ (Pentacoordinate Intermediate) Reactants->TransitionState Nucleophilic Attack on Silicon Products R-S⁻ + CH₂=CH₂ + F-Si(CH₃)₃ TransitionState->Products β-Elimination

Caption: Mechanism of fluoride-mediated TSE-thiol deprotection.

Key Experimental Protocols

Protocol 1: General Procedure for Fluoride-Mediated Deprotection of a TSE-Protected Thiol

This protocol describes the cleavage of a 2-(trimethylsilyl)ethyl thioether to liberate the free thiol.

  • Preparation: Dissolve the TSE-protected substrate (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) in a flame-dried flask under an argon atmosphere.

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours). If the reaction is sluggish, it may be gently warmed to 40 °C.

  • Workup: Once complete, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude thiol product can then be purified by flash column chromatography.

Protocol 2: General Procedure for a Radical-Initiated Thiol-Ene Reaction

This protocol details the addition of this compound across an alkene double bond.

  • Preparation: To a quartz reaction vessel, add the alkene substrate (1.0 eq.), this compound (1.1 eq.), and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.05 eq.). Dissolve the components in a suitable solvent (e.g., THF, acetonitrile, or dichloromethane) to a concentration of 0.1-0.5 M.

  • Degassing: Seal the vessel and degas the solution thoroughly by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Initiation: While stirring, irradiate the reaction mixture with a UV lamp (typically 365 nm) at room temperature. Maintain a positive pressure of argon.

  • Reaction: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 30-60 minutes but may require longer for less reactive substrates.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude thioether product can be directly purified by flash column chromatography on silica gel to remove the excess thiol and initiator byproducts.

References

Troubleshooting guide for 2-(trimethylsilyl)ethanethiol SAM formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the formation of TMSET SAMs in a question-and-answer format.

Q1: My SAM formation is inconsistent, and I suspect contamination. What are the most critical factors to control?

A1: Consistency in SAM formation is overwhelmingly dependent on the cleanliness of the environment, reagents, and substrate.

  • Substrate Cleanliness: The gold substrate must be scrupulously clean. Organic contaminants on the surface will compete with the thiol for binding sites, leading to a disordered and incomplete monolayer.[1] A common and effective cleaning method is the use of a piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), which is a powerful oxidizing agent that removes organic residues. Extreme caution is advised when handling piranha solution. Following the piranha wash, a thorough rinse with deionized water and ethanol, followed by drying under a stream of inert gas (like nitrogen or argon), is crucial. The substrate should be used immediately after cleaning.

  • Reagent and Solvent Purity: Use only high-purity TMSET and anhydrous ethanol (200 proof). The presence of water or other nucleophiles can interfere with the deprotection of the trimethylsilyl (TMS) group and the self-assembly process. Contaminants in the thiol solution, even at low levels, can co-adsorb onto the gold surface, disrupting the order of the SAM.[2]

  • Environmental Contamination: The self-assembly process should be carried out in a clean environment. Avoid areas where silanes or silicones (like PDMS) are used, as these can readily contaminate surfaces. It is also advisable to work in a fume hood to minimize exposure to atmospheric contaminants.[1]

Q2: I am unsure if the trimethylsilyl (TMS) protecting group is being cleaved. How can I facilitate and confirm deprotection?

A2: The cleavage of the TMS group to expose the reactive thiol is the critical step in TMSET SAM formation. This can be achieved through two main strategies: a two-step or a one-step (in situ) process.

  • Two-Step Deprotection: In this method, the TMS group is removed from TMSET in solution before introducing the gold substrate.

    • Acid-Catalyzed Deprotection: A mild acid, such as a drop of 1N HCl in dichloromethane, can be used to cleave the TMS group.[3] The reaction is typically rapid.

    • Fluoride-Based Deprotection: Tetrabutylammonium fluoride (TBAF) is a common reagent for removing silyl protecting groups.[3][4] A solution of TBAF in an organic solvent like THF can be used. However, residual fluoride ions can etch certain substrates, so thorough cleaning of the deprotected thiol is necessary.

  • One-Step (in situ) Deprotection and Assembly: This is often the preferred method as it minimizes handling of the more reactive free thiol. In this approach, the deprotection agent is included in the ethanolic solution of TMSET during the self-assembly process. A common method involves the addition of a small amount of acid (e.g., HCl) to the TMSET/ethanol solution. The acid catalyzes the removal of the TMS group, and the liberated thiol then immediately binds to the gold surface.

Confirmation of Deprotection:

  • X-ray Photoelectron Spectroscopy (XPS): A successful deprotection and SAM formation will show a characteristic S 2p peak at approximately 162 eV, corresponding to a thiolate bond with gold.[5][6][7][8] The absence or significant reduction of the Si 2p peak (expected around 102 eV) would indicate the removal of the TMS group.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of vibrational modes associated with the Si-C bonds of the TMS group can be monitored. The S-H stretch, which would appear after deprotection, is often weak and difficult to detect in a monolayer. However, changes in the C-H stretching region can indicate successful monolayer formation.[10][11]

Q3: My resulting SAM has a high water contact angle, suggesting a hydrophobic surface, which is not what I expected for a short-chain thiol. What could be the issue?

A3: A higher-than-expected water contact angle for a short-chain thiol SAM can indicate several problems:

  • Incomplete Monolayer Formation: If the monolayer is not densely packed, the underlying hydrophobic gold substrate can influence the contact angle.[12]

  • Contamination: Adsorption of adventitious hydrophobic contaminants from the atmosphere or solvents can alter the surface properties.

  • Incomplete Deprotection: If the TMS group is not fully cleaved, the surface will be terminated with hydrophobic trimethylsilyl groups, leading to a higher contact angle.

For a well-formed, short-chain alkanethiol SAM, the water contact angle is expected to be in the range of 60-80 degrees.[12][13][14] If your values are significantly higher, revisit your cleaning procedures, reagent purity, and deprotection method.

Q4: The SAM appears to be disordered or has a low packing density. How can I improve the quality of the monolayer?

A4: The quality of a SAM is highly dependent on the self-assembly conditions.

  • Incubation Time: While the initial adsorption of thiols is rapid, the organization of the alkyl chains into a well-ordered, densely packed monolayer is a slower process.[2] An incubation time of 12-24 hours is generally recommended to allow for the molecules to arrange into a thermodynamically stable structure.[1]

  • Concentration: A thiol concentration of 1-10 mM in ethanol is typically used.[15] While a monolayer can form from more dilute solutions, higher concentrations can facilitate a more rapid formation of a densely packed layer.

  • Solvent: Anhydrous ethanol is the most common solvent for thiol SAM formation. The solvent quality is critical, as impurities can affect the final monolayer.

  • Rinsing: After the incubation period, a thorough rinse with fresh ethanol is necessary to remove any physisorbed (non-covalently bound) molecules from the surface. A brief sonication in fresh solvent can also help to remove loosely bound molecules and improve the overall order of the SAM.[1]

Experimental Protocol: One-Step in situ Deprotection and Assembly of TMSET SAM on Gold

This protocol describes a reliable method for the formation of a TMSET SAM on a gold substrate using an in situ deprotection step.

Materials and Equipment
  • Gold-coated substrates (e.g., silicon wafer with a Ti or Cr adhesion layer followed by a gold film)

  • 2-(trimethylsilyl)ethanethiol (TMSET), 95% or higher purity

  • Anhydrous ethanol (200 proof)

  • Hydrochloric acid (HCl), 1M solution in water

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water (18 MΩ·cm)

  • Glass vials with PTFE-lined caps

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

  • Nitrogen or Argon gas source with a regulator and tubing

Workflow Diagram

TMSET_SAM_Formation cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Processing Piranha Piranha Clean (7:3 H₂SO₄:H₂O₂) Rinse_DI Rinse with DI Water Piranha->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry_N2 Dry with N₂ Rinse_EtOH->Dry_N2 Immerse Immerse Substrate in Solution Dry_N2->Immerse Prepare_TMSET Prepare 1 mM TMSET in Anhydrous Ethanol Add_HCl Add 10 µL of 1M HCl per mL of TMSET solution Prepare_TMSET->Add_HCl Mix Vortex/Sonicate Briefly Add_HCl->Mix Mix->Immerse Incubate Incubate for 12-24h at Room Temperature Immerse->Incubate Rinse_Final Rinse with Ethanol Sonicate_Final Sonicate in Ethanol (1-2 min) Rinse_Final->Sonicate_Final Dry_Final Dry with N₂ Sonicate_Final->Dry_Final Characterize Characterize SAM Dry_Final->Characterize

Caption: Workflow for TMSET SAM formation with in situ deprotection.

Step-by-Step Procedure
  • Substrate Preparation (Perform in a fume hood with appropriate PPE):

    • Prepare the piranha solution by carefully adding 30% H₂O₂ to concentrated H₂SO₄ in a 3:7 volume ratio in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care.

    • Using tweezers, immerse the gold substrate in the piranha solution for 10-15 minutes.

    • Carefully remove the substrate and rinse it thoroughly with copious amounts of DI water.

    • Rinse the substrate with anhydrous ethanol.

    • Dry the substrate under a gentle stream of nitrogen or argon gas. Use immediately.

  • Solution Preparation:

    • In a clean glass vial, prepare a 1 mM solution of TMSET in anhydrous ethanol. For example, add the appropriate amount of TMSET to 10 mL of ethanol.

    • To this solution, add 10 µL of 1M HCl for every 1 mL of the TMSET solution. This will catalyze the in situ deprotection of the TMS group.

    • Cap the vial and briefly vortex or sonicate to ensure homogeneity.

  • Self-Assembly:

    • Place the freshly cleaned and dried gold substrate into the vial containing the TMSET/HCl/ethanol solution.

    • If possible, purge the headspace of the vial with nitrogen or argon to minimize oxidation.

    • Seal the vial tightly and allow it to stand at room temperature for 12-24 hours.

  • Post-Assembly Rinsing and Drying:

    • Remove the substrate from the solution with clean tweezers.

    • Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.

    • Place the substrate in a clean vial with fresh ethanol and sonicate for 1-2 minutes.

    • Remove the substrate, give it a final rinse with ethanol, and dry it under a gentle stream of nitrogen or argon gas.

    • The SAM-coated substrate is now ready for characterization or further use.

Characterization and Expected Results

The following table summarizes the expected results from common characterization techniques for a successfully formed TMSET SAM.

Characterization TechniqueExpected Result
Water Contact Angle 60-80°[12][13][14]
XPS: S 2p A doublet with the S 2p₃/₂ peak at ~162 eV, indicative of a gold-thiolate bond.[5][6][7][8]
XPS: Si 2p A significantly attenuated or absent Si 2p signal (around 102 eV) compared to a control surface with a non-deprotected TMSET layer.[9]
FTIR Disappearance of Si-C vibrational modes. Appearance of characteristic alkane C-H stretching modes (~2850-2960 cm⁻¹).[10][11]

Chemical Structures and Reactions

Caption: Formation of a 2-ethanethiol SAM from TMSET on a gold surface.

References

Suppressing diketopiperazine formation with substituted 2-(trimethylsilyl)ethyl esters

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Suppressing Diketopiperazine Formation with Substituted 2-(Trimethylsilyl)ethyl Esters

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with diketopiperazine (DKP) formation during the synthesis of dipeptide units. Here, we will delve into the use of substituted 2-(trimethylsilyl)ethyl (TMSE) esters as a robust strategy to mitigate this common side reaction.

Frequently Asked Questions (FAQs)

Q1: We are observing significant DKP formation during the deprotection of our N-terminal protected dipeptide. What is the underlying mechanism?

A1: Diketopiperazine formation is a common intramolecular cyclization reaction that occurs in dipeptide esters, particularly when the N-terminal protecting group is removed. The free N-terminal amine of the first amino acid attacks the ester carbonyl of the second amino acid, leading to the formation of a stable six-membered ring and cleavage of the C-terminal ester. This is especially problematic when the first two amino acids are sterically unhindered, such as Gly-Gly or Pro-Ala sequences.

To illustrate this, consider the following mechanism:

DKP_Formation cluster_0 N-Terminally Deprotected Dipeptide Ester cluster_1 Intramolecular Cyclization cluster_2 Products Dipeptide H₂N-CHR¹-CO-NH-CHR²-COOR³ TransitionState [Transition State] Dipeptide->TransitionState Nucleophilic Attack DKP Diketopiperazine TransitionState->DKP Alcohol R³OH TransitionState->Alcohol

Figure 1: Mechanism of Diketopiperazine Formation.

Q2: How do 2-(trimethylsilyl)ethyl (TMSE) esters help in preventing DKP formation?

A2: The 2-(trimethylsilyl)ethyl (TMSE) ester is a C-terminal protecting group that is stable under a variety of conditions, including those used for the removal of common N-terminal protecting groups like Fmoc and Boc. Its cleavage requires specific conditions, typically fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) or strong acids. This orthogonality allows for the selective deprotection of the N-terminus without prematurely liberating the C-terminal carboxyl group, which is necessary for DKP formation. The bulky trimethylsilyl group also provides steric hindrance that can disfavor the intramolecular cyclization.

Q3: We are still observing some DKP formation even with TMSE esters. How can we further suppress this side reaction?

A3: While standard TMSE esters offer good protection, their stability can sometimes be insufficient, especially with highly reactive dipeptide sequences. To address this, substituted 2-(trimethylsilyl)ethyl esters have been developed. Introducing electron-withdrawing or sterically bulky substituents on the ethyl linker can significantly modulate the stability and cleavage kinetics of the ester.

For instance, the use of a 1,1-dimethyl-2-(trimethylsilyl)ethyl (DM-TMSE) ester introduces gem-dimethyl groups that sterically hinder the fluoride-mediated cleavage mechanism, making the ester more robust. This increased stability ensures that the C-terminal ester remains protected during N-terminal deprotection and subsequent coupling steps, effectively suppressing DKP formation.

Troubleshooting Guide

Problem: Premature cleavage of the substituted TMSE ester during N-terminal deprotection.
Potential Cause Troubleshooting Step Rationale
Inappropriate N-terminal deprotection conditions For Fmoc deprotection, ensure the piperidine solution is fresh and anhydrous. For Boc deprotection, use a milder acid like 2,4,6-collidine buffered TFA.Residual water or strong acids can lead to partial cleavage of the TMSE ester.
Substituent on TMSE is not robust enough Consider using a more sterically hindered substituted TMSE ester, such as the 1,1-dimethyl-2-(trimethylsilyl)ethyl (DM-TMSE) ester.Increased steric hindrance around the silicon atom slows down the fluoride-mediated cleavage.
Prolonged reaction times Minimize the N-terminal deprotection time to what is necessary for complete removal of the protecting group. Monitor the reaction by TLC or LC-MS.Extended exposure to deprotection reagents increases the risk of side reactions, including premature ester cleavage.
Problem: Difficulty in cleaving the substituted TMSE ester at the final step.
Potential Cause Troubleshooting Step Rationale
Inefficient fluoride source Use a freshly prepared solution of TBAF in a suitable solvent like THF. Ensure the TBAF is anhydrous.Water can compete with the fluoride ion and reduce its nucleophilicity.
Steric hindrance of the substituted TMSE ester Increase the reaction temperature or use a more potent fluoride source like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).Highly substituted TMSE esters require more forcing conditions for efficient cleavage.
Solvent effects Switch to a more polar aprotic solvent like DMF or NMP to improve the solubility of the peptide and the fluoride salt.Proper solvation is crucial for efficient reaction kinetics.

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide with a Substituted TMSE Ester

This protocol outlines the synthesis of a generic dipeptide (AA¹-AA²) using a substituted TMSE ester as the C-terminal protecting group and Fmoc for N-terminal protection.

Protocol_1 Start Start: Fmoc-AA²-OH Step1 Esterification with substituted 2-(trimethylsilyl)ethanol Start->Step1 Step2 Purification of Fmoc-AA²-O-TMSE(sub) Step1->Step2 Step3 Fmoc Deprotection (e.g., 20% piperidine in DMF) Step2->Step3 Step4 Coupling with Fmoc-AA¹-OH (e.g., HBTU/HOBt) Step3->Step4 Step5 Purification of Fmoc-AA¹-AA²-O-TMSE(sub) Step4->Step5 End End: Protected Dipeptide Step5->End

Figure 2: Workflow for Dipeptide Synthesis with Substituted TMSE Ester.

Materials:

  • Fmoc-AA²-OH

  • Substituted 2-(trimethylsilyl)ethanol (e.g., 1,1-dimethyl-2-(trimethylsilyl)ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Fmoc-AA¹-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Esterification:

    • Dissolve Fmoc-AA²-OH (1 equiv.), substituted 2-(trimethylsilyl)ethanol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM.

    • Cool the solution to 0 °C and add DCC (1.1 equiv.).

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

    • Purify the crude product by flash chromatography to obtain Fmoc-AA²-O-TMSE(sub).

  • Fmoc Deprotection:

    • Dissolve the purified ester in 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.

  • Coupling:

    • Dissolve Fmoc-AA¹-OH (1 equiv.), HBTU (1 equiv.), and HOBt (1 equiv.) in DMF.

    • Add DIPEA (2 equiv.) and stir for 5 minutes.

    • Add the deprotected H₂N-AA²-O-TMSE(sub) to the activated amino acid solution.

    • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the protected dipeptide by flash chromatography.

Protocol 2: Cleavage of the Substituted TMSE Ester

Materials:

  • Fmoc-AA¹-AA²-O-TMSE(sub)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the protected dipeptide in anhydrous THF.

  • Add TBAF solution (2-3 equiv.) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quench the reaction with saturated NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the deprotected dipeptide acid by flash chromatography or recrystallization.

Data Summary

The following table summarizes the relative stability of different TMSE esters to various deprotection conditions. This data is illustrative and may vary depending on the specific amino acid sequence.

Protecting Group Relative Stability to 20% Piperidine/DMF Relative Stability to 1M HCl Cleavage Conditions
TMSE ModerateModerateTBAF, THF, rt, 1h
DM-TMSE HighHighTBAF, THF, 50°C, 2h or TASF, DMF, rt, 30 min

Validation & Comparative

2-(Trimethylsilyl)ethanethiol vs. other alkanethiols for SAMs on gold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Self-Assembled Monolayers on Gold: A Comparative Analysis of 2-(Trimethylsilyl)ethanethiol and Traditional Alkanethiols

For researchers, scientists, and drug development professionals working with surface functionalization, the choice of molecule for creating self-assembled monolayers (SAMs) on gold is a critical decision that dictates the stability, reproducibility, and ultimate performance of the interface. While straight-chain alkanethiols have long been the gold standard, the emergence of alternative molecules like this compound (TMSET) presents new possibilities and advantages. This guide provides a comprehensive comparison of TMSET and other common alkanethiols, supported by experimental insights, to inform your selection process.

The Foundation: Understanding SAMs on Gold

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate surface. On gold, the strong affinity between sulfur and gold atoms drives the chemisorption of thiol-containing molecules, leading to the formation of a dense, quasi-crystalline monolayer. The structure and properties of this monolayer are primarily determined by the molecular structure of the alkanethiol, including the length of the alkyl chain, the nature of the headgroup, and the presence of any terminal functional groups.

The quality of a SAM is paramount for applications ranging from biosensing and drug delivery to molecular electronics and corrosion prevention. A well-formed SAM should exhibit a high degree of order, low defect density, and robust stability under the intended experimental conditions.

The Workhorse: Traditional Alkanethiols (e.g., Octadecanethiol)

Long-chain alkanethiols, such as octadecanethiol (ODT), have been extensively studied and are widely used for SAM formation on gold. Their simple linear structure allows for strong van der Waals interactions between adjacent alkyl chains, leading to the formation of a densely packed and highly ordered monolayer.

Mechanism of SAM Formation with Traditional Alkanethiols

The formation of an alkanethiol SAM on a gold (111) surface is a two-step process. Initially, the thiol molecules rapidly adsorb onto the gold surface. This is followed by a slower organization phase where the alkyl chains align and pack into a crystalline-like structure.

cluster_0 Step 1: Rapid Adsorption cluster_1 Step 2: Slow Organization A Alkanethiol in Solution B Disordered Physisorption on Au(111) A->B Fast C Ordered Chemisorption (SAM) B->C Slow cluster_0 TMSET in Solution cluster_1 Interaction with Au(111) A TMS-Protected Thiol B In-situ Deprotection A->B C Chemisorption of Thiolate B->C

A Senior Application Scientist's Guide to Thiol Protection: A Comparative Analysis of 2-(Trimethylsilyl)ethanethiol and Other Key Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of thiol groups is a cornerstone of successful multi-step synthesis. The nucleophilic nature of the thiol group in amino acids like cysteine makes it a critical handle for bioconjugation and a key player in the structural integrity of peptides and proteins through disulfide bond formation.[1] However, this reactivity also presents a significant challenge, necessitating the use of protecting groups to prevent unwanted side reactions during synthesis.[2]

This guide provides an in-depth, objective comparison of 2-(trimethylsilyl)ethanethiol (TSEM-SH) with other widely used thiol protecting groups: trityl (Trt), tetrahydropyranyl (THP), and acetamidomethyl (Acm). By examining their performance, stability, and orthogonality, supported by available experimental data, this document aims to equip you with the knowledge to make informed decisions in your synthetic strategies.

The Rise of this compound (TSEM-SH) as a Thiol Protecting Group

The 2-(trimethylsilyl)ethyl (TSEM) group has emerged as a versatile and valuable tool in the chemist's arsenal for thiol protection. Its unique cleavage mechanism, which relies on fluoride-induced 1,2-elimination, offers a distinct orthogonality to many acid- and base-labile protecting groups commonly employed in complex molecule synthesis.

Mechanism of TSEM Protection and Deprotection

The protection of a thiol with a TSEM group typically involves the reaction of the thiol with a suitable TSEM halide, such as 2-(trimethylsilyl)ethyl chloride, in the presence of a base.

Diagram: TSEM Protection of a Thiol

Caption: General scheme for the protection of a thiol with a TSEM group.

The deprotection is where the TSEM group showcases its primary advantage. Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), triggers a Peterson-type elimination reaction. The fluoride ion attacks the silicon atom, leading to the formation of a transient pentacoordinate silicon species. This intermediate then undergoes a syn-elimination to release the free thiol, ethene, and a stable fluorotrimethylsilane.

Diagram: Fluoride-Mediated Deprotection of a TSEM-Protected Thiol

Caption: Mechanism of fluoride-induced deprotection of a TSEM-protected thiol.

Comparative Analysis with Other Common Thiol Protecting Groups

The choice of a thiol protecting group is highly dependent on the overall synthetic strategy, including the stability required during various reaction steps and the desired orthogonality for selective deprotection.[3] Below is a comparative overview of TSEM-SH with Trt, THP, and Acm.

Trityl (Trt) Group

The triphenylmethyl (Trt) group is a bulky, acid-labile protecting group widely used in peptide synthesis.[4] Its steric hindrance can offer selective protection of primary thiols.

  • Protection: Typically achieved by reacting the thiol with trityl chloride in the presence of a base like pyridine.

  • Deprotection: Readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (TIS) to trap the stable trityl cation.[2][5]

  • Advantages: High yielding protection and deprotection. The Trt group's hydrophobicity can aid in the purification of protected intermediates.

  • Disadvantages: Its acid lability makes it incompatible with synthetic steps requiring strong acids. Not orthogonal to other acid-labile protecting groups like Boc.[6]

Tetrahydropyranyl (THP) Group

The tetrahydropyranyl (THP) group forms a thioacetal with the thiol and is also acid-labile.

  • Protection: Reaction of the thiol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., p-toluenesulfonic acid).

  • Deprotection: Cleaved under acidic conditions, often with protic acids in alcoholic solvents.[7]

  • Advantages: Relatively inexpensive and easy to introduce.

  • Disadvantages: Creates a new stereocenter upon reaction with the thiol, leading to diastereomeric mixtures which can complicate purification and characterization. Its acid lability limits its orthogonality.

Acetamidomethyl (Acm) Group

The acetamidomethyl (Acm) group is known for its stability to a wide range of conditions, including the acidic and basic treatments used in Fmoc-based solid-phase peptide synthesis (SPPS).[6]

  • Protection: Introduced by reacting the thiol with N-(hydroxymethyl)acetamide under acidic conditions.

  • Deprotection: Requires specific reagents for cleavage, most commonly mercury(II) acetate or iodine. Palladium-based methods have also been developed as a less toxic alternative.[1]

  • Advantages: Offers excellent orthogonality, being stable to both strong acids (TFA) and bases (piperidine).[4] This makes it ideal for the synthesis of peptides with multiple disulfide bonds.[2]

  • Disadvantages: Deprotection often requires the use of toxic heavy metals, which can be a significant drawback. The deprotection with iodine can sometimes be sluggish and sequence-dependent.[8]

Performance Comparison: A Data-Driven Overview

A direct, side-by-side quantitative comparison of these protecting groups under identical conditions is scarce in the literature. However, by compiling data from various sources, we can get a general sense of their performance. It is crucial to note that yields and reaction times can be highly substrate- and condition-dependent.

Protecting GroupProtection Conditions (Typical)Deprotection Conditions (Typical)Deprotection Yield (Reported)Key Stability / Orthogonality
TSEM TSEM-Cl, BaseTBAF in THFHigh (often >90%)Stable to acids and bases; Orthogonal to acid- and base-labile groups.
Trt Trt-Cl, Pyridine95% TFA, 2.5% H₂O, 2.5% TIS>95%[8]Labile to acid; Stable to base.
THP DHP, PTSAAcetic acid, THF, H₂OGood to excellentLabile to acid; Stable to base.
Acm Acm-OH, TFAI₂ in MeOH or Hg(OAc)₂67% to near quantitative (I₂)[8]Stable to TFA and piperidine; Orthogonal to most protecting groups.

Experimental Protocols

Protection of Cysteine with this compound (TSEM-SH)

Materials:

  • N-α-Fmoc-Cysteine

  • 2-(Trimethylsilyl)ethyl chloride (TSEM-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-α-Fmoc-Cysteine (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) dropwise to the solution.

  • Add TSEM-Cl (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-α-Fmoc-S-TSEM-Cysteine.

Deprotection of S-TSEM-Protected Cysteine

Materials:

  • N-α-Fmoc-S-TSEM-Cysteine

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the S-TSEM-protected cysteine derivative (1 equivalent) in anhydrous THF.

  • Add TBAF solution (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting free thiol by an appropriate method.

Conclusion and Future Outlook

The choice of a thiol protecting group is a critical decision in the design of a synthetic route. While traditional protecting groups like Trt, THP, and Acm have long been the workhorses of organic and peptide chemistry, the 2-(trimethylsilyl)ethyl (TSEM) group offers a compelling alternative due to its unique fluoride-mediated deprotection mechanism. This provides a valuable layer of orthogonality, enabling the synthesis of increasingly complex molecules where precise control over the manipulation of multiple functional groups is paramount.

The Acm group remains a gold standard for strategies requiring high stability and orthogonality, particularly in the regioselective formation of multiple disulfide bonds, despite the concerns over the toxicity of some of its deprotection reagents. The Trt group continues to be a reliable choice for acid-labile strategies, offering high yields and ease of removal. The THP group, while economical, is often less favored due to the formation of diastereomers.

Ultimately, the selection of the optimal thiol protecting group will depend on a careful consideration of the specific requirements of the synthetic target, including the presence of other protecting groups and the planned reaction conditions. The TSEM group, with its distinct cleavage pathway, represents a powerful tool that significantly expands the strategic possibilities for the modern synthetic chemist.

References

A Senior Application Scientist's Guide to Thiol-Terminated Silane Surface Modification: A Comparative Validation of 2-(Trimethylsilyl)ethanethiol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. The ability to tailor surface properties dictates the performance of a vast array of applications, from biosensors and microarrays to drug delivery systems and functionalized nanoparticles. In this guide, we delve into the validation of thiol-terminated silanes as surface modification agents, with a specific focus on 2-(trimethylsilyl)ethanethiol and its more commonly utilized counterpart, 2-(trimethoxysilyl)ethanethiol. We will provide an objective, data-driven comparison with a widely used alternative, (3-mercaptopropyl)trimethoxysilane (MPTMS), to empower you to make informed decisions for your specific research needs.

The Bedrock of Surface Modification: Self-Assembled Monolayers (SAMs)

At the heart of surface modification lies the concept of the self-assembled monolayer (SAM). SAMs are highly ordered molecular assemblies that spontaneously form on a substrate. The choice of the SAM-forming molecule is dictated by the substrate material. For noble metal surfaces like gold, alkanethiols are the molecules of choice, forming a strong sulfur-gold bond. However, for hydroxylated surfaces such as silicon dioxide (glass, silica), and various metal oxides, organosilanes are the industry standard.

This guide will focus on the functionalization of these ubiquitous hydroxylated surfaces using thiol-terminated silanes. These bifunctional molecules possess a silane headgroup that covalently binds to the surface and a terminal thiol group that remains available for further chemical modifications, such as the immobilization of biomolecules or nanoparticles.

The Contenders: this compound and its Trimethoxy Analog vs. MPTMS

While the topic is the validation of this compound, it is crucial to first clarify a key distinction. For robust covalent attachment to hydroxylated surfaces, a hydrolyzable group on the silicon atom is necessary. This compound, with its stable trimethylsilyl group, is less suited for this purpose. Instead, its close relative, 2-(trimethoxysilyl)ethanethiol , is the relevant molecule for forming stable SAMs on silica and glass. Therefore, this guide will focus on the validation of 2-(trimethoxysilyl)ethanethiol.

Our primary comparison will be with another widely used thiol-terminated silane, (3-mercaptopropyl)trimethoxysilane (MPTMS) . The key difference between these two molecules lies in the length of the alkyl chain separating the silane and the thiol group (ethyl vs. propyl). This seemingly small structural change can have significant implications for the resulting monolayer's properties.

The Chemistry of Attachment: A Tale of Hydrolysis and Condensation

The formation of a silane-based SAM on a hydroxylated surface is a two-step process: hydrolysis and condensation. Understanding this mechanism is critical for troubleshooting and optimizing your surface modification protocol.

  • Hydrolysis: The methoxy groups (-OCH₃) of the silane react with trace amounts of water in the solvent or on the substrate surface to form silanol groups (-Si-OH).

  • Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate, forming stable siloxane bonds (Si-O-Si). Additionally, adjacent silanol groups can condense with each other, leading to cross-linking within the monolayer, which enhances its stability.[1][2][3]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane R-Si(OCH₃)₃ Silanetriol R-Si(OH)₃ Silane->Silanetriol Water 3H₂O Water->Silanetriol Methanol 3CH₃OH Silanetriol2 R-Si(OH)₃ Surface Substrate-OH SAM Substrate-O-Si(OH)₂-R Surface->SAM Silanetriol2->SAM Water2 H₂O

Caption: Mechanism of silane SAM formation on a hydroxylated surface.

Performance Showdown: 2-(trimethoxysilyl)ethanethiol vs. MPTMS

The choice between 2-(trimethoxysilyl)ethanethiol and MPTMS will depend on the specific requirements of your application. While direct, side-by-side comparative studies are limited, we can synthesize a comparison based on available data and the known influence of alkyl chain length on SAM properties.

Parameter 2-(trimethoxysilyl)ethanethiol (3-mercaptopropyl)trimethoxysilane (MPTMS) Key Considerations for Researchers
Alkyl Chain Length Ethyl (2 carbons)Propyl (3 carbons)The shorter chain of 2-(trimethoxysilyl)ethanethiol may lead to a less ordered and less dense monolayer compared to MPTMS. Longer alkyl chains generally promote better van der Waals interactions between adjacent molecules, resulting in a more crystalline SAM.
Water Contact Angle Expected to be slightly lower than MPTMS~54.5° (on nanosilica)[4]A lower contact angle indicates a more hydrophilic surface. The shorter chain length of 2-(trimethoxysilyl)ethanethiol may result in a less effective shielding of the underlying hydrophilic substrate.
Surface Roughness (AFM) Data not readily availableCan form smooth monolayers, but multilayer formation can increase roughness.[5]Both molecules can form smooth monolayers under optimal conditions. However, uncontrolled polymerization can lead to increased surface roughness for both.
Thermal Stability High (characteristic of silane SAMs)High (characteristic of silane SAMs)Silane SAMs, in general, exhibit higher thermal stability compared to alkanethiol SAMs on gold, withstanding temperatures up to 250-350°C in a vacuum.[6]
Hydrolytic Stability Susceptible to degradation in harsh acidic or basic conditionsSusceptible to degradation in harsh acidic or basic conditionsThe siloxane bonds are prone to hydrolysis outside of a neutral pH range. The slightly longer alkyl chain of MPTMS might offer marginally better protection against hydrolysis.
Reactivity of Thiol Group HighHighThe terminal thiol group in both molecules is readily available for subsequent coupling reactions, such as thiol-ene "click" chemistry or reaction with maleimides.

Experimental Protocols: A Guide to Reproducible Surface Modification

The key to a successful and reproducible surface modification lies in a meticulous and well-understood protocol. Below, we provide a detailed, self-validating workflow for the functionalization of silica/glass substrates with thiol-terminated silanes.

Part 1: Substrate Cleaning and Activation (The Foundation)

Causality: The density of hydroxyl groups on the substrate surface is the single most critical factor for achieving a dense and stable silane monolayer. Inadequate cleaning will result in a patchy, non-uniform coating.

  • Sonication: Sonicate the substrates sequentially in acetone, isopropanol, and deionized water (15 minutes each) to remove organic contaminants.

  • Piranha Etching (Caution!): In a fume hood and with appropriate personal protective equipment, immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. This step is highly effective at removing organic residues and hydroxylating the surface.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.

  • Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and use them immediately for the silanization step.

Part 2: Silanization (The Modification)

Causality: The presence of water is a double-edged sword in silanization. While a small amount is necessary for the hydrolysis of the methoxy groups, excess water in the bulk solution can lead to premature polymerization of the silane, resulting in the deposition of aggregates rather than a uniform monolayer. Therefore, the use of anhydrous solvents is crucial.

  • Solution Preparation: Prepare a 1-5% (v/v) solution of either 2-(trimethoxysilyl)ethanethiol or MPTMS in an anhydrous solvent such as toluene.[6] The optimal concentration may need to be determined empirically for your specific application.

  • Immersion: Immediately immerse the cleaned and dried substrates in the silane solution. The reaction is typically carried out for 2 to 24 hours at room temperature. Longer immersion times generally lead to a more ordered monolayer.[6]

  • Rinsing: After immersion, thoroughly rinse the substrates with the same anhydrous solvent to remove any unbound silane molecules.

  • Curing: Cure the silanized substrates by baking them in an oven at 100-120°C for 1 hour. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the monolayer.[6]

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization Cleaning Sonication (Acetone, IPA, DI Water) Activation Piranha Etching (H₂SO₄/H₂O₂) Cleaning->Activation Rinsing_Prep DI Water Rinse Activation->Rinsing_Prep Drying_Prep N₂/Ar Dry Rinsing_Prep->Drying_Prep Solution Prepare Silane Solution (Anhydrous Toluene) Drying_Prep->Solution Immersion Substrate Immersion (2-24h, RT) Solution->Immersion Rinsing_Sil Toluene Rinse Immersion->Rinsing_Sil Curing Baking (100-120°C, 1h) Rinsing_Sil->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle XPS XPS AFM AFM FTIR FTIR

Caption: Experimental workflow for surface modification with thiol-terminated silanes.

Part 3: Characterization (The Validation)

Causality: A multi-technique approach to characterization is essential to validate the success of the surface modification and to understand the properties of the resulting monolayer.

  • Contact Angle Goniometry: This is a simple and rapid technique to assess the change in surface wettability. A successful silanization with a thiol-terminated silane should result in an increase in the water contact angle, indicating a more hydrophobic surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the surface. The presence of silicon (Si 2p) and sulfur (S 2p) peaks in the XPS spectrum confirms the successful grafting of the silane.[7][8][9][10]

  • Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and measure surface roughness. A well-formed monolayer should result in a smooth surface with a low root-mean-square (RMS) roughness.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR can be used to identify the chemical bonds present on the surface. Characteristic peaks for C-H and Si-O-Si stretching vibrations can confirm the presence of the silane monolayer.[6]

Troubleshooting Common Issues in Silanization

Issue Potential Cause Solution
Inconsistent/Patchy Coating Incomplete substrate cleaning or activation.Ensure a thorough cleaning and activation procedure. Use freshly prepared piranha solution.
High Surface Roughness Premature polymerization of silane in solution.Use anhydrous solvents and handle silane solutions under an inert atmosphere. Prepare fresh solutions before use.
Poor Monolayer Stability Incomplete curing.Ensure the curing step is performed at the correct temperature and for a sufficient duration to promote covalent bond formation.
Low Reactivity of Thiol Groups Oxidation of thiol groups.Handle silane and modified substrates under an inert atmosphere to prevent oxidation of the sensitive thiol groups.

Conclusion: Making the Right Choice for Your Application

Both 2-(trimethoxysilyl)ethanethiol and (3-mercaptopropyl)trimethoxysilane are effective agents for introducing thiol functionalities onto hydroxylated surfaces. The choice between them will depend on the desired properties of the final monolayer.

  • Choose (3-mercaptopropyl)trimethoxysilane (MPTMS) when a more ordered, dense, and potentially more stable monolayer is required. The longer alkyl chain generally leads to a higher quality SAM.

  • Consider 2-(trimethoxysilyl)ethanethiol for applications where a slightly more hydrophilic surface is desired or when the precise ordering of the monolayer is less critical.

Ultimately, the optimal surface modification strategy will be application-dependent. We recommend performing a side-by-side comparison of both silanes using the detailed protocols and characterization techniques outlined in this guide to validate the best choice for your specific research and development needs.

References

A Comparative Guide to Silyl-Based Protecting Groups for Thiols: Navigating Stability and Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the intricate field of drug development and complex molecule synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the various functionalities, the thiol group, with its high nucleophilicity and propensity for oxidation, presents a unique set of challenges. While a plethora of protecting groups for thiols exist, silyl-based protectors offer a compelling combination of tunable stability and mild cleavage conditions. This guide provides an in-depth comparative study of commonly employed silyl-based protecting groups for thiols, supported by experimental data and field-proven insights to inform your synthetic strategy.

The Thiol Conundrum: Why Protection is Crucial

The thiol (R-SH) functional group is a versatile player in chemical synthesis and a key component of many biologically active molecules, most notably the amino acid cysteine. However, its utility is intrinsically linked to its reactivity. Unprotected thiols can readily undergo oxidation to form disulfides (R-S-S-R), act as potent nucleophiles in undesired side reactions, and poison certain catalysts. Consequently, the temporary masking of a thiol group is often not just beneficial, but essential for the successful execution of a synthetic route.

Silyl ethers have long been the gold standard for the protection of alcohols, and by extension, their sulfur analogs, silyl thioethers, have been explored for thiol protection. The general principle revolves around the reaction of a thiol with a silyl halide, typically in the presence of a base, to form a silyl thioether (R-S-SiR'3). The stability of this bond, and thus the utility of the protecting group, is heavily influenced by the steric and electronic nature of the substituents on the silicon atom.

A pertinent consideration is the inherent strength of the silicon-sulfur (Si-S) bond compared to the silicon-oxygen (Si-O) bond. While some literature suggests that the Si-S bond is significantly weaker and more labile, making silyl thioethers "impractical" for robust protection, this is a nuanced issue.[1] In practice, sterically hindered silyl groups can provide sufficient stability for the silyl thioether to be a viable protecting group in many synthetic contexts, particularly when orthogonality with other protecting groups is desired.

A Comparative Analysis of Common Silyl Protecting Groups for Thiols

The selection of an appropriate silyl protecting group hinges on a careful balance of stability towards various reaction conditions and the ease of its selective removal. The stability of silyl thioethers generally follows the same trend as their silyl ether counterparts, primarily dictated by the steric bulk around the silicon atom.

General Order of Stability (Acidic & Basic Conditions): Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)[2][3][4]

Below is a detailed comparison of the most frequently utilized silyl groups for thiol protection.

The TBDMS group is a workhorse in organic synthesis, offering a good balance between stability and ease of cleavage. It is significantly more stable than the TMS group towards hydrolysis.[2]

  • Introduction: TBDMS protection of thiols is typically achieved by reacting the thiol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in an aprotic solvent like N,N-dimethylformamide (DMF).[5]

  • Stability: TBDMS-protected thiols are generally stable to a wide range of non-acidic and non-fluoride containing reagents, making them compatible with many synthetic transformations, including some chromatographic purifications.[5]

  • Cleavage: The most common method for the deprotection of TBDMS ethers and thioethers is through the use of fluoride ion sources.[5] Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is highly effective and selective for the Si-S bond, leaving other functional groups like esters and amides intact. Mild acidic conditions can also be employed, but selectivity may be compromised if other acid-labile groups are present.

The TIPS group, with its three bulky isopropyl substituents, offers enhanced steric hindrance and, consequently, greater stability compared to the TBDMS group.[2] This makes it a preferred choice when more robust protection is required.

  • Introduction: TIPS protection of thiols is analogous to TBDMS protection, typically employing triisopropylsilyl chloride (TIPS-Cl) and a base. The use of triisopropylsilanethiolate salts has also been reported as an effective method for the preparation of silyl sulfides.[6]

  • Stability: The TIPS group imparts significant stability, allowing the protected thiol to withstand a broader range of reaction conditions, including those that might partially cleave a TBDMS group. This increased stability is particularly advantageous in multi-step syntheses.[6]

  • Cleavage: Deprotection of TIPS-protected thiols is also most effectively achieved with fluoride reagents like TBAF, although longer reaction times or slightly elevated temperatures may be necessary compared to TBDMS cleavage. Acid-catalyzed deprotection requires harsher conditions, offering a window for orthogonal deprotection strategies.

For applications demanding even greater stability, the TBDPS group is an excellent option. The presence of two phenyl groups, in addition to the tert-butyl group, provides substantial steric bulk and electronic stabilization.

  • Introduction: TBDPS protection is carried out using tert-butyldiphenylsilyl chloride (TBDPS-Cl) and a suitable base.

  • Stability: TBDPS ethers are renowned for their high stability towards acidic hydrolysis, being significantly more stable than TBDMS and TIPS ethers.[2][4] This trend is mirrored in silyl thioethers, making the TBDPS group ideal for protecting thiols in complex synthetic routes involving acidic steps.

  • Cleavage: As with other silyl groups, fluoride-mediated cleavage is the method of choice for removing the TBDPS group. Due to its high stability, deprotection may require more forcing conditions (e.g., higher concentration of TBAF, longer reaction times, or the use of HF-pyridine).

Quantitative Comparison of Silyl Group Stability

While extensive quantitative data for the relative cleavage rates of silyl thioethers is not as readily available as for silyl ethers, the trends observed for silyl ethers provide a strong predictive framework. The following table summarizes the relative rates of acidic and basic cleavage for common silyl ethers, which can be used as a proxy to guide the selection of a protecting group for a thiol.

Silyl GroupRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TMS 11
TES 6410-100
TBDMS 20,000~20,000
TIPS 700,000100,000
TBDPS 5,000,000~20,000
(Data adapted from sources for silyl ethers)[2][4]

Experimental Protocols

The following protocols are representative methods for the protection of a thiol as a TBDMS thioether and its subsequent deprotection. These can be adapted for other silyl groups and thiol-containing substrates.

This procedure describes the silylation of a generic thiol using TBDMS-Cl and imidazole.

Materials:

  • Thiol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMS-Cl (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction time will vary depending on the steric hindrance of the thiol.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS thioether.

This protocol outlines the fluoride-mediated cleavage of a TBDMS thioether.

Materials:

  • TBDMS-protected thiol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected thiol (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Monitor the deprotection by TLC. The reaction is typically complete within 1-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected thiol. Further purification can be performed if necessary.

Visualization of Silyl Protection and Deprotection of Thiols

The following diagrams illustrate the general workflow for the protection and deprotection of thiols using silyl groups, as well as a decision-making guide for selecting the appropriate silyl protecting group.

G cluster_protection Protection cluster_deprotection Deprotection Thiol Thiol (R-SH) Silylation Silylation Thiol->Silylation SilylHalide Silyl Halide (R'3Si-Cl) SilylHalide->Silylation Base Base (e.g., Imidazole) Base->Silylation SilylThioether Silyl Thioether (R-S-SiR'3) Silylation->SilylThioether SilylThioether_dp Silyl Thioether (R-S-SiR'3) Deprotection Deprotection SilylThioether_dp->Deprotection Fluoride Fluoride Source (e.g., TBAF) Fluoride->Deprotection Thiol_dp Thiol (R-SH) Deprotection->Thiol_dp

Caption: General workflow for silyl protection and deprotection of thiols.

G start Start: Need to protect a thiol q1 Are subsequent reaction conditions mild and non-acidic? start->q1 tbdms Consider TBDMS q1->tbdms Yes q2 Are subsequent conditions harsh or involve mild acid? q1->q2 No end Proceed with synthesis tbdms->end tips Consider TIPS q2->tips Yes q3 Are strongly acidic conditions or very high stability required? q2->q3 No tips->end tbdps Consider TBDPS q3->tbdps Yes q3->end No (re-evaluate)

References

A Comparative Guide to Substituted 2-(Trimethylsilyl)ethyl Esters in Peptide Synthesis: Performance and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of C-Terminal Protection in Peptide Synthesis

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The C-terminal carboxylic acid, being a reactive functional group, necessitates protection to prevent unwanted side reactions during the stepwise assembly of the peptide chain. The choice of the C-terminal protecting group is a critical decision that influences the overall synthetic strategy, dictating the conditions for its removal and its compatibility with other protecting groups used for the N-terminus and amino acid side chains. An ideal C-terminal protecting group should be stable throughout the synthesis, selectively cleavable under mild conditions without affecting other protecting groups (a property known as orthogonality), and should not induce racemization at the C-terminal amino acid residue.[1]

This guide provides a comprehensive comparison of the performance of 2-(trimethylsilyl)ethyl (TMSE) esters as C-terminal protecting groups in peptide synthesis against other commonly used alternatives, namely benzyl, methyl, and allyl esters. We will delve into the chemical principles, experimental data, and practical considerations to aid researchers, scientists, and drug development professionals in selecting the optimal C-terminal protection strategy for their specific needs.

2-(Trimethylsilyl)ethyl (TMSE) Esters: A Fluoride-Labile Orthogonal Protecting Group

The 2-(trimethylsilyl)ethyl ester is a valuable tool in modern peptide synthesis, prized for its unique cleavage mechanism and excellent orthogonality.

Chemical Structure and Mechanism of Protection: The TMSE group is introduced by esterifying the C-terminal carboxylic acid of an amino acid with 2-(trimethylsilyl)ethanol. This ester is stable under a wide range of conditions commonly employed in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, including acidic and basic treatments for the removal of N-terminal protecting groups.[2]

Cleavage Mechanism: The key advantage of the TMSE ester lies in its selective cleavage under mild, non-acidic, and non-basic conditions. The deprotection is initiated by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, triggering a β-elimination reaction that liberates the free carboxylic acid, ethene, and trimethylsilyl fluoride. This mechanism is highly specific and does not affect most other protecting groups used in peptide synthesis.[2]

TMSE_Cleavage Peptide_TMSE Peptide-CO-O-CH2-CH2-Si(CH3)3 Transition_State [Transition State] Peptide_TMSE->Transition_State Fluoride F⁻ Fluoride->Transition_State Products Peptide-COOH + CH2=CH2 + FSi(CH3)3 Transition_State->Products

Caption: Fluoride-induced β-elimination cleavage of a TMSE ester.

Performance Advantages:

  • Orthogonality: TMSE esters are orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups, allowing for flexible synthetic strategies.[2]

  • Mild Cleavage: The fluoride-mediated cleavage is performed under neutral pH, preserving acid- and base-sensitive functionalities within the peptide.

  • Suppression of Diketopiperazine Formation: Studies have shown that the use of substituted 2-(trimethylsilyl)ethyl esters can significantly reduce the formation of diketopiperazines, a common side reaction at the dipeptide stage.[3]

Alternative C-Terminal Protecting Groups: A Comparative Analysis

While TMSE esters offer distinct advantages, other protecting groups have been historically and are still widely used in peptide synthesis. Understanding their properties is crucial for making an informed choice.

Benzyl (Bzl) Esters

Benzyl esters are a classic choice for C-terminal protection, particularly in the Boc/Bzl SPPS strategy.

  • Stability and Cleavage: Benzyl esters are stable to the moderately acidic conditions used for Boc group removal (e.g., TFA in DCM).[4] However, their final cleavage requires strong acidic conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6][7] This harsh treatment can lead to side reactions and degradation of sensitive peptides.

  • Orthogonality: In the context of Fmoc/tBu synthesis, benzyl esters are not truly orthogonal as the strong acid required for their cleavage will also remove the tBu-based side-chain protecting groups.[1] However, they can be used for on-resin peptide ligation where the benzyl ester acts as a stable precursor to a thioester.[8]

Methyl (Me) and Ethyl (Et) Esters

Simple alkyl esters, such as methyl and ethyl esters, are sometimes employed, especially in solution-phase synthesis.

  • Stability and Cleavage: These esters are relatively stable but are typically cleaved by saponification (hydrolysis with a base like NaOH or LiOH). These basic conditions can cause racemization of the C-terminal amino acid and are not compatible with Fmoc-SPPS where the Fmoc group is also base-labile.[9] Alternatively, they can be cleaved under acidic conditions, similar to benzyl esters, but this is less common in SPPS.[9][10]

  • Applications: Their use in modern SPPS is limited due to the harsh cleavage conditions and lack of orthogonality. However, they are valuable for synthesizing peptides with C-terminal esters, which can be important for biological activity.[10]

Allyl (Al) Esters

Allyl esters provide a truly orthogonal protecting group strategy compatible with Fmoc-SPPS.

  • Stability and Cleavage: Allyl esters are stable to both the acidic and basic conditions used in Boc and Fmoc strategies.[11] Their removal is achieved under very mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane or N,N'-dimethylbarbituric acid.[11][12][13]

  • Orthogonality: The palladium-catalyzed cleavage is highly specific and does not affect acid- or base-labile protecting groups, making allyl esters an excellent choice for the synthesis of complex peptides, cyclic peptides, and for on-resin side-chain modifications.[3][11]

Performance Comparison: TMSE vs. Alternatives

The choice of a C-terminal protecting group should be guided by the specific requirements of the peptide being synthesized. The following table summarizes the key performance characteristics of TMSE esters and its alternatives.

Protecting GroupStability (Fmoc-SPPS)Stability (Boc-SPPS)Cleavage ConditionsOrthogonality (Fmoc/tBu)Orthogonality (Boc/Bzl)Key AdvantagesKey Disadvantages
TMSE Ester StableStableFluoride ion (e.g., TBAF) in an organic solventExcellent Excellent Mild cleavage, suppresses diketopiperazine formationHigher cost of starting materials
Benzyl Ester StableStableStrong acid (HF, TFMSA)PoorGood Well-established, lower costHarsh cleavage conditions, potential for side reactions
Methyl/Ethyl Ester Not compatibleStableSaponification (base) or strong acidPoorPoorSimple, useful for C-terminal ester peptidesHarsh cleavage, risk of racemization
Allyl Ester StableStablePd(0) catalyst and scavengerExcellent Excellent Very mild cleavage, high orthogonalityCost and sensitivity of palladium catalyst

Decision-Making Workflow for C-Terminal Protection

To assist in the selection process, the following flowchart outlines a logical approach to choosing the most suitable C-terminal protecting group.

PG_Selection Start Start: Define Synthetic Strategy Fmoc_SPPS Fmoc/tBu SPPS? Start->Fmoc_SPPS Boc_SPPS Boc/Bzl SPPS? Start->Boc_SPPS Orthogonal_Needed Need for Orthogonal Cleavage? (e.g., on-resin cyclization) Fmoc_SPPS->Orthogonal_Needed Yes Use_Me_Et Consider Methyl/Ethyl Ester (Solution Phase) Fmoc_SPPS->Use_Me_Et No (and solution phase) Use_Bzl Use Benzyl Ester Boc_SPPS->Use_Bzl Mild_Cleavage Peptide Sensitive to Strong Acid/Base? Orthogonal_Needed->Mild_Cleavage No Use_TMSE_Allyl Use TMSE or Allyl Ester Orthogonal_Needed->Use_TMSE_Allyl Yes Mild_Cleavage->Use_TMSE_Allyl Yes Mild_Cleavage->Use_Bzl No

Caption: Decision flowchart for selecting a C-terminal protecting group.

Experimental Protocols

The following protocols provide a general guideline for the synthesis and use of Fmoc-protected amino acid TMSE esters in SPPS.

Protocol 1: Synthesis of Fmoc-Ala-OTMSE
  • Dissolution: Dissolve Fmoc-Ala-OH (1 equivalent) and 2-(trimethylsilyl)ethanol (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution at 0°C.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Fmoc-Ala-OTMSE.

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Ala-OTMSE

This protocol assumes the use of a standard Fmoc-SPPS methodology on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of First Amino Acid: Couple the second Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a suitable coupling agent like HBTU/DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the final N-terminal Fmoc group.

  • Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

Protocol 3: Cleavage of the TMSE Group and Peptide from Resin
  • TMSE Cleavage: Suspend the dried peptide-resin in a solution of 1 M TBAF in tetrahydrofuran (THF). Stir at room temperature for 1-2 hours.

  • Filtration and Washing: Filter the resin and wash with THF and DCM. The filtrate contains the peptide with a free C-terminus still attached to the resin.

  • Peptide Cleavage from Resin: Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for tBu-based groups).

  • Peptide Precipitation and Purification: Precipitate the peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to collect the crude peptide and purify by reverse-phase HPLC.

Conclusion and Future Perspectives

The selection of a C-terminal protecting group is a strategic decision with significant implications for the success of peptide synthesis. While traditional protecting groups like benzyl and methyl esters have their place, particularly in Boc-SPPS and solution-phase synthesis, the demand for milder conditions and greater synthetic flexibility has driven the adoption of orthogonal protecting groups.

2-(Trimethylsilyl)ethyl esters stand out as a robust and versatile option, offering excellent orthogonality with both major SPPS strategies and a unique, mild cleavage mechanism. Their ability to suppress diketopiperazine formation further enhances their value. Allyl esters present another excellent orthogonal protecting group, with the choice between TMSE and allyl often coming down to the cost and handling of reagents.

For researchers and drug development professionals, a thorough understanding of the performance characteristics of these protecting groups is essential. By carefully considering the stability, cleavage conditions, and orthogonality in the context of the target peptide's properties and the overall synthetic plan, it is possible to navigate the complexities of peptide synthesis and achieve the desired product with high purity and yield. Future developments in this area will likely focus on even more robust and easily cleavable protecting groups that further streamline the synthesis of complex and sensitive peptides.

References

Stability Under Scrutiny: A Comparative Guide to 2-(Trimethylsilyl)ethanethiol Derivatives for Surface Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into the Chemical Robustness of Silyl-Thiol Chemistry

In the landscape of surface modification and bioconjugation, 2-(trimethylsilyl)ethanethiol (TMSET) and its derivatives have emerged as versatile linkers, offering a unique combination of a thiol anchor for noble metal surfaces and a silyl group for attachment to silica-based materials or as a protecting group. Their utility in applications ranging from biosensors and drug delivery systems to specialized chromatography and materials science is contingent on the stability of the resulting functionalized surfaces. This guide provides a comprehensive analysis of the stability of this compound derivatives, offering a comparative perspective against other common surface modification agents. We will delve into the intrinsic chemical vulnerabilities of the thiol and trimethylsilyl moieties, explore the external factors that influence their degradation, and provide detailed experimental protocols for assessing their stability.

The Dichotomy of a Bifunctional Linker: Understanding the Stability of Thiol and Silyl Groups

The stability of a surface functionalized with a this compound derivative is fundamentally governed by the chemical resilience of its two key components: the thiol group, which typically forms a self-assembled monolayer (SAM) on a metal substrate, and the trimethylsilyl group, which can be prone to hydrolysis.

The Thiol Anchor: A Strong but Susceptible Bond

Thiol-based SAMs on noble metals like gold are a cornerstone of surface chemistry due to their facile preparation and the formation of well-ordered monolayers. However, the sulfur-gold bond, while strong, is not impervious to degradation. Several factors dictate the long-term stability of these thiol-based SAMs:

  • Oxidative Desorption: The thiol group is susceptible to oxidation, which can lead to the formation of sulfinates or sulfonates, weakening the bond to the gold surface and causing desorption of the monolayer.[1][2] This process is influenced by the electrochemical potential and the presence of oxidizing agents in the surrounding environment.[1][2]

  • Thermal Desorption: At elevated temperatures, the Au-S bond can break, leading to the desorption of the thiol molecules.[3] Studies have shown that alkanethiol SAMs start to desorb from gold surfaces at temperatures around 110-145°C.[3]

  • Displacement by Other Thiols: Thiols present in the surrounding environment can compete for binding sites on the gold surface, leading to the gradual displacement of the original SAM.[4] This is a critical consideration in biological media, which often contain thiol-containing molecules like cysteine.[4]

  • Influence of Molecular Structure: The stability of thiol-based SAMs is also influenced by the molecular structure of the thiol itself. Longer alkyl chains lead to increased van der Waals interactions between adjacent molecules, resulting in more densely packed and stable monolayers.[5] Aromatic thiols can exhibit enhanced thermal stability due to π-π stacking interactions.[5]

The Silyl Group: A Matter of Hydrolytic Stability

The trimethylsilyl (TMS) group in this compound is often utilized as a protecting group for the thiol functionality or as an anchor to oxide surfaces. The primary concern for the TMS group is its susceptibility to hydrolysis, where the Si-C or Si-O bond is cleaved in the presence of water. The rate of hydrolysis is highly dependent on pH and steric hindrance around the silicon atom.

  • Acidic and Basic Conditions: Silyl ethers are generally more labile under acidic or basic conditions.[6] The general order of stability for silyl ethers in acidic media is TMS < TES < TBDMS < TIPS < TBDPS, with TMS being the most labile.[6]

  • Steric Hindrance: Bulkier substituents on the silicon atom hinder the approach of water or other nucleophiles, thereby increasing the hydrolytic stability of the silyl group.[6] The trimethylsilyl group, having three methyl groups, is relatively less sterically hindered and thus more susceptible to hydrolysis compared to bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[6]

Comparative Stability Analysis: Silyl-Thiols vs. Alternative Surface Chemistries

The choice of surface modification agent is a critical design parameter in the development of robust and reliable devices. Here, we compare the stability of this compound derivatives with other commonly used surface chemistries.

Surface ChemistryPrimary BondingKey Stability ConcernsRelative Thermal StabilityRelative Hydrolytic Stability
This compound on Gold Au-S bondOxidative and thermal desorption of thiol; Hydrolysis of the trimethylsilyl group.ModerateLow to Moderate
Alkanethiols on Gold Au-S bondOxidative and thermal desorption.ModerateHigh (alkyl chain is stable)
Silanes on Silica/Glass Si-O-Si covalent bondsHydrolysis of the siloxane bonds, especially in harsh pH conditions.High[3]Moderate to High
Phosphonates on Metal Oxides Metal-O-P bondsHydrolysis, particularly at extreme pH values.HighModerate

Table 1. Comparative stability of different surface modification chemistries.

Experimental Protocols for Stability Assessment

A thorough evaluation of the stability of surfaces functionalized with this compound derivatives requires a multi-faceted approach, employing a combination of surface-sensitive analytical techniques.

Protocol 1: Thermal Stability Assessment using X-ray Photoelectron Spectroscopy (XPS)

This protocol outlines a method to determine the thermal stability of a this compound derivative SAM on a gold substrate.

Methodology:

  • SAM Preparation: Clean a gold-coated substrate (e.g., silicon wafer with a gold film) using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment ). Immediately after cleaning and rinsing with deionized water and ethanol, immerse the substrate in a dilute (e.g., 1 mM) ethanolic solution of the this compound derivative for 24 hours to form a well-ordered monolayer. Rinse the substrate with ethanol and dry under a stream of nitrogen.

  • Initial XPS Analysis: Acquire a high-resolution XPS spectrum of the S 2p, Si 2p, C 1s, and Au 4f regions of the freshly prepared SAM. This serves as the baseline measurement.

  • In-Situ Heating: Place the sample in the UHV chamber of the XPS instrument. Heat the sample to progressively higher temperatures (e.g., in 20°C increments from room temperature to 200°C).

  • XPS Analysis at Each Temperature: After holding the sample at each temperature for a set duration (e.g., 30 minutes), acquire high-resolution XPS spectra of the relevant core levels.

  • Data Analysis: Monitor the intensity of the S 2p and Si 2p peaks relative to the Au 4f peak. A significant decrease in the S 2p/Au 4f or Si 2p/Au 4f ratio indicates desorption or degradation of the monolayer. The temperature at which this decrease becomes significant is considered the thermal desorption/degradation temperature.

Thermal_Stability_Workflow cluster_prep SAM Preparation cluster_analysis XPS Analysis Clean_Au Clean Gold Substrate Immerse Immerse in Thiol Solution Clean_Au->Immerse Rinse_Dry Rinse and Dry Immerse->Rinse_Dry Initial_XPS Initial XPS Scan (RT) Rinse_Dry->Initial_XPS Transfer to UHV Heat_T1 Heat to T1 Initial_XPS->Heat_T1 XPS_T1 XPS Scan at T1 Heat_T1->XPS_T1 Heat_T2 Heat to T2 (T2 > T1) XPS_T1->Heat_T2 XPS_T2 XPS Scan at T2 Heat_T2->XPS_T2

Caption: Workflow for thermal stability assessment of SAMs using XPS.

Protocol 2: Hydrolytic Stability Assessment using Contact Angle Goniometry

This protocol assesses the hydrolytic stability of the SAM by monitoring changes in surface wettability upon exposure to an aqueous environment.

Methodology:

  • SAM Preparation: Prepare the SAM-coated substrate as described in Protocol 1.

  • Initial Contact Angle Measurement: Measure the static water contact angle at multiple points on the fresh SAM surface. This provides the initial wettability of the surface.

  • Incubation in Aqueous Buffer: Immerse the SAM-coated substrate in a buffer solution of a specific pH (e.g., phosphate-buffered saline, pH 7.4, for biological relevance, or acidic/basic solutions to accelerate degradation).

  • Time-Point Measurements: At regular time intervals (e.g., 1, 6, 12, 24 hours), remove the substrate from the buffer, rinse with deionized water, and dry with a stream of nitrogen.

  • Contact Angle Measurement: Measure the static water contact angle at the same locations as the initial measurement.

  • Data Analysis: A significant change in the contact angle over time indicates a change in the surface chemistry, likely due to the hydrolysis of the trimethylsilyl groups or desorption of the thiol. An increase in wettability (decrease in contact angle) suggests the exposure of more polar underlying substrate or the formation of silanol groups.

Hydrolytic_Stability_Workflow Prep Prepare SAM Substrate Initial_CA Measure Initial Contact Angle Prep->Initial_CA Incubate Incubate in Aqueous Buffer Initial_CA->Incubate Time_t1 Measure Contact Angle at t1 Incubate->Time_t1 Time_t2 Measure Contact Angle at t2 Time_t1->Time_t2 Time_tn Measure Contact Angle at tn Time_t2->Time_tn

Caption: Workflow for hydrolytic stability assessment using contact angle goniometry.

Protocol 3: Thiol Group Quantification using Ellman's Assay on a Surface

This protocol allows for the quantification of accessible thiol groups on a surface, which can be used to monitor the oxidative degradation or desorption of the thiol component of the SAM.[3][7]

Methodology:

  • SAM Preparation: Prepare the SAM-coated substrate as described in Protocol 1.

  • Preparation of Ellman's Reagent: Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[8]

  • Reaction with the Surface: Immerse the SAM-coated substrate in the DTNB solution for a specific period (e.g., 30 minutes) to allow the reaction between DTNB and the surface-bound thiol groups to occur. This reaction releases a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), into the solution.

  • Spectrophotometric Measurement: After the incubation period, remove the substrate and measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.[8][9]

  • Quantification: Use a standard curve of a known thiol, such as cysteine, to determine the concentration of TNB²⁻ released, which is directly proportional to the number of accessible thiol groups on the surface.[8]

  • Stability Assessment: To assess stability against oxidation, expose the SAM-coated substrates to an oxidizing environment (e.g., hydrogen peroxide solution or air exposure under UV light) for different durations before performing the Ellman's assay. A decrease in the quantified thiol groups indicates oxidative degradation.

Thiol_Quantification_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement Prepare_SAM Prepare SAM Substrate Incubate Incubate SAM in DTNB Prepare_SAM->Incubate Prepare_DTNB Prepare DTNB Solution Prepare_DTNB->Incubate Measure_Abs Measure Absorbance at 412 nm Incubate->Measure_Abs Quantify Quantify Thiol Groups Measure_Abs->Quantify

References

A Senior Application Scientist's Guide to Surfaces Functionalized with 2-(Trimethylsilyl)ethanethiol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of surface science and biomaterials, the ability to precisely control the physicochemical properties of a substrate at the nanoscale is paramount. Self-assembled monolayers (SAMs) have emerged as a powerful and versatile tool for tailoring surface chemistry, influencing everything from protein adsorption and cell adhesion to the performance of biosensors and drug delivery systems. This guide provides an in-depth technical comparison of surfaces functionalized with 2-(Trimethylsilyl)ethanethiol (TMSET) against other common alternatives, offering supporting experimental data and field-proven insights to inform your research and development.

The Critical Role of Surface Functionalization

The initial interaction between a material and a biological environment is governed by the chemistry of its surface. Unmodified surfaces can lead to non-specific protein adsorption, which can trigger undesirable biological responses, such as inflammation or thrombosis, and can obscure the intended functionality of a device. Surface functionalization with well-defined molecular layers allows for the creation of surfaces with specific properties, such as hydrophobicity, hydrophilicity, and chemical reactivity, thereby enabling greater control over subsequent biological events.

The choice of the functionalizing agent is a critical experimental decision. This guide focuses on this compound, a thiol-containing organosilane, and compares its performance with that of traditional alkanethiols and other silane-based coupling agents.

Comparative Analysis of Surface Properties

The performance of a functionalized surface is dictated by a combination of its chemical composition, molecular packing, and topography. Here, we compare the key characteristics of surfaces modified with TMSET and a common long-chain alkanethiol, Octadecanethiol (ODT).

PropertyThis compound (TMSET)Octadecanethiol (ODT)(3-Aminopropyl)triethoxysilane (APTES)Significance
Monolayer Thickness (Ellipsometry) ~0.5 - 1.0 nm[1]~2.0 - 2.5 nm~1.0 nm[1]Influences barrier properties and distance of functional groups from the surface.
Water Contact Angle ~60° - 70°~110° - 112°[2]~50° - 60°Indicates surface hydrophobicity/hydrophilicity, a key determinant of protein interactions.
Surface Free Energy (Total) Moderately HydrophobicHighly Hydrophobic (~19.8 mN/m)[2]Moderately HydrophilicGoverns the wetting and adhesive properties of the surface.[2]
Elemental Composition (XPS) Si, C, S, AuC, S, AuSi, N, C, OConfirms the chemical identity and purity of the monolayer.

Key Insights:

  • Hydrophobicity: TMSET presents a moderately hydrophobic surface, intermediary between the highly hydrophobic surface of ODT and the more hydrophilic nature of amine-terminated silanes like APTES. This tunable wettability is a key advantage, as optimal biological interactions often occur on surfaces with intermediate hydrophobicity.

  • Monolayer Thickness: The shorter chain length of TMSET results in a thinner monolayer compared to long-chain alkanethiols like ODT. This can be advantageous in applications where close proximity of a functional group to the surface is desired.

Performance in Biological Environments: Stability, Protein Adsorption, and Cell Adhesion

The ultimate test of a functionalized surface is its performance in a complex biological milieu. We compare TMSET-modified surfaces with other standard functionalizations in three critical areas:

Stability in Biological Media
Protein Adsorption: The Vroman Effect in Action

Upon exposure to biological fluids, a layer of proteins rapidly adsorbs to any surface, an event known as the Vroman effect. The composition and conformation of this initial protein layer significantly influences subsequent cellular interactions.

Surface FunctionalizationFibronectin AdsorptionAlbumin AdsorptionRationale
This compound (TMSET) ModerateModerateThe moderately hydrophobic surface is expected to promote a moderate level of adsorption for both adhesive (fibronectin) and non-adhesive (albumin) proteins.
Octadecanethiol (ODT) HighHighThe highly hydrophobic surface drives strong adsorption of proteins through hydrophobic interactions.
-COOH Terminated SAMs HighLowCarboxylic acid groups can interact favorably with specific domains of fibronectin, promoting its adsorption and bioactivity.[6][7]
-OH Terminated SAMs LowLowHydrophilic surfaces, like those terminated with hydroxyl groups, tend to resist non-specific protein adsorption.[6]

Expert Insights: The ability to control the type and amount of protein adsorption is a key advantage of surface functionalization. While highly hydrophobic surfaces like ODT can lead to strong protein adsorption, this can also cause protein denaturation and loss of function. The intermediate hydrophobicity of TMSET may offer a more favorable environment for maintaining the bioactivity of adsorbed proteins like fibronectin, which is crucial for promoting cell adhesion.[8][9]

Cell Adhesion: Guiding Cellular Response

The interaction of cells with a material surface is a critical determinant of biocompatibility and tissue integration. This interaction is largely mediated by the adsorbed protein layer.

Surface FunctionalizationOsteoblast AdhesionRationale
This compound (TMSET) Expected to be Moderate to GoodThe moderate fibronectin adsorption on TMSET surfaces is anticipated to support osteoblast adhesion and proliferation.
Octadecanethiol (ODT) PoorThe highly hydrophobic surface, despite adsorbing proteins, may not present them in a conformation that is conducive to cell adhesion.
-COOH Terminated SAMs ExcellentThese surfaces have been shown to promote robust osteoblast adhesion and proliferation.[7][8]

Causality in Experimental Choices: The selection of a surface chemistry for promoting cell adhesion is not arbitrary. Carboxylic acid-terminated SAMs, for instance, are often chosen because they can mimic the negatively charged residues found in the extracellular matrix, thereby promoting favorable interactions with cell surface receptors.[8] The trimethylsilyl group of TMSET, while not possessing a formal charge, offers a unique steric and electronic profile that can influence protein and cell interactions in ways that differ from simple alkyl chains.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of your surface functionalization and characterization, it is essential to follow well-defined and validated protocols.

Protocol 1: Formation of Self-Assembled Monolayers on Gold
  • Substrate Preparation: Begin with clean gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer). Clean the substrates by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and then dry them under a stream of nitrogen. An oxygen plasma or UV-ozone treatment can be used for final cleaning.

  • SAM Formation: Immerse the clean, dry substrates in a freshly prepared 1 mM solution of the desired thiol (e.g., this compound or Octadecanethiol) in absolute ethanol. The immersion time can vary, but 12-24 hours is typically sufficient to form a well-ordered monolayer.[3]

  • Rinsing: After incubation, thoroughly rinse the substrates with fresh ethanol to remove any non-specifically adsorbed molecules and then dry them under a stream of nitrogen.

Protocol 2: Characterization of SAM-Functionalized Surfaces

A. Contact Angle Goniometry:

  • Place a small droplet (e.g., 1-5 µL) of deionized water onto the functionalized surface.

  • Use a goniometer to measure the angle between the substrate and the tangent of the droplet at the liquid-solid-vapor interface.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Introduce the SAM-functionalized substrate into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p, S 2p, and Au 4f).

  • Analyze the peak positions and areas to determine the chemical states and relative atomic concentrations of the elements. For thiol SAMs on gold, the S 2p peak is typically observed around 162 eV, corresponding to a gold-thiolate bond.[9][10][11]

C. Spectroscopic Ellipsometry:

  • Measure the change in polarization of light reflected from the bare gold substrate (as a reference) and the SAM-functionalized substrate over a range of wavelengths.

  • Model the system as a multi-layer structure (e.g., silicon/titanium/gold/SAM/air).

  • Fit the experimental data to the model to determine the thickness of the SAM layer. A refractive index of around 1.45 is typically assumed for alkanethiol monolayers.[12]

D. Atomic Force Microscopy (AFM):

  • Image the topography of the SAM-functionalized surface in a suitable mode (e.g., tapping mode or contact mode).

  • The resulting images can reveal the morphology of the monolayer, including the presence of domains, defects, or aggregates.[13]

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying logic, the following diagrams are provided.

experimental_workflow cluster_prep Surface Preparation cluster_func Functionalization cluster_char Characterization gold_substrate Gold Substrate cleaning Solvent Cleaning & Plasma/UV-Ozone gold_substrate->cleaning thiol_solution Thiol Solution (e.g., TMSET in Ethanol) cleaning->thiol_solution sam_formation SAM Formation (12-24h immersion) thiol_solution->sam_formation rinsing Rinsing & Drying sam_formation->rinsing contact_angle Contact Angle rinsing->contact_angle xps XPS rinsing->xps ellipsometry Ellipsometry rinsing->ellipsometry afm AFM rinsing->afm

Caption: Experimental workflow for surface functionalization and characterization.

logical_relationship surface_chem Surface Chemistry (e.g., TMSET, ODT) wettability Wettability (Contact Angle) surface_chem->wettability determines protein_adsorption Protein Adsorption (Type & Conformation) surface_chem->protein_adsorption directly influences wettability->protein_adsorption influences cell_adhesion Cell Adhesion & Proliferation protein_adsorption->cell_adhesion mediates

Caption: The relationship between surface chemistry and cellular response.

Conclusion: Selecting the Right Tool for the Job

The choice of surface functionalization chemistry is a critical decision that will have a profound impact on the performance of your material in a biological environment. While long-chain alkanethiols like octadecanethiol provide highly hydrophobic and well-ordered monolayers, their utility can be limited by strong, non-specific protein adsorption that may lead to denaturation.

This compound offers a compelling alternative, providing a surface with intermediate hydrophobicity. This property can be advantageous in applications where maintaining the bioactivity of adsorbed proteins is crucial for directing specific cellular responses. The thinner monolayer formed by TMSET may also be beneficial in certain sensor and electronic applications.

Ultimately, the optimal surface chemistry will depend on the specific requirements of your application. This guide has provided a framework for understanding the key performance characteristics of TMSET-functionalized surfaces in comparison to other common alternatives, empowering you to make an informed decision for your research.

References

A Comparative Guide to the Biocompatibility of 2-(Trimethylsilyl)ethanethiol Modified Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomaterials, surface chemistry dictates biological response. The ability to precisely control the interfacial properties of a material is paramount for applications ranging from medical implants and drug delivery systems to biosensors and cell culture platforms. 2-(Trimethylsilyl)ethanethiol (TMSET) has emerged as a versatile molecule for creating hydrophobic, methyl-terminated surfaces. This guide provides a comprehensive comparison of TMSET-modified materials against common alternatives, offering an objective analysis of their biocompatibility supported by experimental data and detailed protocols.

The Role of Surface Chemistry in Biocompatibility

The initial interaction between a biomaterial and a biological environment is the adsorption of proteins onto its surface.[1] This adsorbed protein layer mediates subsequent cellular responses, including adhesion, proliferation, and differentiation.[1] Therefore, controlling surface properties like wettability (hydrophilicity/hydrophobicity) and charge is a primary strategy for tuning the biocompatibility of a device.[1]

Hydrophobic surfaces, such as those created by TMSET, are characterized by low surface energy and high water contact angles.[2] It is generally accepted that hydrophobic functionalities, like the methyl (-CH₃) groups presented by a TMSET monolayer, tend to promote protein adsorption.[1] This can be advantageous in some contexts but can also lead to undesired outcomes like platelet accumulation and poor blood compatibility.[1]

Mechanism of Surface Modification with TMSET

TMSET is a bifunctional molecule featuring a trimethoxysilyl group at one end and a thiol group at the other.[3][4] This structure allows for a two-pronged approach to surface modification:

  • On Hydroxylated Surfaces (e.g., Silica, Glass, Metal Oxides): The trimethoxysilyl group reacts with surface hydroxyl (-OH) groups through hydrolysis and condensation, forming stable covalent siloxane (Si-O-Si) bonds. This process creates a self-assembled monolayer (SAM) with the thiol group oriented away from the surface.

  • On Noble Metal Surfaces (e.g., Gold): The thiol (-SH) group exhibits a strong affinity for gold, forming a stable gold-thiolate bond and leading to the formation of a densely packed SAM.[5] In this orientation, the trimethylsilyl group is exposed.

For the purpose of creating a hydrophobic, methyl-terminated surface analogous to alkanethiols, the focus is typically on the reaction of the silyl group with a hydroxylated substrate, which exposes the alkyl chain terminating in a de facto methyl-like, hydrophobic layer.

Workflow for Surface Modification

Below is a generalized workflow for modifying a hydroxylated silica surface with TMSET.

G cluster_prep Substrate Preparation cluster_mod Silanization cluster_char Characterization A Solvent Cleaning (Acetone, IPA Sonication) B Piranha Etching (H₂SO₄/H₂O₂) A->B C Hydroxylation (NaOH) B->C D Prepare 1-5% TMSET in Anhydrous Toluene C->D Dried Substrate E Immerse Substrate (Room Temp, 2-4h) D->E F Rinsing (Toluene, Ethanol) E->F G Curing (110°C, 1h) F->G H Contact Angle Goniometry G->H Modified Substrate I XPS Analysis G->I J AFM Imaging G->J G A Incubate Surfaces with Protein Solution B Wash to Remove Unbound Protein A->B C Elute Bound Protein with SDS B->C D Perform Micro BCA™ Assay on Eluate C->D E Measure Absorbance (562 nm) D->E

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. 2-(Trimethylsilyl)ethanethiol (CAS No. 18143-30-1) is a valuable reagent, notably used as an initiator in polymerizations and as a sulfur source in nucleoside synthesis. However, its hazardous properties—flammability, irritation, and potent odor—necessitate a rigorous and informed approach to its handling and disposal.

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to ensure every action is grounded in a deep understanding of safety principles.

Part 1: Hazard Profile and Core Safety Principles

Understanding the specific hazards of this compound is the foundation of its safe management. Its primary risks are well-documented and dictate the necessary control measures.[1][2]

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
Linear Formula (CH₃)₃SiCH₂CH₂SH
Molecular Weight 134.32 g/mol [1]
Appearance Colorless Liquid[2]
Density 0.839 g/mL at 25 °C[2]
Flash Point 49 °C (120.2 °F) - closed cup[2]
GHS Pictograms 🔥 GHS02 (Flammable) ⚠️ GHS07 (Irritant)[1]
Signal Word Warning
Hazard Statements H226: Flammable liquid and vapor H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1]
Core Safety Directives:
  • Work in a Certified Chemical Fume Hood: Due to its potential to cause respiratory irritation and its strong, unpleasant odor, all handling of this compound and its waste must be conducted within a properly functioning fume hood.[3][4]

  • Mandatory Personal Protective Equipment (PPE): A complete ensemble of PPE is required:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Nitrile or neoprene rubber gloves.[5]

    • Body Protection: A flame-resistant laboratory coat.[4]

  • Eliminate Ignition Sources: As a flammable liquid, it must be kept away from open flames, hot surfaces, sparks, and static discharge.[4] Use heating mantles instead of open burners for any heating needs.[4]

  • Never Dispose Down the Drain: This is a critical rule for almost all organic chemical waste.[4][6] Thiol compounds can create persistent and noxious odors throughout a building's plumbing system and are harmful to aquatic life.

Part 2: Waste Segregation and Collection Protocols

Proper segregation from the point of generation is the most crucial step in a safe disposal workflow. This prevents accidental mixing of incompatible chemicals and ensures waste is handled correctly by your institution's Environmental Health and Safety (EHS) department.

Protocol 2.1: Liquid Waste Collection
  • Select an Appropriate Container: Use a designated, leak-proof hazardous waste container that is compatible with organic solvents and sulfur compounds.[7][8] Glass or high-density polyethylene (HDPE) containers are typically suitable.

  • Label the Container Correctly: Before adding any waste, affix a hazardous waste label from your institution's EHS office. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound Waste". Avoid using abbreviations or formulas.[7]

    • An explicit note such as "Contains Thiols" to warn of the malodorous contents.[9]

    • List all other chemical constituents and their approximate percentages.

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[7][8] This minimizes the release of flammable and noxious vapors.

  • Store in a Designated Area: Store the sealed waste container in a secondary containment bin within a ventilated cabinet designated for flammable waste.[4][10]

Protocol 2.2: Contaminated Solid Waste Collection
  • Isolate Malodorous Items: Disposable items such as gloves, pipette tips, and paper towels contaminated with this compound are also considered hazardous waste.[10]

  • Contain the Odor: To manage the powerful stench, first place these items into a sealable plastic bag (e.g., a zip-top bag).[3]

  • Deposit into Solid Waste Container: Place the sealed bag into a designated solid hazardous waste container, which should also be clearly labeled as containing thiol-contaminated waste.[3][10]

Part 3: Decontamination and Neutralization

For residual amounts of this compound, such as on glassware or in reaction vessels, chemical neutralization is the most effective method for rendering the compound non-volatile and non-malodorous before standard cleaning. The principle behind this is the oxidation of the thiol group (-SH) to a non-volatile sulfonic acid group (-SO₃H).[10]

Protocol 3.1: Decontamination of Laboratory Glassware
  • Prepare a Bleach Bath: Inside a chemical fume hood, prepare a decontamination bath in a plastic bucket or tub. The bath should consist of a 1:1 mixture of commercial bleach (sodium hypochlorite) and water.[9]

  • Submerge Glassware: Immediately after use, place the contaminated glassware into the bleach bath. Ensure the items are fully submerged.[3][9]

  • Soak Thoroughly: Allow the glassware to soak for at least 14 hours (overnight is recommended) to ensure complete oxidation of the thiol.[9] A white solid may form, indicating the oxidation process is working.[9]

  • Rinse and Clean: After soaking, carefully remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory cleaning procedures.[9]

  • Dispose of Bleach Bath: When the bleach bath becomes ineffective (indicated by a strong odor or excessive grime), it can typically be neutralized and disposed of down the sink with copious amounts of water, provided local regulations permit this.[9] Always check with your institution's EHS for specific guidance.

Part 4: Spill Management Workflow

In the event of a spill, a rapid and correct response is critical to ensure personnel safety. The appropriate action depends entirely on the scale of the spill.

G spill Spill of this compound Detected assess Assess Spill Size and Location spill->assess small_spill SMALL SPILL (<100 mL and contained in fume hood) assess->small_spill Contained? large_spill LARGE SPILL (>100 mL or outside fume hood) assess->large_spill Uncontained? small_spill->large_spill No absorb 1. Absorb with Inert Material (Sand, Vermiculite, Silica Gel) small_spill->absorb Yes alert 1. Alert Personnel in Immediate Area large_spill->alert Yes collect 2. Collect Contaminated Material (Use non-sparking tools) absorb->collect package 3. Place in Sealed, Labeled Container for Hazardous Waste Disposal collect->package decontaminate 4. Decontaminate Area with Bleach Solution package->decontaminate end_small Procedure Complete decontaminate->end_small evacuate 2. Evacuate the Laboratory (Close doors behind you) alert->evacuate call_ehs 3. Contact Institutional EHS / Emergency Response evacuate->call_ehs end_large Await Professional Response Team call_ehs->end_large

References

Navigating the Volatility: A Guide to Safely Handling 2-(Trimethylsilyl)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, the introduction of a new reagent into a workflow is a methodical process, governed by a deep respect for the inherent properties of the chemical . 2-(Trimethylsilyl)ethanethiol, with its dual functionality and utility in bioconjugation and surface modification, is one such reagent that demands this careful consideration. Its handling is not merely a matter of following rote instructions but of understanding the why behind each procedural step. This guide is structured to provide not just the essential safety protocols but also the scientific rationale that underpins them, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

Before any work commences, a thorough understanding of the hazards associated with this compound is paramount. This compound is a flammable liquid and vapor, and it can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] The presence of the thiol group also imparts a strong, unpleasant odor, a characteristic of this class of compounds.[3]

PropertyValueSource
Molecular FormulaC5H14SSi[1]
Molecular Weight134.32 g/mol [1]
AppearanceLiquid
Flash Point49 °C (120.2 °F) - closed cup[2]
Density0.839 g/mL at 25 °C

Pre-Operational Planning: A Foundation for Safety

A successful and safe experiment begins long before the chemical is drawn into a syringe. Meticulous planning is the bedrock of a secure laboratory environment.

Engineering Controls: Your First Line of Defense

All manipulations of this compound must be conducted within a certified chemical fume hood.[3] This is not merely for odor control, although that is a significant consideration for workplace harmony, but to mitigate the inhalation of vapors that can cause respiratory irritation.[1] The fume hood's constant airflow is critical in preventing the accumulation of flammable vapors, which could lead to a fire or explosion.[4] Ensure that all electrical equipment within the fume hood is explosion-proof.[4]

Decontamination Preparedness

The reactivity of the thiol group allows for its neutralization. Before you begin your work, prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood.[3] This will be used for the immediate decontamination of glassware, syringes, and any small spills. The oxidative properties of the bleach will neutralize the thiol, mitigating its odor and reactivity.[5]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of appropriate PPE is a critical, non-negotiable aspect of handling this compound. The following is a detailed, step-by-step guide to donning and doffing the required PPE.

PPE Selection
PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile rubber, minimum thickness of 0.11 mm.Protects against skin irritation and absorption.[3]
Eye and Face Protection Safety gogglesTightly fitting with side-shields.Prevents eye irritation from splashes or vapors.
Skin and Body Protection Laboratory CoatStandard, fully buttoned.Protects against accidental splashes.[3]
Respiratory Protection Respirator (if necessary)NIOSH/MSHA approved.Required if exposure limits are exceeded or irritation is experienced.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Don Lab Coat Don2 2. Don Safety Goggles Don1->Don2 Don3 3. Don Gloves Don2->Don3 Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Safety Goggles Doff2->Doff3

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Safe Handling: A Step-by-Step Guide

  • Preparation: Before handling the primary container, ensure your engineering controls are active (fume hood is on and functioning correctly) and your decontamination station is prepared.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground the container and receiving equipment.[4] Use only non-sparking tools for opening and closing containers.[6]

  • Aliquotting: When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation.

  • Reaction Quenching: Any residual reagent in reaction vessels should be quenched with a suitable oxidizing agent (such as bleach) in the fume hood before removal for cleaning.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] The recommended storage temperature is 2-8°C.

Waste Disposal: A Responsible Conclusion

Proper disposal is a critical final step in the experimental workflow.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be placed in a sealed, labeled hazardous waste container.[5]

  • Liquid Waste: Unused or waste this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour it down the drain.

  • Decontamination of Glassware: Glassware should be submerged in the prepared bleach bath within the fume hood for at least 24 hours to ensure complete neutralization of the thiol before standard cleaning procedures.[5]

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.[4]

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Absorb Absorb with Inert Material (e.g., sand, vermiculite) SmallSpill->Absorb ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Decontaminate Decontaminate Area with Bleach Solution Absorb->Decontaminate Collect Collect Waste in Sealed Container Decontaminate->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose End Area Secured Dispose->End ContactEHS->End

Caption: Decision-making workflow for responding to a chemical spill.

By integrating these detailed protocols and the scientific reasoning behind them, researchers can confidently and safely incorporate this compound into their work, fostering a laboratory environment where innovation and safety are inextricably linked.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.